Methyl 4,6-dichloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJMDUMJSZTJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377292 | |
| Record name | methyl 4,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65973-52-6 | |
| Record name | methyl 4,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL4,6-DICHLORONICOTINATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
An In-Depth Technical Guide to Methyl 4,6-dichloronicotinate CAS Number: 65973-52-6
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern medicinal and agrochemical research.[1][2][3] Its structure, featuring two reactive chlorine atoms at the C4 and C6 positions and an ester group at C3, offers a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled and sequential introduction of various functional groups.[2] This guide, intended for chemical researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and strategic applications of this important intermediate, grounded in established chemical principles and field-proven insights.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's properties is foundational to its effective use in synthesis. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 65973-52-6 | [4][5][6] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [5] |
| Molecular Weight | 206.03 g/mol | [5] |
| Appearance | White to almost white powder or crystal | [6] |
| Melting Point | 41-47 °C | [6] |
| Boiling Point | 260 °C (at 760 mmHg) | [5] |
| Purity | Typically ≥95-98% (GC) | [5] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H) | [4] |
| Predicted ¹³C NMR | ~170-160 (C=O); ~155-145 (Ar C-Cl); ~140-120 (Ar C-H, Ar C-CO); ~53 (O-CH₃) | [7][8][9] |
| Predicted IR (cm⁻¹) | ~3100-3000 (Ar C-H); ~1730 (C=O ester); ~1600, 1450 (Ar C=C, C=N); ~850-750 (C-Cl) | [10] |
| Mass Spec (ESI) | [M+H]⁺ = 206.1 | [4] |
| Predicted MS Adducts | [M+Na]⁺ = 227.96; [M+NH₄]⁺ = 223.00 | [11] |
Synthesis and Mechanistic Insight
The most common and scalable synthesis of this compound involves the chlorination of its dihydroxy precursor, Methyl 4,6-dihydroxynicotinate. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[4][12]
Causality in Reagent Selection:
-
Phosphorus Oxychloride (POCl₃): POCl₃ serves as a powerful dehydrating and chlorinating agent.[1] The mechanism involves the formation of a phosphate ester intermediate by reaction with the hydroxyl groups of the starting material. This intermediate is an excellent leaving group, facilitating nucleophilic attack by chloride ions (from POCl₃ itself) to yield the dichlorinated product.[1][13]
-
N,N-Diethylaniline (or other tertiary amines): The chlorination reaction generates hydrochloric acid (HCl) as a byproduct. A tertiary amine, such as N,N-diethylaniline or pyridine, is added as an acid scavenger.[12] By neutralizing the HCl, it prevents unwanted side reactions and drives the equilibrium towards the desired product.
Detailed Experimental Protocol: Synthesis from Methyl 4,6-dihydroxynicotinate[4]
-
Reaction Setup: To a solution of methyl 4,6-dihydroxynicotinate (e.g., 900 g, 5.3 mol) in phosphoryl chloride (4000 mL), add N,N-diethylaniline (1035 mL, 6.4 mol) under stirring.
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced vacuum to remove excess POCl₃.
-
Quenching: With extreme caution and in a well-ventilated fume hood, slowly pour the concentrated residue into a large volume of crushed ice in batches.
-
Extraction: Extract the resulting aqueous mixture with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purification: Purify the crude product by flash chromatography on silica gel (e.g., using a solvent gradient of 0% to 5% ethyl acetate in petroleum ether) to afford pure this compound.[4]
Reactivity and Strategic Application in Synthesis
The synthetic utility of this compound is dominated by the reactivity of its two chlorine substituents in Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanism and Regioselectivity of SNAr
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the strong inductive electron-withdrawal of the two chlorine atoms and the C3-ester group, making the ring highly susceptible to attack by nucleophiles.
A key consideration for synthetic chemists is regioselectivity: which chlorine atom is more reactive? In the case of this compound, nucleophilic attack is kinetically favored at the C4 position.[14][15] This preference is rationalized by examining the stability of the negatively charged Meisenheimer intermediate formed during the reaction.
-
Attack at C4: The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen atom, providing significant resonance stabilization.
-
Attack at C6: Attack at the C6 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the ring nitrogen.
This difference in intermediate stability leads to a lower activation energy for substitution at the C4 position, making it the more reactive site.
Application in Drug Discovery and Agrochemicals
This predictable regioselectivity makes this compound an ideal scaffold for building molecular libraries. By first reacting at the C4 position and subsequently substituting the less reactive C6 position (often under harsher conditions or using metal catalysis), chemists can generate a diverse array of di-substituted pyridines.
-
Pharmaceuticals: This scaffold is particularly prevalent in the development of kinase inhibitors .[16] Many kinase inhibitors require a specific heterocyclic core to bind to the hinge region of the enzyme's active site. The ability to introduce different substituents at the C4 and C6 positions allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. Numerous patents for inhibitors of kinases like Pim-1 and other signaling proteins describe the synthesis of libraries based on dichloropyridine cores.[16][17]
-
Agrochemicals: In agrochemical synthesis, the dichloronicotinate core is used to produce novel herbicides and insecticides.[2][3] The sequential substitution allows for the introduction of a toxophore and a group that modulates the compound's properties, such as solubility, soil mobility, and metabolic stability in plants.[2]
Safety and Handling
This compound is an irritant and is harmful if swallowed. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated (2-8 °C).
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined synthesis, predictable reactivity, and dual points of functionalization provide researchers with a reliable and versatile platform for the discovery of novel pharmaceuticals and agrochemicals. A deep understanding of its properties and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation bioactive compounds.
References
-
Gimalova, F. A., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Scientific Reports, 11(1), 1-9. Available at: [Link]
-
Tan, E. et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank, 2018(4), M1014. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of Dichloronicotinates.
- BenchChem. (2025). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis.
-
University of Calgary. (n.d.). 13C NMR Tables. Retrieved January 12, 2026, from [Link]
- J&K Scientific LLC. (n.d.). Ethyl 4,6-dichloronicotinate | 40296-46-6.
- ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1).
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 12, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 12, 2026, from [Link]
- Common Organic Chemistry. (n.d.). POCl3 Mechanism with Base For Activated Chlorine Formation.
- BenchChem. (2025). Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate.
- ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols.
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]
- Maj Institute of Pharmacology Polish Academy of Sciences. (n.d.). Patent applications.
-
PubChemLite. (n.d.). Methyl4,6-dichloronicotinate (C7H5Cl2NO2). Retrieved January 12, 2026, from [Link]
- Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
- Wuxi InterpiPharm Pharmaceutical Development Co., Ltd. (n.d.). This compound|65973-52-6.
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
- OUCI. (n.d.). Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update.
- Google Patents. (n.d.). CN117447449A - PARP1 inhibitors and their applications.
-
National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
-
LibreTexts Chemistry. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved January 12, 2026, from [Link]
- CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- AKSci. (n.d.). 40296-46-6 Ethyl 4,6-dichloronicotinate.
- Google Patents. (n.d.). WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1.
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | 65973-52-6 [chemicalbook.com]
- 5. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 6. This compound | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Methyl nicotinate(93-60-7) IR Spectrum [m.chemicalbook.com]
- 11. PubChemLite - Methyl4,6-dichloronicotinate (C7H5Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]
- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update [ouci.dntb.gov.ua]
- 17. medchem-ippas.eu [medchem-ippas.eu]
Methyl 4,6-dichloronicotinate molecular weight
An In-Depth Technical Guide to Methyl 4,6-dichloronicotinate: Synthesis, Reactivity, and Applications in Modern Chemistry
Abstract
This compound is a pivotal chemical intermediate, distinguished by its dichlorinated pyridine core that offers significant synthetic versatility. This guide provides an in-depth exploration of its fundamental properties, molecular weight, and detailed protocols for its synthesis and purification. We delve into the causality behind its reactivity, focusing on the strategic importance of the chloro-substituents at the 4 and 6 positions, which serve as reactive sites for nucleophilic substitution. Furthermore, this document elucidates its critical applications as a foundational building block in the development of high-value molecules within the pharmaceutical and agrochemical sectors, including the synthesis of potent kinase inhibitors and novel crop protection agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Core Physicochemical & Structural Properties
This compound is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[1] Its identity and core properties are summarized below, providing a foundational dataset for laboratory use. The molecular weight is consistently reported as approximately 206.03 g/mol .[2]
| Property | Value | Source(s) |
| Molecular Weight | 206.03 g/mol | [2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3][4] |
| CAS Number | 65973-52-6 | [1][5][3] |
| Melting Point | 43 - 47 °C | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Purity | Typically ≥ 95% (GC) | [1] |
| Storage | Refrigerated (2 - 8 °C), inert atmosphere | [1][5] |
The structural arrangement of this compound is key to its utility. The pyridine ring is functionalized with two chlorine atoms and a methyl ester group. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them prime sites for nucleophilic substitution reactions—a feature heavily exploited in synthetic chemistry.[6][7]
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound is robustly achieved via the chlorination of its dihydroxy precursor. The following protocol is a self-validating system, where successful reaction progress can be monitored by techniques like TLC and final product identity confirmed with spectroscopic methods.
Expertise-Driven Rationale
The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is critical; it effectively replaces the hydroxyl groups with chlorine atoms. N,N-diethylaniline is added as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing side reactions.[3] The workup procedure involving ice is necessary to quench the highly reactive excess POCl₃ in a controlled manner. Purification by column chromatography ensures the removal of byproducts and unreacted starting materials, yielding a product of high purity suitable for subsequent sensitive applications.[3]
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of methyl 4,6-dihydroxynicotinate (5.3 mol) in phosphoryl chloride (4000 mL), cautiously add N,N-diethylaniline (6.4 mol).[3]
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours, monitoring the reaction progress by TLC.[3]
-
Cooling & Quenching: After cooling to room temperature, concentrate the mixture under vacuum to remove excess POCl₃.[3] Very slowly and in batches, pour the concentrated residue into a large volume of ice to quench the reaction.[3]
-
Extraction: Extract the resulting aqueous mixture twice with ethyl acetate.[3]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.[3]
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a solvent gradient (e.g., 0% to 5% ethyl acetate in petroleum ether), to afford pure this compound.[3]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 3. This compound | 65973-52-6 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 65973-52-6|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Methyl 4,6-dichloronicotinate in Modern Synthesis
A Senior Application Scientist's Guide to a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery and agrochemical development, the strategic selection of foundational scaffolds is paramount. Methyl 4,6-dichloronicotinate, a di-chlorinated pyridine derivative, has emerged as a pivotal intermediate, offering a robust platform for the construction of complex, biologically active molecules.[1] Its value lies in the differential reactivity of its two chlorine atoms, enabling selective and sequential functionalization through a variety of modern synthetic methodologies. This guide provides an in-depth technical overview of this compound, from its core physicochemical properties to its application in the synthesis of targeted therapeutics, grounded in field-proven insights and detailed experimental protocols.
Core Chemical and Physical Characteristics
This compound is a stable, crystalline solid at room temperature.[1] The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing effects of the two chlorine atoms and the methyl ester group, is the cornerstone of its synthetic utility. This electronic profile renders the C4 and C6 positions highly susceptible to nucleophilic attack.[2]
| Property | Value | Reference(s) |
| CAS Number | 65973-52-6 | [1][3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][4] |
| Molecular Weight | 206.03 g/mol | [4][] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 43 - 47 °C | [1][6] |
| Boiling Point | 260 °C at 760 mmHg | [4] |
| Synonyms | 4,6-Dichloronicotinic acid methyl ester, Methyl 4,6-dichloro-3-pyridinecarboxylate | [1][4] |
Synthesis of the Scaffold: A Validated Protocol
The preparation of this compound is reliably achieved through the chlorination of its dihydroxy precursor. The causality behind this common transformation lies in the conversion of the hydroxyl groups into excellent leaving groups by a strong chlorinating agent like phosphoryl chloride (POCl₃).
Experimental Protocol: Synthesis from Methyl 4,6-dihydroxynicotinate
This protocol is a robust, self-validating system for producing high-purity this compound.[3]
Materials:
-
Methyl 4,6-dihydroxynicotinate
-
Phosphoryl chloride (POCl₃)
-
N,N-diethylaniline
-
Ethyl acetate
-
Ice
-
Anhydrous sodium sulfate
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 4,6-dihydroxynicotinate (1.0 eq) in phosphoryl chloride (approx. 4.5 mL per gram of starting material).
-
Base Addition: To this suspension, carefully add N,N-diethylaniline (1.2 eq). The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Chlorination: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. The high temperature is necessary to overcome the activation energy for the substitution of both hydroxyl groups.
-
Workup - Quenching: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess POCl₃. Caution: This step should be performed in a well-ventilated fume hood. Slowly and carefully pour the concentrated residue into a beaker of crushed ice. This exothermic quench hydrolyzes any remaining POCl₃.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2x). The product will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Purify the crude solid by flash chromatography on silica gel to afford this compound as a white to off-white crystalline solid.[3]
Key Chemical Transformations & Reactivity
The synthetic power of this compound stems from its susceptibility to two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone transformation for this scaffold.[2] The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C6 position.[7] This regioselectivity allows for the controlled, stepwise introduction of functionalities.
Causality of Regioselectivity: The preference for C4 attack is attributed to the ability of the adjacent pyridine nitrogen to better stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic addition step.[8]
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol details the regioselective mono-amination at the C4 position, a common first step in many synthetic sequences. The procedure is adapted from protocols for the analogous ethyl ester.[8]
Materials:
-
This compound
-
Methylamine (solution in Ethanol or THF)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Nucleophile Addition: At room temperature, add the methylamine solution (1.5 eq) dropwise.
-
Reaction: Heat the mixture to 50 °C and stir for 8 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, Methyl 6-chloro-4-(methylamino)nicotinate.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and it demonstrates excellent regioselectivity with this compound, again favoring the C4 position.[7][9]
Mechanism Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the more electrophilic C4-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol, adapted from procedures for the ethyl ester, can be optimized for various arylboronic acids.[7][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Inert Setup: To a dry flask, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (3x). Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.
-
Isolation: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Targeting Pim-1 Kinase
This compound and its analogs are crucial precursors in the synthesis of kinase inhibitors for cancer therapy.[2][12] One key target is Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[1][13] Pim-1 expression is regulated upstream by the JAK/STAT signaling pathway, which is often activated by cytokines like Interleukin-6 (IL-6).[3]
The JAK/STAT/Pim-1 Signaling Axis
The inhibition of Pim-1 is a validated strategy for anticancer drug development. The pathway illustrates how extracellular signals are transduced to regulate gene expression promoting cell survival, a process that can be halted by potent inhibitors synthesized from scaffolds like this compound.
Analytical Characterization
Thorough characterization is essential for validating the synthesis and purity of this compound. The following table summarizes the expected spectral data based on published values for the compound and closely related analogs.
| Technique | Expected Data | Reference(s) |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.84 (s, 1H, H-2), 7.98 (s, 1H, H-5), 3.90 (s, 3H, -OCH₃). | [3] |
| ¹³C NMR | Expected shifts (ppm): ~164 (C=O), ~155 (C-6), ~152 (C-2), ~145 (C-4), ~125 (C-3), ~122 (C-5), ~53 (-OCH₃). Values are estimates based on nicotinic acid derivatives. | [14][15][16] |
| FTIR | Key absorbances (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1730 (C=O ester stretch), ~1580, 1550 (C=C/C=N ring stretch), ~1250 (C-O stretch), ~850-750 (C-Cl stretch). Values are typical for this class of compound. | [17][18] |
| Mass Spec. | (ESI) [M+H]⁺ = 206.1. The isotopic pattern will clearly show the presence of two chlorine atoms. | [3] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8][19]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[12]
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 2 - 8 °C.[1]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[8][13]
Conclusion
This compound is a high-value, versatile building block whose full potential is still being realized. Its well-defined reactivity, particularly the regioselectivity in SNAr and cross-coupling reactions, provides a reliable and controllable platform for synthetic chemists. The protocols and data presented herein offer a validated foundation for researchers, scientists, and drug development professionals to leverage this powerful intermediate in the creation of novel, high-impact molecules for the pharmaceutical and agrochemical industries.
References
-
Chemsrc. GHS 11 (Rev.11) SDS Word 下载CAS: 65973-52-6 Name: this compound. [Link]
-
Jinan Tantu Chemicals Co., Ltd. This compound CAS 65973-52-6. [Link]
-
Wang, Z., et al. (2020). Pim-1 kinase as cancer drug target: An update. Frontiers in Pharmacology. [Link]
-
Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. FTIR spectrum of a methyl red and b product produced after degradation.... [Link]
-
Tahir, A., et al. (2017). ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. PMC. [Link]
Sources
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. compoundchem.com [compoundchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Methyl 4,6-dichloronicotinate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to methyl 4,6-dichloronicotinate, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic routes. Each pathway is elaborated with step-by-step experimental protocols, mechanistic insights, and critical analysis of the experimental choices, ensuring a blend of theoretical knowledge and practical applicability. The guide is structured to serve as a self-validating system, incorporating analytical data for key compounds and rigorous safety protocols for the handling of all reagents.
Introduction
This compound is a halogenated pyridine derivative whose structural features make it a versatile building block in organic synthesis. The presence of two chlorine atoms on the pyridine ring provides reactive sites for nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[1] Its utility is particularly pronounced in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.[1] This guide will delineate two robust and field-proven synthetic strategies for its preparation: the direct chlorination of a dihydroxy precursor and the esterification of 4,6-dichloronicotinic acid.
Pathway 1: Chlorination of Methyl 4,6-dihydroxynicotinate
This pathway represents a direct and efficient approach to this compound, commencing with the readily accessible methyl 4,6-dihydroxynicotinate. The core of this strategy lies in the simultaneous chlorination of the two hydroxyl groups on the pyridine ring.
Causality of Experimental Choices
The selection of phosphorus oxychloride (POCl₃) as the chlorinating agent is a cornerstone of this pathway. POCl₃ is a powerful reagent for the conversion of heteroaromatic hydroxyl groups to chlorides.[2] Its efficacy stems from its ability to act as both a dehydrating and chlorinating agent. The addition of a high-boiling tertiary amine, such as N,N-diethylaniline, is crucial. It serves as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the formation of the desired product. The choice of a high reaction temperature (120 °C) is necessary to overcome the activation energy for the substitution of the hydroxyl groups.[3]
Overall Synthesis Pathway
Caption: Overall scheme for Pathway 1.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4,6-dihydroxynicotinate (900 g, 5.3 mol)
-
Phosphorus oxychloride (POCl₃) (4000 mL)
-
N,N-diethylaniline (1035 mL, 6.4 mol)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a solution of methyl 4,6-dihydroxynicotinate in phosphorus oxychloride, add N,N-diethylaniline.[3]
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[3]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[3]
-
Slowly and cautiously pour the concentrated residue into a large volume of ice in batches.
-
Extract the resulting mixture twice with ethyl acetate.[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[3]
-
Concentrate the dried organic phase under vacuum to yield the crude product.[3]
-
Purify the crude product by flash chromatography on silica gel (eluent: 0% to 5% ethyl acetate in petroleum ether) to afford this compound.[3]
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 4,6-dihydroxynicotinate |
| Molar Mass of Starting Material | 169.13 g/mol |
| Amount of Starting Material | 900 g (5.3 mol) |
| Chlorinating Agent | Phosphorus oxychloride |
| Base | N,N-diethylaniline |
| Reaction Temperature | 120 °C |
| Reaction Time | 2 hours |
| Product | This compound |
| Molar Mass of Product | 206.03 g/mol |
| Yield | 400 g (42%) |
Experimental Workflow
Caption: Step-by-step workflow for Pathway 1.
Mechanistic Insights
The chlorination of hydroxypyridines with phosphorus oxychloride is a well-established transformation. The reaction is believed to proceed through the initial formation of a phosphate ester intermediate by the nucleophilic attack of the hydroxyl groups onto the phosphorus atom of POCl₃. This is followed by the displacement of the phosphate group by a chloride ion. The presence of a base facilitates the initial deprotonation of the hydroxyl groups, enhancing their nucleophilicity.
Analytical Data for Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H).[3]
-
LCMS (ESI) : [M+H]⁺ = 206.1.[3]
Pathway 2: Esterification of 4,6-Dichloronicotinic Acid
This alternative pathway involves the initial synthesis of 4,6-dichloronicotinic acid, followed by its esterification to the desired methyl ester. This route offers flexibility, as the intermediate carboxylic acid is itself a valuable synthon.
Causality of Experimental Choices
The conversion of a carboxylic acid to its methyl ester can be achieved through various methods. One common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[4] The excess methanol serves to shift the reaction equilibrium towards the product side. An alternative, often milder approach, involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with methanol. Thionyl chloride (SOCl₂) is a common reagent for this purpose, as it cleanly converts carboxylic acids to acid chlorides, with the byproducts (SO₂ and HCl) being gaseous.
Overall Synthesis Pathway
Caption: Overall scheme for Pathway 2.
Experimental Protocol: Esterification of 4,6-Dichloronicotinic Acid
Method A: Fischer Esterification
Materials:
-
4,6-Dichloronicotinic acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4,6-dichloronicotinic acid in a large excess of methanol in a round-bottomed flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for an appropriate time (monitor by TLC).
-
After cooling, transfer the solution to a separatory funnel containing water.
-
Extract the product into dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or recrystallization as necessary.
Method B: Via Acid Chloride
Materials:
-
4,6-Dichloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Suspend 4,6-dichloronicotinic acid in an anhydrous solvent.
-
Add thionyl chloride and reflux the mixture until the acid is consumed (monitor by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath.
-
Slowly add methanol to the solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and a mild base (e.g., sodium bicarbonate solution), then dry and concentrate the organic phase.
-
Purify the product as needed.
Mechanistic Insights
The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
In the acid chloride route, thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. The subsequent reaction with methanol is a rapid nucleophilic acyl substitution, where the methanol oxygen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and formation of the ester.
Safety and Handling
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive and toxic. Reacts violently with water, releasing toxic and corrosive fumes. Causes severe skin burns and eye damage. Fatal if inhaled.[3][5][6][7]
-
Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5] Ensure all glassware is dry. Quenching of the reaction should be done with extreme caution by slowly adding the reaction mixture to ice.[8]
Thionyl Chloride (SOCl₂):
-
Hazards: Corrosive and toxic. Reacts violently with water to produce sulfur dioxide and hydrogen chloride. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[2][4][9][10][11]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9] Avoid contact with water and moisture.
This compound:
-
Hazards: Causes skin and serious eye irritation.[12]
-
Precautions: Avoid contact with skin and eyes. Wear protective gloves and eye protection. Wash hands thoroughly after handling.[12]
Conclusion
This guide has detailed two primary and effective synthetic pathways for the preparation of this compound. Pathway 1, the direct chlorination of methyl 4,6-dihydroxynicotinate, offers a more convergent approach. Pathway 2, the esterification of 4,6-dichloronicotinic acid, provides a more flexible route, yielding a useful carboxylic acid intermediate. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. Adherence to the detailed protocols and stringent safety precautions outlined in this document is paramount for the successful and safe synthesis of this important chemical intermediate.
References
- Lab5 procedure esterification. (n.d.). Retrieved January 12, 2026, from a website providing organic chemistry lab procedures.
- Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17).
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]
-
Material Safety Data Sheet - Phosphorus Oxychloride. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]
- PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
-
THIONYL CHLORIDE FOR SYNTHESIS - Loba Chemie. (2023, December 26). Retrieved January 12, 2026, from [Link]
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). National Institutes of Health.
-
Yamaguchi Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- 40296-46-6|Ethyl 4,6-dichloronicotinate|BLD Pharm. (n.d.).
-
Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 65973-52-6 [chemicalbook.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 7. This compound, CasNo.65973-52-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 12. 65973-52-6|this compound|BLD Pharm [bldpharm.com]
physical properties of Methyl 4,6-dichloronicotinate
An In-depth Technical Guide to the Physical Properties of Methyl 4,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern on the pyridine ring makes it a valuable building block in the pharmaceutical and agrochemical industries.[1] This compound is instrumental in the development of novel therapeutic agents, including anti-inflammatory and antimicrobial drugs, as well as in the formulation of effective crop protection agents.[1] An in-depth understanding of its physical properties is paramount for its effective use in synthesis, formulation, quality control, and regulatory compliance.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and established scientific principles. It is designed to be a practical resource for scientists and researchers, offering not just data, but also insights into the causality behind experimental choices and methodologies.
Chemical and Physical Properties
A thorough characterization of a compound's physical properties is the foundation of its application in research and development. These properties dictate its behavior in different environments and are critical for designing synthetic routes, developing formulations, and ensuring consistent quality.
Chemical Structure and Identifiers
The structural foundation of this compound is a pyridine ring, substituted with two chlorine atoms at positions 4 and 6, and a methyl ester group at position 3. This arrangement of functional groups is key to its reactivity and utility as a chemical intermediate.
Caption: Chemical Structure of this compound.
Key Identifiers:
-
CAS Number: 65973-52-6[1]
-
Synonyms: 4,6-Dichloronicotinic acid methyl ester, Methyl 4,6-dichloro-3-pyridinecarboxylate, 4,6-Dichloro-3-pyridinecarboxylic acid methyl ester[1][2]
Molecular Formula and Weight
The molecular formula and weight are fundamental constants for any chemical compound, essential for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.
Physicochemical Data Summary
The following table summarizes the key .
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 43.0 to 47.0 °C | [1] |
| Boiling Point | 260 °C (at 760 mmHg) | [3] |
| Purity (Typical) | >95.0% (GC) |
Solubility Profile
While specific quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides valuable insights. The compound is readily extracted from aqueous media into ethyl acetate, indicating good solubility in this common organic solvent.[5] Its utility in drug formulation, where it can enhance the solubility of the final compound, suggests it possesses favorable solubility characteristics in relevant solvent systems.[1] As a general principle for similar chlorinated aromatic compounds, it is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, and other polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a detailed fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The reported ¹H NMR data for this compound is consistent with its structure.[5]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H)[5]
Interpretation:
-
δ 8.84 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield chemical shift is characteristic of a proton on an electron-deficient aromatic ring.
-
δ 7.98 (s, 1H): This singlet is assigned to the proton at the C5 position of the pyridine ring.
-
δ 3.90 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl group of the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula.
-
LCMS (ESI): [M + H]⁺ = 206.1[5]
Interpretation: The observed mass-to-charge ratio of 206.1 for the protonated molecule ([M+H]⁺) corresponds to the expected molecular weight of this compound (206.02 g/mol ), confirming the compound's identity.[1][5]
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band is expected in the 1250-1300 cm⁻¹ region.
-
C=N and C=C Stretch (Pyridine Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorption bands for the C-Cl bonds are expected in the fingerprint region, typically below 800 cm⁻¹.
-
C-H Stretch (Aromatic and Methyl): Bands are expected around 3000-3100 cm⁻¹ for the aromatic C-H and 2850-3000 cm⁻¹ for the methyl C-H bonds.
Experimental Methodologies
The trustworthiness of physical property data relies on robust and validated experimental protocols. This section outlines standard procedures for the characterization of a compound like this compound.
Caption: General workflow for physicochemical characterization.
Protocol 1: Determination of Melting Point
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad and depressed melting range indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point (approx. 43-47 °C), and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
Validation: The measurement is repeated two more times, and the average value is reported.
Protocol 2: Acquisition and Interpretation of ¹H NMR Spectrum
Causality: This protocol provides unambiguous confirmation of the chemical structure by mapping the proton environment within the molecule. The chemical shift, integration, and multiplicity of each signal must align with the proposed structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
Data Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse ¹H NMR experiment is performed.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Analysis: The chemical shifts (δ) are referenced to the residual solvent peak. The integration of each peak is calculated to determine the relative number of protons. The multiplicity (singlet, doublet, etc.) is noted.
-
Interpretation: The processed spectrum is compared against the expected signals for this compound, as detailed in the spectroscopy section above.
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the integrity and purity of chemical reagents.
-
Storage Conditions: It is recommended to store this compound in a dry, sealed container under refrigeration at temperatures between 0 and 10°C.[7]
-
Stability: The compound is noted to be heat-sensitive, and exposure to high temperatures should be avoided to prevent degradation.
Conclusion
This compound is a crystalline solid with a well-defined set of physical and spectroscopic properties. Its melting point, molecular weight, and spectral fingerprints (NMR, MS) serve as reliable indicators of its identity and purity. A comprehensive understanding of these characteristics, from its appearance and solubility to its spectroscopic profile, is essential for its successful application in the synthesis of advanced pharmaceutical and agrochemical products. The protocols and data presented in this guide provide a robust framework for researchers and developers working with this important chemical intermediate.
References
-
Pharmaffiliates. CAS No : 65973-52-6 | Product Name : Methyl 4,6-dichloropyridine-3-carboxylate (BSC). Available at: [Link]
-
India Fine Chemicals. This compound. Available at: [Link]
-
TCI-SEJINCI. This compound | 65973-52-6 | >95.0%(GC) | M2641. Available at: [Link]
-
PubChemLite. Methyl4,6-dichloronicotinate (C7H5Cl2NO2). Available at: [Link]
-
IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound-India Fine Chemicals [indiafinechemicals.com]
- 3. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 65973-52-6 [chemicalbook.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. This compound | 65973-52-6 | >95.0%(GC) | M2641 | TCI-SEJINCI [sejinci.co.kr]
Methyl 4,6-dichloronicotinate melting and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4,6-Dichloronicotinate
Abstract
This compound (CAS No. 65973-52-6) is a pivotal halogenated pyridine derivative, serving as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its molecular architecture, featuring reactive chloro-substituents, provides a scaffold for constructing complex, biologically active molecules.[2] This guide provides a comprehensive examination of two fundamental physicochemical properties of this compound: its melting and boiling points. Accurate determination of these constants is non-negotiable in a research and development setting, as they serve as primary indicators of purity, aid in substance identification, and critically inform process chemistry and formulation development.[3][4] We will explore the theoretical underpinnings of these properties, present established experimental protocols for their precise measurement, and discuss the profound implications of this data within the drug development lifecycle.
Chemical Profile and Significance
This compound is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[5][6] Its utility in medicinal chemistry and agrochemistry stems from the strategic placement of its functional groups, which allows for selective chemical modifications.[1][2] Researchers leverage this compound in the synthesis of anti-inflammatory, antimicrobial, and crop protection agents.[1][2]
| Identifier | Value | Source |
| Chemical Name | This compound | [7] |
| Synonyms | 4,6-Dichloronicotinic Acid Methyl Ester, Methyl 4,6-dichloro-3-pyridinecarboxylate | [5][7] |
| CAS Number | 65973-52-6 | [5][7][8] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [7] |
| Molecular Weight | 206.02 g/mol | [6][9] |
| Appearance | White to Almost white powder to crystal | [5][6] |
The Imperative of Physical Constants in Drug Development
In the rigorous landscape of pharmaceutical development, fundamental physical properties are not mere data points; they are foundational pillars of a compound's identity and potential. Physicochemical characteristics profoundly influence a molecule's absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile.[10]
-
Criterion for Purity: A pure crystalline solid typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C.[4][11] The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[12] Therefore, melting point determination is a rapid, reliable, and universally accepted method for assessing the purity of a synthesized batch.
-
Compound Identification: While not solely sufficient for identification, the melting and boiling points are crucial data points that, in conjunction with spectroscopic data (NMR, IR, MS), confirm the identity of a substance.[4]
-
Informing Downstream Processes: Knowledge of a compound's melting point is vital for processes like drying, milling, and formulation. The boiling point is critical for purification techniques such as distillation and for ensuring thermal stability during reactions or storage.[13] An increase in temperature can accelerate the chemical degradation of pharmaceutical products.[13]
Quantitative Physicochemical Data
The melting and boiling points for this compound have been established by various chemical suppliers and databases. It is crucial for researchers to verify these properties on their own synthesized or procured batches as a quality control measure.
| Physical Constant | Reported Value | Source |
| Melting Point | 43.0 to 47.0 °C | [5][6] |
| Melting Point | 46 °C (Reference) | [5] |
| Boiling Point | 260°C at 760 mmHg | [7] |
Experimental Protocol: Melting Point Determination
The determination of a melting point range provides a dual insight: the temperature at which the solid-to-liquid phase transition begins and the temperature at which it completes.[12] A narrow range signifies high purity.
Principle of the Method
This procedure relies on heating a small, powdered sample within a capillary tube at a controlled rate in a calibrated apparatus. The temperatures are observed when the first drop of liquid appears (onset of melting) and when the last solid crystal disappears (completion of melting). The slow, controlled heating rate near the expected melting point is the most critical parameter for an accurate measurement, as it ensures thermal equilibrium between the sample, the heating block, and the thermometer.[14]
Step-by-Step Protocol
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula. This ensures uniform packing and heat transfer within the capillary tube.
-
Capillary Loading: Push the open end of a capillary tube into the powder.[14] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until a sample column of 1-2 mm is achieved.[4][12] An excessive sample size will lead to uneven heating and an artificially broad melting range.[4]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Preliminary Run (Optional but Recommended): Set a rapid heating rate to quickly determine an approximate melting point. This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new capillary with the sample.
-
Heating and Observation: Begin heating at a rate of approximately 10-20°C per minute. Once the temperature is within 15°C of the expected melting point, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Carefully observe the sample through the magnifying lens.
-
Reporting: Report the result as a melting point range (T1 - T2). For this compound, a pure sample should melt within the range of 43-47°C.[5][6]
-
Repeat: For validation, conduct at least two separate measurements.
Workflow Visualization
Caption: Workflow for the experimental determination of melting point.
Experimental Protocol: Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] Since boiling point is pressure-dependent, it is essential to note the atmospheric pressure at which the measurement is taken, though for many laboratory purposes, this is assumed to be standard pressure unless a vacuum is applied.[4][11]
Principle of the Method (Micro-Boiling Point)
For research-scale quantities where distillation is impractical, a micro or semi-micro method is employed. A small amount of the substance is heated in a tube along with an inverted capillary. As the temperature rises, air trapped in the capillary expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary. The heat source is then removed. As the liquid cools, the vapor pressure drops, and the liquid is drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point.
Step-by-Step Protocol
-
Sample Preparation: As this compound is a solid at room temperature (MP ~46°C), it must first be melted. Place a small quantity (a few milligrams) into a small-diameter test tube (ignition tube).
-
Apparatus Assembly:
-
Heating:
-
Observation:
-
As the temperature approaches the expected boiling point (260°C), watch the inverted capillary.
-
Observe for a fine, but continuous and rapid, stream of bubbles emerging from the open end of the capillary tube. This indicates the sample is boiling.
-
-
Data Recording:
-
Once a steady stream of bubbles is observed, turn off the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop. The exact moment the liquid begins to be drawn up into the capillary tube is the boiling point. Record this temperature.
-
-
Validation: Allow the apparatus to cool significantly and repeat the heating/cooling cycle to obtain a second reading for confirmation.
Workflow Visualization
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainkart.com [brainkart.com]
- 4. alnoor.edu.iq [alnoor.edu.iq]
- 5. This compound | 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 8. This compound | 65973-52-6 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 14. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Solubility of Methyl 4,6-dichloronicotinate in Organic Solvents
Introduction: The Strategic Importance of Methyl 4,6-dichloronicotinate in Synthesis
This compound, a halogenated pyridine derivative, stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical research and development. Its unique molecular architecture, characterized by the dichloro-substitution on the pyridine ring, imparts distinct reactivity and electronic properties that are leveraged in the synthesis of a diverse array of biologically active molecules.[1] Notably, it serves as a critical building block in the creation of novel anti-inflammatory and antimicrobial agents, as well as in the development of targeted crop protection solutions.[1] An understanding of its solubility in various organic solvents is paramount for chemists and process engineers, as it directly influences reaction kinetics, purification strategies, and the formulation of final products. This guide provides a comprehensive technical overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.
Physicochemical Characteristics of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for predicting and explaining its solubility behavior. This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 65973-52-6 | [2][3][4] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4] |
| Molecular Weight | 206.03 g/mol | [3][4] |
| Melting Point | 41-47 °C | [1][3] |
| Appearance | White to almost white powder to crystal | [1] |
The presence of the polar ester group and the nitrogen atom in the pyridine ring, combined with the nonpolar dichlorinated aromatic ring, results in a molecule with a moderate and nuanced polarity. This structure suggests that its solubility will be highly dependent on the nature of the solvent.
Theoretical Framework of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[5] The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The polarity of both the solute and the solvent is a critical determinant. Polar solvents, characterized by a high dielectric constant and the ability to form hydrogen bonds, are generally effective at dissolving polar solutes. Nonpolar solvents, with low dielectric constants, are better suited for dissolving nonpolar solutes. Given the mixed polarity of this compound, it is expected to exhibit a range of solubilities across different organic solvents.
Qualitative Solubility Profile
| Solvent | Solvent Class | Reported Solubility/Miscibility | Rationale | Source(s) |
| Ethyl Acetate | Polar aprotic | Soluble | Used as an extraction solvent during synthesis, indicating good solubility. | [2][6] |
| Methanol | Polar protic | Soluble | The structurally similar ethyl 4,6-dichloronicotinate is reported to be soluble in methanol. | [6][7] |
| Dichloromethane | Chlorinated | Likely Soluble | Its polarity is suitable for dissolving moderately polar compounds. | [8] |
| Acetone | Polar aprotic | Likely Soluble | A versatile solvent for a wide range of organic compounds. | [9] |
| Toluene | Aromatic | Sparingly Soluble to Insoluble | The nonpolar nature of toluene is less favorable for dissolving the more polar features of the molecule. | [9] |
| Hexane | Aliphatic | Likely Insoluble | The highly nonpolar nature of hexane is unlikely to effectively solvate the polar groups of the molecule. |
It is noteworthy that one source highlights the ability of this compound to enhance the solubility of other compounds in drug formulations, suggesting it may possess favorable solvation properties.[1]
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of quantitative data, an experimental approach is often necessary to determine the precise solubility of this compound in a specific solvent system. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol provides a reliable and reproducible methodology.
Principle
An excess of the solid solute is equilibrated with a known amount of solvent at a constant temperature. After reaching equilibrium, the concentration of the solute in the saturated supernatant is determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or weight of the organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: If necessary, accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the prepared standard and sample solutions using a validated HPLC or GC method.
-
Calculation: From the calibration curve, determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.
Visualizing the Process and the Molecule
To further aid in the understanding of the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[10] However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, a solvent with a polarity that is complementary to that of this compound will generally be a better solvent.
-
Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate determinations.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. While there is no specific information on the polymorphism of this compound in the reviewed literature, it is a factor to consider in rigorous studies.
Conclusion
This compound is a valuable intermediate whose utility in synthesis is closely tied to its solubility characteristics. While a comprehensive quantitative solubility database is not yet established, an understanding of its physicochemical properties and the theoretical principles of dissolution allows for rational solvent selection. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems, enabling the optimization of reaction conditions, purification processes, and formulation development. As the applications of this compound continue to expand, a more detailed and publicly available dataset on its solubility would be a valuable resource for the scientific community.
References
-
Physics-Based Solubility Prediction for Organic Molecules - PMC. (n.d.). In PubMed Central. Retrieved from [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). In NIH. Retrieved from [Link]
-
Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2005, June 7). In kth.diva. Retrieved from [Link]
-
Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002, August 5). In ResearchGate. Retrieved from [Link]
-
Solubility prediction of organic molecules with molecular dynamics simulations. (2021, April 21). In arXiv. Retrieved from [Link]
-
This compound|65973-52-6--Wuxi InterpiPharm Pharmaceutical Development Co., Ltd. (n.d.). Retrieved from [Link]
-
Organic Solvent Solubility Data Book. (2010, February 26). In CORE. Retrieved from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). In Physical Chemistry Research. Retrieved from [Link]
-
Dichloromethane with Water - IUPAC-NIST Solubilities Database. (n.d.). In National Institute of Standards and Technology. Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC. (2021, April 30). In NIH. Retrieved from [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). In NIH. Retrieved from [Link]
-
CAS No : 40296-46-6| Chemical Name : Ethyl 4,6-Dichloronicotinate. (n.d.). In Pharmaffiliates. Retrieved from [Link]
-
ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. (n.d.). Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
-
This compound. (n.d.). In India Fine Chemicals. Retrieved from [Link]
-
CAS No : 65973-52-6 | Product Name : Methyl 4,6-dichloropyridine-3-carboxylate (BSC). (n.d.). In Pharmaffiliates. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 65973-52-6 [chemicalbook.com]
- 3. This compound, CasNo.65973-52-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 7. longkechem.com [longkechem.com]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
An In-Depth Technical Guide to the Stability and Reactivity of Methyl 4,6-Dichloronicotinate
This compound (CAS No. 65973-52-6) is a pivotal chemical intermediate, distinguished by a pyridine core functionalized with two chlorine atoms and a methyl ester group.[1][2][3] This unique arrangement of electron-withdrawing groups renders the pyridine ring electron-deficient, making it a highly versatile scaffold for constructing complex molecules.[4] Its strategic importance is widely recognized across the pharmaceutical and agrochemical industries, where it serves as a foundational building block for a diverse range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and advanced crop protection agents.[1][5][6]
This guide provides a comprehensive exploration of the chemical stability and reactivity of this compound. By elucidating the principles that govern its behavior under various conditions and in key chemical transformations, we aim to empower researchers to harness its full synthetic potential with precision and confidence.
| Property | Value | References |
| CAS Number | 65973-52-6 | [1][5] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.02 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 43 - 47 °C | [1] |
| Synonyms | 4,6-Dichloronicotinic acid methyl ester, Methyl 4,6-dichloro-3-pyridinecarboxylate | [1] |
PART 1: Chemical Stability Profile
Understanding the stability of this compound is critical for its effective storage, handling, and application in multi-step syntheses. The compound is generally stable under standard laboratory conditions but exhibits sensitivity to certain environmental factors.
Storage and Handling Recommendations
To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, dark place.[7][8] Refrigeration at 2-8 °C is recommended for long-term storage to minimize potential degradation.[1][7] The primary conditions to avoid are excessive heat and exposure to strong oxidizing agents, which can lead to decomposition. Upon decomposition, hazardous byproducts such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be released.
Degradation Pathways
The principal degradation pathways for this molecule involve hydrolysis of the ester functional group and potential photodecomposition.
-
Hydrolytic Stability: The methyl ester group is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions, yielding 4,6-dichloronicotinic acid.[9] A study on the closely related methylnicotinate showed that it slowly hydrolyzes in aqueous solution at a rate of approximately 0.5% per year at 4°C, with nicotinic acid being the major degradation product.[10] While this suggests good stability under neutral refrigerated conditions, accelerated degradation can be expected at higher temperatures and non-neutral pH.
-
Photostability: As a substituted aromatic compound, there is a potential for photodegradation upon exposure to UV light. While specific studies on this molecule are not widely published, standard photostability testing is advisable for applications where prolonged light exposure is anticipated.[11][12]
-
Thermal Stability: The compound is noted to be heat-sensitive. Elevated temperatures can accelerate hydrolysis and other decomposition pathways.
Experimental Protocol: Forced Degradation Study
To systematically evaluate the intrinsic stability of this compound, a forced degradation study is essential. This protocol provides a framework for identifying potential degradation products and understanding the compound's lability under stress.[7]
Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with PDA or MS detector
-
Photostability chamber, Oven, pH meter
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution sample in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Compare stressed samples to an unstressed control to determine the percentage of degradation and identify major degradation products using the PDA or MS detector.
Caption: Workflow for a forced degradation study.
PART 2: Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents, which allows for selective functionalization through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr reactions.[4] This is a cornerstone of its reactivity, enabling the introduction of a wide variety of nucleophiles.
Mechanism and Regioselectivity: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[13] A critical aspect of its reactivity is the pronounced regioselectivity. Nucleophilic attack occurs preferentially at the C4 position over the C6 position.[4][14] This selectivity is attributed to the greater electrophilicity of the C4 carbon, which is para to the ring nitrogen, allowing for more effective stabilization of the negative charge in the Meisenheimer intermediate.
Caption: General mechanism of SNAr at the C4 position.
Experimental Protocol: Synthesis of Methyl 4-(alkylamino)-6-chloronicotinate
This protocol describes a typical SNAr reaction with an amine nucleophile, a common transformation in medicinal chemistry.[15]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. Then, add the desired primary or secondary amine (1.1 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and this compound is an excellent substrate for these transformations.[14][16]
Reaction Types and Regioselectivity: Commonly employed reactions include Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes).[14] Similar to SNAr, these reactions exhibit high regioselectivity. The oxidative addition of the palladium(0) catalyst occurs preferentially at the more electrophilic C4 position, enabling selective mono-arylation or mono-alkylation while leaving the C6-Cl bond intact for subsequent functionalization.[17]
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the C4-arylation of this compound.[17]
-
Setup: In a microwave-safe reaction vessel or Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C (or using microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Reaction Type | Reagents | Product Type | Typical Yield | References |
| SNAr (Amination) | R¹R²NH, K₂CO₃, DMF | Methyl 4-(amino)-6-chloronicotinate | Good to Excellent | [4][15] |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Methyl 4-(aryl)-6-chloronicotinate | Good to Excellent | [14][17] |
| Ester Hydrolysis | NaOH, THF/H₂O | 4,6-Dichloronicotinic acid | 69% | [9] |
Other Key Reactions: Ester Hydrolysis
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further modifications, such as amide bond formation.[9]
Experimental Protocol: Saponification
-
Setup: Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water.
-
Reagent Addition: Add a solution of sodium hydroxide (NaOH, ~1.5 eq) in water.
-
Reaction: Stir the mixture at room temperature for 40-60 minutes.
-
Work-up: Reduce the solvent volume under vacuum and acidify the remaining aqueous solution with concentrated HCl to a pH of ~2.
-
Isolation: The resulting precipitate can be filtered, or the mixture can be extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated to yield 4,6-dichloronicotinic acid.[9]
Conclusion
This compound is a robust and highly adaptable chemical intermediate. Its stability profile allows for reliable storage and handling under controlled conditions, while its predictable and regioselective reactivity makes it an invaluable tool for synthetic chemists. The ability to selectively functionalize the C4 position via both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a clear and efficient pathway to a vast array of substituted pyridine derivatives. A thorough understanding of the principles outlined in this guide will enable researchers in drug discovery and materials science to strategically and effectively incorporate this powerful building block into their synthetic designs.
References
-
This compound CAS 65973-52-6. (n.d.). Jinan Tantu Chemicals Co., Ltd. [Link]
-
Table of Contents. (n.d.). The Royal Society of Chemistry. [Link]
-
CAS No : 65973-52-6 | Product Name : Methyl 4,6-dichloropyridine-3-carboxylate (BSC). (n.d.). Pharmaffiliates. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (2006). European Medicines Agency. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). BioMed Central. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996). International Council for Harmonisation. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions. (n.d.). ChemTalk. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tantuchemicals.com [tantuchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 40296-46-6|Ethyl 4,6-dichloronicotinate|BLD Pharm [bldpharm.com]
- 9. This compound | 65973-52-6 [chemicalbook.com]
- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methyl 4,6-dichloronicotinate: A Technical Guide to Commercial Sourcing, Application, and Handling for R&D Professionals
This guide provides an in-depth technical overview of Methyl 4,6-dichloronicotinate, a critical building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of facts to deliver field-proven insights into supplier evaluation, key reactivity principles, and safe laboratory practices. The structure is designed to logically follow the workflow of a research scientist, from initial sourcing to experimental application.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 65973-52-6) is a substituted pyridine derivative characterized by two chlorine atoms at the 4 and 6 positions of the pyridine ring.[1][2] This specific arrangement of electron-withdrawing chloro groups and the methyl ester functionality makes the molecule a highly versatile and reactive intermediate.[3][4] Its primary value lies in its utility as a precursor for synthesizing more complex, biologically active molecules. The dichloro-substituted core provides two reactive sites, primarily for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1][3][4] Consequently, it is a pivotal starting material in the development of novel pharmaceuticals, particularly anti-inflammatory agents, antimicrobials, and kinase inhibitors, as well as next-generation crop protection agents.[1][3]
Commercial Sourcing and Supplier Qualification
The accessibility of high-quality starting materials is paramount to the success and reproducibility of any research program. This compound is readily available from a range of established chemical suppliers. However, purity, documentation, and batch-to-batch consistency can vary.
Leading Commercial Suppliers
A comparative summary of prominent suppliers is presented below. This data is compiled from publicly available product listings and should be verified with the supplier at the time of ordering.
| Supplier | Typical Purity | Common Pack Sizes | Key Identifiers |
| Tokyo Chemical Industry (TCI) | >95.0% (GC) | 1g, 5g, 25g | Product No: M2641[5] |
| Thermo Scientific Chemicals | 95% | 5g, 25g | Catalog No: H64077[6] |
| Sigma-Aldrich (MilliporeSigma) | Not specified, refer to CoA | Varies | Product No: 72420 (related) |
| Chem-Impex | Not specified | Varies | Catalog No: 26117 |
| Amerigo Scientific | 95% | Varies | CAS: 65973-52-6[7] |
| Synblock | ≥ 98% | Varies | Catalog No: PB07373[2] |
Protocol for Supplier Evaluation
Trustworthiness in the supply chain is a self-validating system. Before committing to a bulk purchase, a rigorous qualification process is essential.
-
Request Documentation: Always request the Certificate of Analysis (C of A) and the Safety Data Sheet (SDS) for the specific lot number you intend to purchase.
-
Verify Analytical Data: The C of A should provide clear evidence of purity and identity. Key data points to scrutinize include:
-
Purity Assay: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >95% is standard for this material.[5][6][7]
-
Identity Confirmation: Look for ¹H NMR and/or LCMS data that confirms the chemical structure. The expected ¹H NMR signals for this compound are a singlet for the methyl protons (~3.90 ppm) and two singlets for the aromatic protons (~8.84 ppm and ~7.98 ppm).[8]
-
-
In-House QC: For critical applications, perform an incoming quality control check on a small sample to verify the supplier's data. This can include melting point determination, NMR, and HPLC analysis.
-
Assess Scalability: If your project may scale, inquire about the supplier's bulk capacity and their ability to ensure lot-to-lot consistency.
Below is a workflow diagram for qualifying a new supplier for a critical reagent like this compound.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 65973-52-6 | [2][5][8] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2][5][6] |
| Molecular Weight | ~206.02 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 43.0 - 47.0 °C | [5] |
| IUPAC Name | methyl 4,6-dichloropyridine-3-carboxylate | [6] |
| Synonyms | 4,6-Dichloronicotinic Acid Methyl Ester | [2][5] |
Applications in Research and Drug Development
The utility of this compound stems from its capacity to serve as a scaffold for building a diverse range of heterocyclic compounds.
-
Pharmaceutical Research : It is a cornerstone intermediate for developing novel therapeutics. Its derivatives have been explored as anti-inflammatory, antimicrobial, and particularly as kinase inhibitors targeting enzymes like EGFR and Pim-1, which are implicated in cancer.[1][3] The strategic and differential substitution at the C4 and C6 positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
-
Agrochemical Development : In the agrochemical sector, it serves as a precursor for effective and targeted crop protection agents.[1] The dichloro-pyridine core is a common feature in many modern pesticides, and this building block allows for the synthesis of analogues with improved efficacy and reduced environmental impact.[1]
-
Material Science : The compound is also employed in the synthesis of specialized polymers and coatings where specific chemical properties are required for enhanced durability and performance.[1]
The diagram below illustrates the central role of this molecule as a starting point for various high-value applications.
Synthesis Context and Experimental Protocol
General Synthesis Route
Commercially, this compound is typically synthesized from Methyl 4,6-dihydroxynicotinate via a chlorination reaction.[8] A common laboratory and industrial-scale chlorinating agent for this transformation is phosphoryl chloride (POCl₃).[8][9] Understanding this synthesis is valuable for anticipating potential impurities, such as residual starting material or mono-chlorinated byproducts.
Example Experimental Protocol: Hydrolysis to 4,6-Dichloronicotinic Acid
This protocol demonstrates a common subsequent reaction, showcasing the utility of the methyl ester as a functional handle. This reaction is adapted from a published procedure.[8]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O). A typical ratio might be 4:1:1.
-
Saponification: To the stirred solution, add a solution of Sodium Hydroxide (NaOH, ~2.0 eq) in water.
-
Reaction Monitoring: Stir the mixture at room temperature for 40-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.
-
Work-up: a. Reduce the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator. b. Acidify the remaining aqueous solution to a pH of approximately 2 using concentrated Hydrochloric Acid (HCl). A white precipitate of the carboxylic acid product should form. c. Extract the product into an organic solvent such as Ethyl Acetate (EtOAc) or a mixture of Diethyl Ether (Et₂O) and EtOAc. d. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield 4,6-dichloronicotinic acid as a solid.
Safe Handling and Storage
Adherence to safety protocols is non-negotiable. Information is summarized from multiple supplier Safety Data Sheets (SDS).[10][11]
-
Hazard Identification :
-
Personal Protective Equipment (PPE) :
-
Handling :
-
Storage :
-
Disposal :
Conclusion
This compound is a high-value, versatile chemical intermediate that is indispensable for innovation in the pharmaceutical and agrochemical industries. Its reliable commercial availability from multiple reputable suppliers enables researchers to readily access this key building block. A thorough understanding of its properties, reactivity, and safe handling procedures, coupled with a diligent supplier qualification process, empowers scientists to leverage this molecule to its full potential in the discovery and development of novel chemical entities.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 65973-52-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound | 65973-52-6 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Methyl 4,6-dichloronicotinate: A Technical Guide for the Modern Researcher
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of molecular scaffolds is paramount. Among the myriad of heterocyclic intermediates, Methyl 4,6-dichloronicotinate has emerged as a cornerstone building block, prized for its predictable reactivity and synthetic versatility. This guide provides an in-depth technical overview of this compound, from its synthetic origins and physicochemical properties to its critical applications in the synthesis of complex, high-value molecules. While the precise moment of its initial discovery remains somewhat obscured within the broader history of halogenated pyridines, its contemporary significance is undeniable. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the potential of this compound in their own research endeavors.
Historical Context and Emergence
The definitive first synthesis of this compound is not prominently documented in seminal, standalone publications. However, its appearance in the chemical literature and commercial catalogs suggests its emergence as a readily available reagent in the latter half of the 20th century, coinciding with the broader expansion of synthetic methodologies for functionalized pyridines. The development of robust chlorination techniques for pyridine rings, particularly the use of phosphoryl chloride (POCl₃) to convert hydroxy-pyridines to their chloro-derivatives, laid the essential groundwork for the synthesis of polychlorinated pyridines like this compound. Its CAS number, 65973-52-6, was assigned, and by the early 21st century, it was being cited in patents as a key intermediate in the synthesis of bioactive compounds, indicating its established role as a valuable synthetic tool.
Synthesis and Purification: A Validated Protocol
The most prevalent and industrially scalable synthesis of this compound involves the chlorination of Methyl 4,6-dihydroxynicotinate. This transformation is typically achieved using a potent chlorinating agent such as phosphoryl chloride.
Reaction Mechanism and Rationale
The underlying mechanism involves the conversion of the hydroxyl groups of the dihydroxynicotinate precursor into better leaving groups by reaction with phosphoryl chloride. Subsequent nucleophilic attack by chloride ions displaces these groups, yielding the desired dichlorinated product. The presence of a tertiary amine base, such as N,N-diethylaniline, can be employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Step-by-Step Experimental Protocol
Materials:
-
Methyl 4,6-dihydroxynicotinate
-
Phosphoryl chloride (POCl₃)
-
N,N-diethylaniline (optional, but recommended)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Petroleum ether
-
Ice
Procedure:
-
In a well-ventilated fume hood, a solution of Methyl 4,6-dihydroxynicotinate (1 equivalent) is prepared in an excess of phosphoryl chloride.
-
To this solution, N,N-diethylaniline (1.2 equivalents) is added cautiously.
-
The reaction mixture is then heated to 120°C and maintained at this temperature for approximately 2 hours, with continuous stirring.
-
After cooling to room temperature, the excess phosphoryl chloride is removed under reduced pressure.
-
The concentrated reaction mixture is then carefully and slowly poured into a beaker containing crushed ice.
-
The resulting aqueous mixture is extracted twice with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under vacuum to yield the crude product.
-
Purification is achieved via flash column chromatography on silica gel, using a solvent gradient of petroleum ether and ethyl acetate (e.g., 0% to 5% ethyl acetate in petroleum ether) to afford pure this compound.
Characterization and Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 43-47 °C[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H)[3] |
| LCMS (ESI) [M+H]⁺ | 206.1[3] |
Chemical Reactivity and Synthetic Applications
This compound is a versatile intermediate primarily utilized in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing chlorine atoms, makes the C4 and C6 positions susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 4 and 6 positions serve as excellent leaving groups in SNAr reactions. This allows for the regioselective introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to construct more complex molecular architectures. The choice of reaction conditions (solvent, temperature, and base) can often be tuned to favor substitution at one position over the other, although mixtures of isomers are common.
Caption: General scheme for Nucleophilic Aromatic Substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents also participate readily in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of highly functionalized pyridine derivatives that are common motifs in pharmaceuticals and agrochemicals.
Caption: Conceptual workflow for Palladium-Catalyzed Cross-Coupling with this compound.
Applications in Drug Discovery and Agrochemicals
The utility of this compound is best illustrated by its role as a precursor in the synthesis of a diverse array of bioactive molecules.
Pharmaceutical Research
The dichloronicotinate core is a privileged scaffold in medicinal chemistry. Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[2] The ability to selectively functionalize the 4 and 6 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
Agrochemical Development
In the agrochemical sector, this compound is a key intermediate in the synthesis of modern pesticides.[2] The substituted pyridine motif is a common feature in many herbicides and insecticides. The reactivity of the chlorine atoms enables the introduction of various toxophores and functional groups that confer specific biological activities against target pests while aiming to minimize environmental impact.
Safety and Handling
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound stands as a testament to the enabling power of versatile chemical intermediates. Its established synthetic route, well-defined reactivity, and proven utility in the construction of complex molecules have solidified its place in the toolbox of synthetic chemists. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of such foundational building blocks will undoubtedly increase, ensuring that this compound remains a relevant and valuable compound for years to come.
References
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available at: [Link]
-
Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. Available at: [Link]
-
Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - MDPI. Available at: [Link]
Sources
Methyl 4,6-dichloronicotinate: A Scoping Review of Potential Biological Activities and a Guide to Future Research
Abstract
Methyl 4,6-dichloronicotinate is a halogenated pyridine derivative recognized primarily as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While direct studies on its intrinsic biological activity are not extensively documented, its chemical structure provides a robust scaffold for the development of a diverse range of biologically active molecules. This technical guide synthesizes the available information on the applications of this compound and its derivatives to project its potential biological activities. We will delve into its prospective roles as an antimicrobial, anti-inflammatory, and kinase-inhibiting agent, supported by the known activities of analogous compounds. Furthermore, this guide provides detailed experimental protocols for researchers to systematically investigate these potential activities, aiming to unlock the full therapeutic promise of this intriguing molecule.
Introduction to this compound: A Molecule of Latent Potential
This compound, with the chemical formula C7H5Cl2NO2, is a white to off-white crystalline solid.[1] Its core structure features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a methyl ester group at position 3. This unique arrangement of functional groups, particularly the reactive chlorine atoms, makes it a highly valuable building block in synthetic organic chemistry.[2]
The primary utility of this compound lies in its role as a precursor for more complex molecules with established biological activities.[1][3] It is a key starting material in the synthesis of novel compounds for the pharmaceutical and agrochemical industries, where it contributes to the development of anti-inflammatory agents, antimicrobials, and pesticides.[1] The dichloro-substitution pattern offers two reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery.[2][3]
While the focus has been on its synthetic utility, the inherent structural motifs of this compound suggest the potential for direct biological activity. The nicotinic acid backbone is a well-established pharmacophore, and the presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] This guide will explore these potential activities based on the established pharmacology of its derivatives and related compounds.
| Property | Value | Reference |
| CAS Number | 65973-52-6 | [5] |
| Molecular Formula | C7H5Cl2NO2 | [1] |
| Molecular Weight | 206.02 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 43 - 47 °C | [1] |
| Purity | ≥ 95% (GC) | [1] |
Potential Biological Activities: An Evidence-Based Projection
Antimicrobial and Antifungal Potential
A significant body of research highlights the antimicrobial and antifungal properties of nicotinic acid and its derivatives.[4][6][7][8][9] These compounds have shown efficacy against a range of pathogens, including drug-resistant strains.[4] The nicotinic acid moiety has been incorporated into numerous compounds with demonstrated activity against various bacteria and fungi.[4]
This compound is utilized in the preparation of antifungal drugs and has been noted for its role in creating compounds with unique antifungal activity.[10] It is suggested that derivatives can inhibit the growth and replication of fungal cells, offering potential therapeutic effects against infections caused by fungi like Candida albicans.[10]
The mechanism of action for nicotinic acid derivatives can vary, but they often involve the disruption of microbial cellular processes. For instance, some derivatives have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[4] The presence of the dichlorinated pyridine ring in this compound provides a scaffold that can be readily modified to optimize antimicrobial potency and spectrum.
Anti-inflammatory Properties
The search for novel anti-inflammatory agents is a cornerstone of pharmaceutical research. This compound has been identified as a valuable intermediate in the synthesis of compounds with anti-inflammatory activity.[1] While the direct anti-inflammatory effects of the parent compound are uncharacterized, its derivatives are being explored for their potential to modulate inflammatory pathways.
The nicotinic acid scaffold is present in several molecules with known anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory signaling pathways. Future research could focus on synthesizing a library of derivatives from this compound and screening them for activity in cellular models of inflammation, such as measuring the inhibition of cytokine release from stimulated immune cells.
Potential as a Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of targeted cancer therapies. The ethyl ester analog of this compound, Ethyl 4,6-dichloronicotinate, is a key building block in the synthesis of potent kinase inhibitors.[11] This suggests that the dichloronicotinate core is a "privileged scaffold" for the development of compounds targeting kinases. Derivatives have shown significant inhibitory activity against kinases such as the Epidermal Growth Factor Receptor (EGFR).[11]
The two chlorine atoms on the pyridine ring provide reactive handles for the strategic introduction of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.[3][11] Given the structural similarity, this compound undoubtedly shares this potential as a foundational molecule for the discovery of novel kinase inhibitors.
Proposed Experimental Workflows for Investigating Biological Activity
To empirically validate the projected biological activities of this compound, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for researchers.
Workflow for Antimicrobial Susceptibility Testing
This workflow outlines the process for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.
Caption: Workflow for determining MIC and MBC of this compound.
Detailed Protocol:
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Bacterial Strains: Use a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells.
-
Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in MHB), a negative control (MHB only), and a solvent control (bacteria in MHB with the highest concentration of DMSO used).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination:
-
Take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
Workflow for In Vitro Cytotoxicity Assay
This workflow describes how to assess the cytotoxic effects of this compound on a human cancer cell line using the MTT assay.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., A549, human lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a range of concentrations of this compound by serial dilution in the culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound.
-
Include untreated cells as a control and a solvent control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The dichlorinated pyridine core of this compound is the key to its synthetic versatility and potential for biological activity. The two chlorine atoms are at positions that are electronically activated for nucleophilic aromatic substitution (SNAr) and are also amenable to palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic modification of the molecule to explore structure-activity relationships.
Future research should focus on:
-
Derivatization: Synthesizing a library of analogs by replacing the chlorine atoms with various functional groups (e.g., amines, thiols, aryl groups) to probe the chemical space for enhanced biological activity.
-
Mechanism of Action Studies: For any identified "hit" compounds, elucidating the mechanism of action will be crucial. This could involve target identification studies, enzymatic assays, and cellular signaling pathway analysis.
-
In Vivo Efficacy: Promising lead compounds should be advanced to in vivo models to assess their efficacy and safety profiles.
Conclusion
This compound is a molecule with significant untapped potential. While its current role is primarily that of a synthetic intermediate, its chemical structure, based on the pharmacologically relevant nicotinic acid scaffold, strongly suggests the possibility of inherent biological activity. This guide has outlined the prospective antimicrobial, anti-inflammatory, and kinase inhibitory activities of this compound, grounded in the established pharmacology of its derivatives. The provided experimental workflows offer a clear and robust framework for researchers to systematically investigate these potentials. It is through such directed research that the full therapeutic value of this compound can be realized, potentially leading to the development of novel therapeutic agents.
References
-
Jinan Tantu Chemicals Co., Ltd. (n.d.). This compound CAS 65973-52-6. Retrieved from [Link]
-
Sztanke, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3192. Retrieved from [Link]
-
Stanciu, O. A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceuticals, 17(8), 1024. Retrieved from [Link]
-
Asif, M. (2021). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Journal of Pharmaceutical Research International, 33(47A), 346-358. Retrieved from [Link]
-
Rathod, A. S., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Clinical and Diagnostic Research, 10(1), ZC01–ZC04. Retrieved from [Link]
-
Scilit. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 65973-52-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 9. scilit.com [scilit.com]
- 10. tantuchemicals.com [tantuchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Starting Materials and Synthesis of Methyl 4,6-Dichloronicotinate
Introduction
Methyl 4,6-dichloronicotinate is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its pyridine core, substituted with two reactive chlorine atoms and an ester functional group, offers a versatile scaffold for constructing more complex molecules.[1][2] The chlorine atoms at the 4- and 6-positions serve as excellent leaving groups for nucleophilic substitution reactions, enabling the strategic introduction of diverse functionalities.[2]
This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will explore the most prevalent and field-proven methodologies, offering detailed experimental protocols and a comparative analysis to inform researchers in their synthetic design and process development endeavors.
Core Synthetic Strategies
The synthesis of this compound is predominantly approached via two strategic pathways, both originating from a common, readily accessible heterocyclic precursor. The choice between these routes often depends on factors such as scale, available equipment, and purification strategy. The fundamental divergence lies in the sequence of two key transformations: chlorination of the pyridine ring and esterification of the carboxylic acid.
-
Pathway A: Chlorination followed by Esterification. This route first establishes the dichloro-pyridine core from a dihydroxy precursor and subsequently introduces the methyl ester.
-
Pathway B: Esterification followed by Chlorination. This approach begins by forming the methyl nicotinate structure, followed by the chlorination of the hydroxyl groups on the pyridine ring.
Caption: High-level overview of the two primary synthetic pathways to this compound.
The Foundational Starting Material: 4,6-Dihydroxynicotinic Acid
A common and economically viable entry point for both major pathways is 4,6-dihydroxynicotinic acid (CAS 5466-62-6).[3] This compound, a derivative of nicotinic acid, features two hydroxyl groups that can be readily converted to chlorine atoms.[3] Its synthesis can be achieved from various precursors, with one notable route starting from Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid, CAS 138-60-3), which is commercially available.[4][5] The tautomeric nature of the dihydroxy pyridine ring, existing in equilibrium with its pyridone form, is a key feature influencing its reactivity.
Pathway A: Chlorination First, Esterification Second
This strategy prioritizes the installation of the critical chloro-substituents, creating the robust 4,6-dichloronicotinic acid intermediate, which is then esterified. This approach is often favored for its well-defined stages.
Step 1: Synthesis of 4,6-Dichloronicotinic Acid
The conversion of 4,6-dihydroxynicotinic acid to its dichlorinated counterpart is a vigorous reaction that replaces the hydroxyl groups with chlorine atoms. The choice of chlorinating agent is critical for achieving high yields.
-
Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][6] It serves as both the chlorinating agent and, when used in excess, the solvent. The mechanism involves the phosphorylation of the hydroxyl groups, converting them into excellent leaving groups which are subsequently displaced by chloride ions generated from POCl₃. The reaction is driven to completion by the formation of stable phosphorus-oxygen bonds and the evolution of gaseous HCl. In some procedures, a tertiary amine base like N,N-diethylaniline is added to scavenge the generated HCl, which can improve reaction rates and prevent unwanted side reactions.[7]
Step 2: Esterification of 4,6-Dichloronicotinic Acid
With the acid in hand, the final step is a standard esterification. Several methods are viable, with the choice depending on the desired scale and tolerance for acidic conditions.
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[8] The large excess of methanol drives the equilibrium towards the product.
-
Thionyl Chloride (SOCl₂) Method: A highly effective alternative involves first converting the carboxylic acid to the more reactive acyl chloride intermediate, 4,6-dichloronicotinoyl chloride (CAS 107836-75-9), using thionyl chloride or oxalyl chloride.[6][9] This intermediate then reacts rapidly with methanol to form the final ester.[8] This two-step, one-pot process is often high-yielding as the byproducts (SO₂ and HCl) are gaseous, simplifying workup.[9]
Caption: Workflow for the Esterification-then-Chlorination pathway.
Data Presentation and Protocol Comparison
The following table summarizes quantitative data from representative protocols for the synthesis of the ethyl ester analog (Ethyl 4,6-dichloronicotinate), which follows the same principles as the methyl ester synthesis and is well-documented. [2][10]The data for the methyl ester synthesis is also included.
| Parameter | Pathway B (Ethyl Ester) [2][10] | Pathway B (Methyl Ester) [7] |
| Starting Material | Ethyl 4,6-dihydroxynicotinate | Methyl 4,6-dihydroxynicotinate |
| Amount of Starting Material | 60 g (0.328 mol) | 900 g (5.3 mol) |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Volume of Chlorinating Agent | 500 mL | 4000 mL |
| Additive | None specified | N,N-diethylaniline (1035 mL, 6.4 mol) |
| Reaction Temperature | Reflux | 120 °C |
| Reaction Time | 2 hours | 2 hours |
| Product | Ethyl 4,6-dichloronicotinate | This compound |
| Product Yield (Mass) | 65 g | 400 g |
| Product Yield (Percentage) | 90% | 42% |
Field-Proven Insights:
-
Pathway A (Chlorination-First): This route can be advantageous as the intermediate, 4,6-dichloronicotinic acid, is a stable, crystalline solid that can be purified before the final esterification step. This can lead to a cleaner final product.
-
Pathway B (Esterification-First): While potentially more direct, this pathway can present challenges. The reported yield for the methyl ester synthesis via this route is moderate (42%), suggesting that the ester may have some lability under the harsh chlorination conditions or that purification is more complex. [7]However, the corresponding synthesis for the ethyl ester shows a very high yield (90%), indicating that subtle substrate differences and reaction conditions are critical. [2][10]The large-scale procedure for the methyl ester also requires chromatographic purification, which may not be ideal for industrial production. [7]
Detailed Experimental Protocol: Synthesis of this compound via Pathway B
The following protocol is adapted from a documented procedure and serves as a representative example of the esterification-then-chlorination approach. [7] Materials:
-
Methyl 4,6-dihydroxynicotinate (900 g, 5.3 mol)
-
Phosphorus oxychloride (POCl₃) (4000 mL)
-
N,N-diethylaniline (1035 mL, 6.4 mol)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine Methyl 4,6-dihydroxynicotinate (900 g, 5.3 mol) and phosphoryl chloride (4000 mL).
-
Addition of Base: Add N,N-diethylaniline (1035 mL, 6.4 mol) to the solution.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under vacuum to remove excess POCl₃.
-
Caution: Slowly and carefully pour the concentrated residue into a large volume of ice in batches. This is a highly exothermic and hazardous step that must be performed with extreme care in a well-ventilated fume hood.
-
Extract the resulting aqueous mixture with ethyl acetate (2x).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under vacuum to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel to afford pure this compound. [7]
-
Conclusion
The synthesis of this compound is reliably achieved from 4,6-dihydroxynicotinic acid or its esters. The primary strategic choice lies between chlorinating before or after esterification. The chlorination-first approach (Pathway A) offers a robust, purifiable intermediate, potentially leading to higher overall purity. The esterification-first approach (Pathway B) is more direct but may require careful optimization and chromatographic purification to achieve high yields and purity, as evidenced by the variability between methyl and ethyl ester preparations. [2][7]For researchers and drug development professionals, the selection of the optimal route will depend on a careful evaluation of scale, purity requirements, and available purification capabilities.
References
-
This compound | 65973-52-6. Wuxi InterpiPharm Pharmaceutical Development Co., Ltd. Available at: [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... National Institutes of Health (NIH). Available at: [Link]
-
Acid to Ester - Common Conditions. Available at: [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and characterization of metallo-supramolecular polymers... The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of methyl 2,6-dichloronicotinate. PrepChem.com. Available at: [Link]
-
Synthesis of 6-chloronicotinoyl chloride. PrepChem.com. Available at: [Link]
-
Synthesis of Nicotinoyl chloride. PrepChem.com. Available at: [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid... Google Patents.
-
Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers... MDPI. Available at: [Link]
-
Chelidamic Acid | C7H5NO5 | CID 8743. PubChem - National Institutes of Health (NIH). Available at: [Link]
- Method for the production of 6-hydroxynicotinic acid. Google Patents.
-
Synthesis of 6-hydroxynicotinic acid. PrepChem.com. Available at: [Link]
- Process for preparing chelidonic acid. Google Patents.
-
2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718. PubChem - National Institutes of Health (NIH). Available at: [Link]
- Process for the preparation of 4-dimethylaminocrotonic acid. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 5466-62-6: 4,6-Dihydroxynicotinic acid | CymitQuimica [cymitquimica.com]
- 4. Chelidamic Acid | C7H5NO5 | CID 8743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 白屈氨酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 65973-52-6 [chemicalbook.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of a Dichlorinated Pyridine Scaffold
An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of Methyl 4,6-dichloronicotinate
This compound is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure, featuring an electron-deficient pyridine ring activated by two chlorine atoms and an ester functional group, makes it a highly versatile building block, particularly in the fields of medicinal chemistry and agrochemical development. The chlorine atoms at the C4 and C6 positions act as excellent leaving groups, enabling a wide range of functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[1]
Understanding the intrinsic electronic properties, reactivity, and spectroscopic signatures of this molecule is paramount for its efficient and strategic utilization. Theoretical studies, primarily leveraging computational chemistry methods like Density Functional Theory (DFT), provide profound insights into molecular geometry, electronic structure, and reaction mechanisms. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the theoretical framework for analyzing this compound, complemented by predicted spectroscopic data to serve as a benchmark for experimental validation. While its ethyl ester counterpart, Ethyl 4,6-dichloronicotinate, is more extensively documented in reactivity studies, the fundamental principles and reaction pathways are directly translatable.[1][2]
Section 1: Core Physicochemical and Structural Properties
A foundational understanding begins with the molecule's basic properties. This data is essential for handling, storage, and the interpretation of analytical results.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | |
| Molecular Weight | 206.03 g/mol | [3] |
| CAS Number | 65973-52-6 | [3][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 41-47 °C | |
| Synonyms | 4,6-Dichloronicotinic Acid Methyl Ester; Methyl 4,6-dichloro-3-pyridinecarboxylate | |
| Purity (Typical) | >95% (GC) |
Section 2: The Theoretical Framework: A Computational Approach
To dissect the reactivity and electronic nature of this compound, a multi-faceted computational workflow is employed. This approach allows for the prediction of molecular properties before engaging in extensive laboratory work.
Workflow for Computational Analysis
The logical flow of a theoretical investigation is crucial. It begins with geometry optimization to find the most stable molecular structure and proceeds to more complex electronic and reactivity analyses.
-
Molecular Electrostatic Potential (MEP) Map : The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface. It is invaluable for predicting reaction sites.
-
Electron-rich regions (Negative Potential) : Indicated by red/yellow colors, these are sites susceptible to electrophilic attack. For this compound, these are expected around the pyridine nitrogen and carbonyl oxygen.
-
Electron-poor regions (Positive Potential) : Indicated by blue colors, these are sites for nucleophilic attack. The most positive regions are anticipated around the hydrogen atoms and, crucially, the carbon atoms bonded to the chlorine atoms (C4 and C6).
-
Section 3: Predicted Spectroscopic Profile for Experimental Validation
Theoretical calculations can predict spectroscopic data, providing a valuable reference for experimental characterization. The following are predicted values based on established principles and analysis of similar structures. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To determine the carbon-hydrogen framework of the molecule.
-
Protocol :
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Table: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~8.9 | Singlet | H-2 | Deshielded by adjacent nitrogen and ester group. |
| ¹H | ~7.5 | Singlet | H-5 | Deshielded by adjacent chlorine atom. |
| ¹H | ~3.9 | Singlet | -OCH₃ | Typical range for a methyl ester. |
| ¹³C | ~164 | Singlet | C=O | Characteristic chemical shift for an ester carbonyl. |
| ¹³C | ~152 | Singlet | C-2 or C-6 | Aromatic carbon adjacent to nitrogen, deshielded. |
| ¹³C | ~150 | Singlet | C-6 or C-2 | Aromatic carbon adjacent to nitrogen, deshielded. |
| ¹³C | ~145 | Singlet | C-4 | Aromatic carbon bonded to chlorine, deshielded. |
| ¹³C | ~125 | Singlet | C-3 | Aromatic carbon bearing the ester group. |
| ¹³C | ~122 | Singlet | C-5 | Aromatic carbon shielded relative to others. |
| ¹³C | ~53 | Singlet | -OCH₃ | Typical range for a methyl ester carbon. |
Infrared (IR) Spectroscopy
-
Objective : To identify the key functional groups present in the molecule.
-
Protocol :
-
Prepare the sample using an appropriate method (e.g., KBr pellet or as a thin film).
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Ratio the sample spectrum against the background to obtain the final transmittance/absorbance spectrum. [5] Table: Predicted Key IR Absorption Bands
-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2960 | Medium-Weak | C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1550, 1470 | Medium-Strong | C=C / C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850-750 | Strong | C-Cl stretch |
Section 4: Reactivity and Mechanistic Pathways
The dichlorinated pyridine core of this compound is primed for two major classes of reactions, both of which are central to its utility as a synthetic intermediate. [1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, leading to the displacement of a chloride ion. [1]
-
Mechanism : The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.
-
Regioselectivity : A key consideration is whether substitution occurs at the C4 or C6 position.
-
Electronic Factors : Both positions are activated by the electron-withdrawing nitrogen atom.
-
Steric Factors : The C6 position is generally less sterically hindered than the C4 position, which is adjacent to the bulky methyl ester group. Therefore, for many nucleophiles, substitution at C6 is kinetically favored.
-
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds can be readily activated by palladium catalysts to form new carbon-carbon or carbon-heteroatom bonds.
-
Example (Suzuki-Miyaura Coupling) : This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
-
Workflow :
Conclusion
This compound is a potent synthetic intermediate whose reactivity is governed by the interplay of its structural and electronic features. Theoretical studies provide an indispensable toolkit for probing these properties, enabling the prediction of reaction outcomes and the rational design of synthetic pathways. By combining DFT calculations for electronic structure analysis with an understanding of fundamental reaction mechanisms like SNAr and cross-coupling, researchers can harness the full potential of this versatile molecular scaffold. The predicted spectroscopic data included in this guide serves as a practical reference for the unambiguous identification and quality control of this key building block in the laboratory.
References
- A Comparative Analysis of the Reactivity of Ethyl 4,6-dichloronicotin
- Ethyl 4,6-dichloronicotin
- Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis - Benchchem.
- This compound 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC).
- This compound|65973-52-6--Wuxi InterpiPharm Pharmaceutical Development Co., Ltd.
- This compound, CasNo.
- An In-depth Technical Guide to the Structural Analysis of Methyl 4,6-dibromonicotin
- 65973-52-6|Methyl 4,6-dichloronicotin
- Methyl 4,6-dichloronicotin
- CAS 65973-52-6 | Methyl 4,6-dichloronicotin
- DFT/electronic scale, MD simulation and evaluation of 6-methyl-2-(p-tolyl)
- A DFT study on complexes Dichloro {(E) -4-dimethylamino-N '- [(pyridin-2-yl) methylidene-κN] benzohydrazide-κO} M2+ (M = Zn, Cu, Ni, Fe, Mn, Co) - Redalyc.
- Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry.
Sources
Methodological & Application
Application Notes & Protocols: Methyl 4,6-dichloronicotinate as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of a Dichloro-Substituted Pyridine Core
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Methyl 4,6-dichloronicotinate has emerged as a highly versatile and valuable heterocyclic building block.[1] Its pyridine core, substituted with two reactive chlorine atoms and an activating methyl ester group, provides a robust platform for a variety of chemical transformations. The presence of chlorine, a common element in over 250 FDA-approved drugs, underscores the utility of chlorinated intermediates in drug discovery.[2][3]
This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. We will delve into the mechanistic principles governing its reactivity, present field-proven protocols for key transformations, and showcase its application in the synthesis of pharmaceutically relevant scaffolds, such as kinase inhibitors.[4] The distinct electronic and steric environment of the two chlorine atoms allows for controlled, regioselective functionalization, making it an ideal precursor for creating diverse libraries of compounds for drug development programs.[5][6]
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a starting material is essential for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 65973-52-6 | [7] |
| Molecular Formula | C₇H₅Cl₂NO₂ | |
| Molecular Weight | 206.03 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 43.0 to 47.0 °C | |
| Purity | >95.0% (GC) | |
| Synonyms | 4,6-Dichloronicotinic Acid Methyl Ester, Methyl 4,6-Dichloro-3-pyridinecarboxylate |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, especially when setting up reactions sensitive to water.
Core Reactivity: A Tale of Two Chlorines
The synthetic utility of this compound is primarily dictated by the differential reactivity of the chlorine atoms at the C4 and C6 positions of the electron-deficient pyridine ring.
Regioselectivity in Cross-Coupling and SNAr Reactions
For dihalogenated pyridines like this compound, the C4 position is generally more electrophilic and thus more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by a palladium catalyst in cross-coupling reactions.[5][6] This preferential reactivity at C4 provides a powerful strategic handle, allowing for selective mono-functionalization while leaving the C6 chlorine available for subsequent, distinct transformations. This stepwise approach is fundamental to building molecular complexity in a controlled manner.
Application in the Synthesis of Kinase Inhibitor Scaffolds
A prominent application of this building block is in the synthesis of pyrido[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry known to exhibit potent kinase inhibitory activity.[4] Kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Pim-1, are critical targets in oncology. The controlled, sequential functionalization of this compound is instrumental in constructing these complex heterocyclic systems.[4]
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Regioselective Suzuki-Miyaura C-C Coupling at the C4 Position
This protocol details the palladium-catalyzed coupling of an arylboronic acid to the more reactive C4 position of this compound using conventional heating. This reaction is a cornerstone of C-C bond formation.[6][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.5 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting nicotinate.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired methyl 4-aryl-6-chloronicotinate.[6]
Protocol 2: Regioselective Buchwald-Hartwig C-N Coupling at the C4 Position
This protocol outlines the palladium-catalyzed amination at the C4 position, a critical transformation for introducing nitrogen-containing functional groups prevalent in pharmaceuticals.[9][10] This reaction requires stringent anhydrous and oxygen-free conditions.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4.8 mol%) or similar bulky, electron-rich phosphine ligand
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
-
Glovebox or Schlenk line setup
Procedure:
-
Glovebox Setup: Inside a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Reagent Addition: Add the this compound and the amine to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[9][11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or degraded ligand.2. Insufficiently anhydrous/anoxic conditions.3. Insufficient reaction temperature or time. | 1. Use fresh catalyst/ligand. Ensure proper storage.2. Degas solvents thoroughly; use a glovebox or proper Schlenk technique.3. Increase temperature in 10 °C increments; extend reaction time. |
| Formation of Side Products (e.g., Di-substitution) | 1. High catalyst loading.2. Reaction run for too long after completion of mono-substitution. | 1. Reduce catalyst loading.2. Monitor the reaction closely and stop it once the desired mono-aminated/arylated product is maximized.[9] |
| Dehalogenation (Loss of Cl) | 1. Presence of water or other proton sources.2. Certain bases or reaction conditions can promote this side reaction. | 1. Ensure all reagents and solvents are rigorously dried.2. Screen alternative bases (e.g., Cs₂CO₃ for Suzuki). |
Conclusion
This compound stands as a testament to the power of strategically functionalized building blocks in accelerating pharmaceutical research. Its well-defined regiochemical reactivity allows for the predictable and controlled synthesis of complex, di-substituted pyridine derivatives. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable methods for generating novel carbon-carbon and carbon-nitrogen bonds, respectively. By leveraging the unique properties of this intermediate, researchers, scientists, and drug development professionals can efficiently access novel chemical matter and advance the discovery of next-generation therapeutics.
References
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . Organic Syntheses Procedure. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 65973-52-6 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Suzuki-Miyaura Coupling of Methyl 4,6-dichloronicotinate
Introduction: The Strategic Importance of Substituted Nicotinates
Methyl 4,6-dichloronicotinate is a highly versatile chemical intermediate, prized within the pharmaceutical and agrochemical industries for its role as a foundational scaffold.[1][2] The dichloro-substituted pyridine ring provides two distinct reactive sites, enabling sequential and selective functionalization. This makes it an invaluable building block for creating complex molecules with potential biological activity, including novel anti-inflammatory agents, kinase inhibitors, and crop protection agents.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis.[3][4] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, the commercial availability of a vast array of boronic acids, and the relatively low toxicity of its boron-containing reagents compared to other organometallics.[3][4] This guide provides a detailed exploration of the application of Suzuki coupling to this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Mechanistic Overview & Regioselectivity
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle is generally understood to comprise three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[3][8]
-
Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This critical step requires activation by a base.[3][9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[10][11][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Regioselectivity with this compound
For dihalogenated pyridines like this compound, the site of the initial coupling is dictated by the electronic properties of the carbon-halogen bonds. The C4 position is generally more electrophilic and therefore more susceptible to oxidative addition by the palladium catalyst compared to the C6 position.[13] This inherent reactivity difference allows for a high degree of regioselectivity, favoring mono-arylation at the C4 position while leaving the C6 chloride available for subsequent transformations.[13] This stepwise functionalization is a key strategic advantage when using this substrate.
Optimizing Key Reaction Parameters
The success of a Suzuki coupling hinges on the careful selection of several components. The interplay between the catalyst, ligand, base, and solvent creates a complex reaction environment that must be optimized for the specific substrates involved.
Palladium Catalyst and Ligand Systems
While numerous palladium sources can be used, the choice of ligand is often critical, especially when coupling less reactive aryl chlorides.[9][14]
| Catalyst/Precatalyst | Ligand(s) | Key Characteristics & Applications |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | A common, versatile Pd(0) source. Effective for many aryl bromides and iodides, and some activated aryl chlorides.[5][15] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Used with added ligands | Pd(II) and Pd(0) sources, respectively, that require the addition of a supporting ligand to form the active catalyst.[9] |
| Buchwald Ligands | e.g., SPhos, XPhos | Electron-rich, sterically bulky phosphine ligands that excel at promoting the oxidative addition of unreactive aryl chlorides.[14][16] |
| N-Heterocyclic Carbenes (NHCs) | e.g., IPr | A class of ligands known for high thermal stability and activity, often used for challenging couplings.[17] |
| PdCl₂(dppf) | dppf | A reliable catalyst for a broad range of substrates, offering good stability and performance.[13] |
Insight: For the coupling of this compound, an aryl chloride, using a catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos is often a superior starting point compared to traditional Pd(PPh₃)₄, as these ligands facilitate the challenging oxidative addition step.[14][16]
The Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid.[12] It reacts with the boronic acid to form an anionic boronate complex, which is significantly more nucleophilic and readily undergoes transmetalation.[11][18]
| Base | Strength | Typical Use Cases & Considerations |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used, effective, and inexpensive. Often used in aqueous/organic solvent mixtures.[12][14] |
| K₃PO₄ | Stronger | A strong, non-nucleophilic base often effective in anhydrous conditions or when other bases fail. Particularly useful for challenging couplings.[5][16] |
| Cs₂CO₃ | Strong | Highly effective due to the high solubility of its boronate salts, but more expensive. Can significantly accelerate reactions.[12] |
| KF | Weak | Used for substrates with base-sensitive functional groups (like esters), as it can activate the boronic acid without promoting hydrolysis.[9][16] |
Insight: While K₂CO₃ is a common first choice, K₃PO₄ is an excellent alternative for aryl chlorides as its greater basicity can enhance the rate of transmetalation.[16]
Solvent Systems
The choice of solvent impacts substrate solubility, reaction temperature, and the interaction between aqueous and organic phases. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]
| Solvent System | Typical Temperature Range | Notes |
| 1,4-Dioxane / Water | 80-110 °C | A very common and effective mixture.[5][13][15] |
| Toluene / Water | 80-110 °C | Good for higher temperatures. |
| DMF or DMA | 80-150 °C | Polar aprotic solvents, useful for substrates with poor solubility. |
| 2-MeTHF / Water | 70-90 °C | A greener alternative to THF and Dioxane, offers good phase separation.[14] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: Conventional Heating Method
This protocol outlines a general procedure for the regioselective mono-arylation of this compound at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 ratio, degassed)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base (K₂CO₃).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system (1,4-Dioxane and water) via syringe.[13][19]
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.[19]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure Methyl 4-aryl-6-chloronicotinate.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can dramatically reduce reaction times and often improve yields.[13][20]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
Vial Charging: In a microwave-safe vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[13]
-
Solvent Addition: Add the solvent system to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes.[13][20] The reaction progress can be monitored by running a series of timed reactions or by LC-MS analysis of a cooled aliquot.
-
Workup and Purification: After the vial has cooled to room temperature, perform the workup, extraction, and purification steps as described in Protocol 1.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting & Common Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst/ligand system (e.g., a Buchwald ligand).[16] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure solvents are properly degassed. Increase reaction temperature. |
| Protodeboronation | The boronic acid hydrolyzes back to the corresponding arene. | Use anhydrous conditions with a base like K₃PO₄.[14] Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[6] |
| Dehalogenation | The starting aryl chloride is reduced to an arene. | Ensure a thoroughly oxygen-free environment. Some ligands and bases are more prone to this; screening may be necessary.[6] |
| Homocoupling | Two molecules of the boronic acid couple together. | This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[14] Ensure rigorous degassing of all solvents and reagents. |
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Martins, J. E. D., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Retrieved from [Link]
-
Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
National Institutes of Health. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
The Lynchpin of Modern Agrochemicals: A Guide to Methyl 4,6-Dichloronicotinate in Herbicide Synthesis
In the landscape of modern agrochemical research, the strategic design of potent and selective herbicides is paramount for ensuring global food security. Within the synthetic chemist's toolkit, certain molecular scaffolds serve as exceptionally versatile platforms for the elaboration of complex, biologically active molecules. Methyl 4,6-dichloronicotinate has emerged as one such critical intermediate, a linchpin in the synthesis of the arylpicolinate class of herbicides. This guide provides an in-depth exploration of its application, offering detailed protocols and the scientific rationale behind its use for researchers, chemists, and professionals in the field of drug and agrochemical development.
The Strategic Importance of the Dichloronicotinate Scaffold
This compound is a substituted pyridine derivative whose value lies in the differential reactivity of its two chlorine atoms.[1] The pyridine ring, an isostere of a benzene ring with a nitrogen atom, is a common motif in bioactive molecules. The chloro-substituents at the 4 and 6 positions serve as excellent leaving groups for nucleophilic substitution and, more importantly, as handles for transition metal-catalyzed cross-coupling reactions.[2] This allows for the sequential and regioselective introduction of different functionalities, a key strategy in building the complex architectures of modern herbicides.
Notably, the 6-position of the nicotinic acid scaffold is the site for the introduction of a substituted aryl group, a defining feature of the highly potent arylpicolinate herbicides like florpyrauxifen-benzyl (marketed as Rinskor™ active).[3][4] These herbicides are synthetic auxins, mimicking the plant hormone auxin to induce uncontrolled growth and eventual death in susceptible weeds.[5] Their novel mode of action, which involves binding to the AFB5 auxin receptor, makes them effective against weeds that have developed resistance to other herbicide classes.[5]
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is fundamental to any synthetic endeavor. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 65973-52-6 | [6] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [6] |
| Molecular Weight | 206.02 g/mol | [6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 43-47 °C | |
| Purity (GC) | >95.0% | |
| Spectroscopic Data | ¹H NMR confirmed to structure |
Synthetic Pathways and Protocols
The journey from this compound to a high-value agrochemical like florpyrauxifen-benzyl involves a multi-step synthetic sequence. The following sections provide detailed protocols for the key transformations.
Synthesis of the Precursor: this compound
The starting material itself is typically synthesized from methyl 4,6-dihydroxynicotinate. The hydroxyl groups are converted to chlorides using a strong chlorinating agent like phosphoryl chloride.
Protocol 1: Synthesis of this compound
-
Materials:
-
Methyl 4,6-dihydroxynicotinate
-
Phosphoryl chloride (POCl₃)
-
N,N-diethylaniline
-
Ethyl acetate
-
Ice
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel equipped for heating and stirring, add methyl 4,6-dihydroxynicotinate (1.0 equivalent) to phosphoryl chloride (a significant excess, serving as both reagent and solvent).
-
Carefully add N,N-diethylaniline (1.2 equivalents).
-
Heat the reaction mixture to 120 °C and maintain for 2 hours.
-
Cool the mixture to room temperature and concentrate under vacuum to remove excess phosphoryl chloride.
-
Slowly and cautiously pour the concentrated residue onto ice in batches.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography to afford this compound.[7]
-
Key C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The cornerstone of arylpicolinate synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction forges the critical carbon-carbon bond between the 6-position of the pyridine ring and the substituted aryl group. For the synthesis of florpyrauxifen-benzyl, the required coupling partner is (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.
Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in Suzuki couplings. Palladium catalysts are used for their ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the catalytic cycle.[9] Bulky, electron-rich phosphine ligands (like SPhos or XPhos) are often employed to promote the oxidative addition of the aryl chloride to the palladium center, which can be a challenging step.[10] A base is required to activate the boronic acid for transmetalation.[8] A mixed solvent system, often containing water, can aid in dissolving the base and facilitating the reaction.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 2: Synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Materials:
-
2-chloro-6-fluoroanisole (2,6-CFA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous diethyl ether or THF
-
Aqueous HCl
-
-
Procedure:
-
Dissolve 2,6-CFA (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.5 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding aqueous HCl.
-
Extract the product into an organic solvent, dry, and concentrate to yield the boronic acid.[11]
-
Protocol 3: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (degassed)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the remaining degassed 1,4-dioxane and degassed water to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture.
-
Heat the reaction to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield methyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-chloronicotinate.
-
Elaboration to Florpyrauxifen-benzyl
The coupled product from the Suzuki reaction serves as a key intermediate that requires further functionalization to yield the final herbicide. This typically involves amination at the 4-position, followed by other modifications if necessary. The synthesis of florpyrauxifen-benzyl, for instance, involves the introduction of an amino group and a fluorine atom, and conversion of the methyl ester to a benzyl ester. A plausible synthetic route based on patent literature is outlined below.
Caption: Plausible synthetic workflow to Florpyrauxifen-benzyl.
Protocol 4: Amination of the 4-Chloro Position
-
Materials:
-
Methyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-chloronicotinate
-
Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)
-
Solvent (e.g., DMSO, NMP)
-
-
Procedure:
-
Dissolve the starting material in a suitable high-boiling polar aprotic solvent.
-
Add the ammonia source in excess.
-
Heat the reaction in a sealed vessel to a temperature typically ranging from 100-150 °C.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry to obtain methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)nicotinate.
-
Subsequent steps would involve hydrolysis of the methyl ester to the carboxylic acid, followed by esterification with benzyl alcohol to form the benzyl ester. Additional steps for fluorination and chlorination at specific positions on the pyridine ring, as seen in the final structure of florpyrauxifen-benzyl, would be carried out using specialized reagents and conditions as detailed in specific patents.[12]
Conclusion
This compound is a testament to the power of strategic molecular design in modern agrochemical research. Its readily available nature and the differential reactivity of its chloro-substituents make it an invaluable building block for the synthesis of complex and highly effective arylpicolinate herbicides. The protocols and rationale presented in this guide are intended to provide researchers and scientists with a solid foundation for the application of this key intermediate in the development of next-generation crop protection solutions.
References
- EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents.
- WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents.
-
(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid - MySkinRecipes. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents.
-
Table of Contents - The Royal Society of Chemistry. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
- WO2007082098A2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents.
-
Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[2][12]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies - MDPI. Available at: [Link]
- US20030114311A1 - 6-Aryl-4-aminopicolinates and their use as herbicides - Google Patents.
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. Available at: [Link]
-
Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society. Available at: [Link]
-
Florpyrauxifen-Benzyl Chemical Fact Sheet - Vermont General Assembly. Available at: [Link]
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 4. US20030114311A1 - 6-Aryl-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from Methyl 4,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Value of Methyl 4,6-dichloronicotinate
This compound is a pivotal building block in modern synthetic and medicinal chemistry.[1][2][3] Its value stems from the strategically positioned reactive sites on its electron-deficient pyridine core. The two chlorine atoms, acting as versatile leaving groups, and the methyl ester functionality provide a robust platform for constructing a diverse array of complex heterocyclic systems.[4][5] The electron-withdrawing nature of the pyridine nitrogen, compounded by the two chloro-substituents and the ester group, activates the ring for a range of transformations, making it an ideal precursor for novel compounds in pharmaceutical and agrochemical research.[1][6][7][8]
This guide provides an in-depth exploration of the key synthetic strategies employing this compound, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in drug discovery and development. We will delve into the core reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and subsequent Cyclization reactions to form fused heterocyclic systems.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[4][9] This reaction is a cornerstone for introducing a wide variety of functional groups.
Mechanistic Insight & Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex.[10] This intermediate is stabilized by the electron-withdrawing groups on the ring. Subsequent elimination of the chloride ion restores the aromaticity.[10][11]
A critical consideration is regioselectivity. For 4,6-dihalopyridines, nucleophilic attack is generally favored at the C4 position.[12] This preference is attributed to the C4 position being more electrophilic, allowing for more effective stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[9][12] However, reaction conditions and the nature of the nucleophile can sometimes influence this selectivity, occasionally leading to mixtures of 4- and 6-substituted products.[6]
Protocol: Mono-substitution with an Amine Nucleophile
This protocol provides a general method for the selective mono-amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.0-1.2 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Standard glassware for anhydrous reactions (oven-dried), magnetic stirrer, reflux condenser, nitrogen/argon inlet.
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (1.0 eq) and the anhydrous solvent.[6]
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) followed by the base (e.g., K₂CO₃, 2.0-3.0 eq). The base is crucial to neutralize the HCl formed during the reaction and, for less nucleophilic amines, to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific amine nucleophile.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-amino-6-chloronicotinate derivative.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. This compound is an excellent substrate for these transformations, though chloro-pyridines are generally less reactive than their bromo- or iodo- counterparts, often necessitating more robust catalytic systems.[13]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds between the pyridine ring and various aryl or vinyl boronic acids.[12][14]
Causality Behind the Protocol:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is used. For less reactive chlorides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos) can significantly improve yields.[13][15]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid to form a more nucleophilic boronate species.[14][16]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling This protocol utilizes microwave irradiation for rapid and efficient mono-arylation, typically at the more reactive C4 position.[12]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)
-
Base (e.g., K₂CO₃) (2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave-safe reaction vessel
Procedure:
-
Vessel Preparation: In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[12]
-
Solvent Addition: Add the degassed solvent system. It is critical to degas the solvents to prevent oxidation of the Pd(0) catalyst.
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the desired methyl 4-aryl-6-chloronicotinate.[12]
| Parameter | Typical Conditions for Dichloropyridine Substrates | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., XPhos) | Chloroarenes are less reactive; robust catalysts/ligands are needed.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes both organic and inorganic components. |
| Temperature | 80 - 150 °C (Microwave or Conventional) | Higher temperatures are often required to drive the reaction. |
| Yield (%) | 50 - 95% (Substrate dependent) | Highly dependent on the specific boronic acid and reaction conditions. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or when SNAr conditions are not viable.[17][18] This reaction has broad substrate scope and functional group tolerance.[17][19]
Causality Behind the Protocol:
-
Catalyst System: The reaction relies on a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[20] These ligands are critical for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[17][20]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[20]
Protocol: General Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄) (1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and ligands, the reaction is best set up in a glovebox. Add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the flask, remove it from the glovebox, and heat with stirring at 80-110 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the formation of C-C bonds between the pyridine ring and terminal alkynes, introducing valuable alkynyl moieties for further functionalization or cyclization.[13][21] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[21][22]
Protocol: General Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a solution of this compound in the chosen solvent, add the terminal alkyne.[13]
-
Catalyst Addition: Add the palladium catalyst and the copper(I) co-catalyst.
-
Base Addition: Add the amine base. The base serves to deprotonate the terminal alkyne and neutralize the HX byproduct.
-
Reaction: Stir the reaction at room temperature or heat gently, depending on substrate reactivity, under an inert atmosphere.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.
Part 3: Intramolecular Cyclization for Fused Heterocycles
The true power of this compound as a building block is realized when the initially substituted products are used in subsequent cyclization reactions to build complex, fused heterocyclic scaffolds. These scaffolds are often found in biologically active molecules.[5][23]
Example: Synthesis of Thieno[3,2-c]pyridines
Thieno[3,2-c]pyridine derivatives, which have shown potential as antibacterial agents, can be synthesized from dichloronicotinate precursors.[5] The following workflow illustrates a conceptual pathway based on established chemical transformations.
This pathway demonstrates a powerful strategy:
-
Initial SNAr: A nucleophilic sulfur reagent displaces one of the chlorides.
-
Functionalization: The resulting thiol is alkylated with a reagent containing an ester group.
-
Intramolecular Cyclization: A base-mediated intramolecular condensation reaction (e.g., Dieckmann condensation) forges the new thiophene ring, creating the fused heterocyclic system.
By strategically choosing the initial nucleophile or coupling partner and the subsequent cyclization chemistry, a vast chemical space of novel heterocycles can be accessed from the common starting material, this compound.
References
- Technical Support Center: Nucleophilic Substitution of Dichloronicotin
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF.
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. (2025). Benchchem.
- Methyl 4,6-dichloronicotin
- A Comparative Analysis of the Reactivity of Ethyl 4,6-dichloronicotin
- Application Notes and Protocols for the Synthesis of Novel Heterocycles from Ethyl 4,6-dichloronicotin
- Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. (2025). Benchchem.
- Sonogashira coupling. Wikipedia.
- CAS 65973-52-6 | Methyl 4,6-dichloronicotin
- Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. (2025). Benchchem.
- Buchwald–Hartwig amin
- The Buchwald-Hartwig Amination After 25 Years. (2019).
- Nucleophilic arom
- Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. (2025). Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Ethyl 4,6-dichloronicotin
- This compound 65973-52-6. Tokyo Chemical Industry Co., Ltd. (APAC).
- Suzuki reaction. Wikipedia.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- This compound|65973-52-6. Wuxi InterpiPharm Pharmaceutical Development Co., Ltd..
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 3. This compound|65973-52-6--Wuxi InterpiPharm Pharmaceutical Development Co., Ltd. [itppharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.rug.nl [research.rug.nl]
- 20. m.youtube.com [m.youtube.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Reaction of Methyl 4,6-dichloronicotinate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatile Scaffold of Methyl 4,6-dichloronicotinate
This compound is a highly valuable and versatile building block in modern medicinal chemistry and drug discovery. Its pyridine core, adorned with two distinct chlorine atoms and a methyl ester, presents a unique platform for the strategic introduction of diverse functional groups. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack, while the differential reactivity of the C4 and C6 chlorine atoms allows for selective and sequential functionalization. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, offering both mechanistic insights and detailed, field-proven protocols for its application in the synthesis of complex molecular architectures.
Understanding the Reactivity Landscape: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound with many nucleophiles is through nucleophilic aromatic substitution (SNAr). A critical aspect of these reactions is regioselectivity – the preferential substitution of one chlorine atom over the other.
In the case of this compound, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This preference is attributed to the electronic influence of the pyridine nitrogen and the ester group. The resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4 is more favorable.
However, the choice of nucleophile, solvent, and base can influence this selectivity. For instance, in reactions with some nucleophiles, the use of non-polar, aprotic solvents can sometimes favor substitution at the C6 position, ortho to the ester group, through coordination of the nucleophile's counter-ion with the carbonyl oxygen of the ester.[1]
Below, we present detailed protocols for the reaction of this compound with representative oxygen, nitrogen, and sulfur nucleophiles via SNAr, as well as palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Reaction with O-Nucleophiles: Synthesis of 4-Alkoxy- and 4-Aryloxynicotinates
The introduction of alkoxy and aryloxy moieties is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. The reaction of this compound with alcohols and phenols proceeds readily under basic conditions.
Mechanistic Rationale: The reaction proceeds via a classical SNAr mechanism. The base deprotonates the alcohol or phenol to generate a more potent nucleophile (alkoxide or phenoxide), which then attacks the electron-deficient C4 position of the pyridine ring. Subsequent loss of the chloride leaving group affords the desired ether product.
Figure 1: General workflow for SNAr with O-Nucleophiles.
Protocol 1.1.1: Synthesis of Methyl 4-methoxy-6-chloronicotinate
This protocol describes a general procedure for the methoxylation of this compound.
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or solid)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous methanol to dissolve the starting material (approx. 10 mL per gram of substrate).
-
Slowly add sodium methoxide (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-methoxy-6-chloronicotinate.
| Parameter | Value | Rationale |
| Solvent | Methanol | Serves as both solvent and reagent source (in equilibrium with methoxide). |
| Base | Sodium Methoxide | A strong, non-hydroxide base to generate the nucleophile and drive the reaction. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |
| Stoichiometry | Slight excess of nucleophile | Ensures complete consumption of the starting material. |
Reaction with N-Nucleophiles: Synthesis of 4-Aminonicotinates
The introduction of amino groups is fundamental in the synthesis of a vast array of biologically active molecules. This compound reacts with a wide range of primary and secondary amines to afford the corresponding 4-amino-6-chloronicotinate derivatives.
Mechanistic Consideration: Similar to O-nucleophiles, the reaction with amines follows an SNAr pathway. A base is often required to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction.
Protocol 1.2.1: General Procedure for Amination with a Primary Amine
This protocol provides a general guideline for the reaction with a primary amine, such as benzylamine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the primary amine (1.1-1.2 eq) to the solution.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 4-amino-6-chloronicotinate derivative.
| Parameter | Value | Rationale |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that can solvate the ions and facilitate the SNAr reaction. |
| Base | K2CO3 or Et3N | Scavenges the HCl produced, driving the reaction to completion. |
| Temperature | 80-100 °C | Elevated temperature is often required to achieve a reasonable reaction rate. |
Reaction with S-Nucleophiles: Synthesis of 4-Thioethernicotinates
Thioethers are important functionalities in many pharmaceutical compounds. The reaction of this compound with thiols provides a direct route to these derivatives.
Protocol 1.3.1: Synthesis of Methyl 4-(methylthio)-6-chloronicotinate
This protocol outlines the reaction with sodium thiomethoxide.
Materials:
-
This compound
-
Sodium thiomethoxide
-
Anhydrous solvent (e.g., DMF or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium thiomethoxide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Value | Rationale |
| Nucleophile | Sodium thiomethoxide | A potent nucleophile for SNAr reactions. |
| Solvent | DMF or THF | Provides a suitable medium for the reaction. |
| Temperature | 0 °C to RT | Thiols are generally highly reactive nucleophiles, often allowing for milder reaction conditions. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful alternative to SNAr for the formation of C-C and C-N bonds, particularly with less reactive nucleophiles or when milder conditions are required.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and a halide. For this compound, this reaction is highly regioselective for the C4 position.[2]
Mechanistic Overview: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C4-Cl bond, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the C-C bond and regenerate the catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2.1.1: Synthesis of Methyl 4-phenyl-6-chloronicotinate
This protocol is adapted from procedures for similar dichloropyridine substrates.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add the solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion (typically 6-16 hours), cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
| Component | Role | Rationale |
| Pd(PPh3)4 | Catalyst | Facilitates the oxidative addition and reductive elimination steps. |
| K2CO3 | Base | Activates the boronic acid for transmetalation. |
| Dioxane/Water | Solvent | A common solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents. |
Sonogashira Coupling: Formation of C(sp)-C(sp2) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to important structural motifs in medicinal chemistry.
Protocol 2.2.1: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, especially with amines that are poor nucleophiles in traditional SNAr reactions.[3][4]
Protocol 2.3.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a dry flask with the palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the product by chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Insufficient activation, weak nucleophile, low temperature. | Increase temperature, use a stronger base for neutral nucleophiles, consider a more polar aprotic solvent (e.g., DMSO).[1] |
| Mixture of Regioisomers | Lack of regioselective control. | For SNAr, try non-polar, aprotic solvents to favor C6 substitution; for cross-coupling, regioselectivity is generally high for C4. |
| Ester Hydrolysis | Presence of water, use of hydroxide bases. | Use anhydrous conditions and non-hydroxide bases (e.g., carbonates, alkoxides).[1] |
| Decomposition | High temperatures, very strong base. | Reduce reaction temperature, use a milder base, ensure an inert atmosphere. |
Conclusion
This compound is a privileged scaffold that offers multiple avenues for chemical diversification. Through a careful selection of reaction conditions and nucleophiles, researchers can achieve highly regioselective functionalization at the C4 position via both SNAr and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of substituted nicotinates, empowering the discovery and development of novel chemical entities.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
Sources
Application Notes and Protocols: Strategic Functionalization of Methyl 4,6-dichloronicotinate via Catalytic Cross-Coupling Reactions
Introduction: The Versatility of a Dichlorinated Pyridine Scaffold
Methyl 4,6-dichloronicotinate is a highly versatile heterocyclic building block pivotal in the synthesis of a diverse array of complex molecules for the pharmaceutical and agrochemical industries. The presence of two chlorine atoms at the C4 and C6 positions of the pyridine ring, activated by the electron-withdrawing methyl ester at the C3 position, offers distinct opportunities for sequential and regioselective functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this substrate, offering detailed protocols and the scientific rationale behind the methodological choices. Our focus is to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this scaffold with precision and efficiency.
Understanding Regioselectivity in Dihalopyridines: The Electronic Landscape
In palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, the inherent reactivity of the carbon-halogen bonds dictates the initial site of reaction. For 4,6-dihalopyridines, the C4 position is generally more electrophilic due to the cumulative electron-withdrawing effects of the ring nitrogen and the ester group. This heightened electrophilicity facilitates oxidative addition of the palladium(0) catalyst, leading to a strong preference for mono-functionalization at the C4 position.[1] This intrinsic selectivity allows for a stepwise approach to creating diversely substituted nicotinic acid derivatives, where the C6-chloro substituent remains available for subsequent transformations.[1] However, as we will explore, this innate preference can be modulated or even inverted through the strategic selection of ligands and reaction conditions.[2][3]
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds due to its mild conditions and broad functional group tolerance.[4][5][6]
Conventional C4-Selective Arylation
Leveraging the intrinsic reactivity of the C4 position, a straightforward mono-arylation can be achieved using standard palladium catalysts. The remaining C6-chloro group can then be targeted in a subsequent reaction.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling under Conventional Heating
-
Objective: To achieve regioselective mono-arylation at the C4 position of this compound.
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Under the inert atmosphere, add the palladium catalyst and any additional ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-aryl-6-chloronicotinate.[1]
-
Protocol 2: Accelerated C4-Selective Suzuki-Miyaura Coupling via Microwave Irradiation
-
Objective: To rapidly and efficiently achieve mono-arylation at the C4 position using microwave heating.
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)
-
Base (e.g., K₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
Microwave-safe reaction vessel
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent system and seal the vessel.
-
Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a predetermined time (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.[1]
-
Ligand-Controlled and Ligand-Free Systems for Enhanced Selectivity
While the C4 position is intrinsically more reactive, certain applications may require targeting the C6 position first or achieving even higher C4 selectivity. Research on analogous 2,4-dichloropyridines has shown that sterically hindered ligands, such as N-heterocyclic carbenes (NHCs) like IPr, can significantly influence the regioselectivity of the coupling reaction.[2][3] These bulky ligands are thought to favor a low-coordinate 12e⁻ Pd(0) species during the oxidative addition step, which can lead to unconventional site-selectivity.[3][7]
Furthermore, intriguing results have been observed under ligand-free "Jeffery" conditions, which can lead to an even greater enhancement of C4-selectivity, potentially through the involvement of palladium nanoparticles.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridines
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | C4-Aryl | [2] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | IPr·HCl (10) | K₃PO₄ | Dioxane | 100 | 12 | C4-Aryl | [3] |
| Phenylboronic acid | PdCl₂ (5) | None | Na₂CO₃ | DME/H₂O | 80 | 16 | C4-Aryl | [2] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a common motif in pharmaceuticals.[8][9][10][11][12] This reaction allows for the coupling of amines with aryl halides.
Strategic Amination of this compound
Similar to C-C bond formation, the C4 position is the more likely site for initial amination. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[12]
Protocol 3: C4-Selective Buchwald-Hartwig Amination
-
Objective: To synthesize methyl 4-amino-6-chloronicotinate derivatives.
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for 4-24 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between a sp²-hybridized carbon of an aryl halide and a sp-hybridized carbon of a terminal alkyne.[13][14][15] This reaction is typically co-catalyzed by palladium and copper(I).[16]
Alkynylation of this compound
The regioselectivity of the Sonogashira coupling on this compound is expected to favor the C4 position. The reaction is generally tolerant of a wide range of functional groups on the alkyne coupling partner.
Protocol 4: C4-Selective Sonogashira Coupling
-
Objective: To introduce an alkyne moiety at the C4 position.
-
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) cocatalyst (e.g., CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (serves as base and solvent)
-
Optional co-solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, degassed reaction vessel, add this compound, the palladium catalyst, and the copper(I) cocatalyst.
-
Evacuate and backfill with an inert gas.
-
Add the amine base and any co-solvent, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizing the Sonogashira Catalytic Cycle
Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.
Part 4: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a valuable route to vinylated heterocycles.[17][18][19][20]
Vinylation of this compound
The Heck reaction on this compound is anticipated to occur at the C4 position. The reaction typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the reaction.
Protocol 5: C4-Selective Heck Reaction
-
Objective: To introduce a vinyl group at the C4 position.
-
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (2 equivalents)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Combine this compound, the palladium catalyst, ligand (if needed), and base in a dry reaction vessel.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the reaction mixture to a high temperature (typically 100-140 °C) for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion and Future Outlook
This compound is a powerful and adaptable building block for the synthesis of complex substituted pyridines. A thorough understanding of the principles of regioselectivity in palladium-catalyzed cross-coupling reactions allows for the strategic and controlled functionalization of this scaffold. By carefully selecting the reaction type, catalyst, ligands, and conditions, researchers can selectively modify the C4 position, leaving the C6 chloride available for further synthetic transformations, such as nucleophilic aromatic substitution.[2] The protocols outlined in this guide provide a solid foundation for the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, opening avenues for the discovery and development of novel chemical entities in various scientific disciplines.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.).
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.).
- ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (n.d.).
- Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25... (n.d.).
- Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. (n.d.). BenchChem.
- Efficient synthesis of novel NK1 receptor antagonists: selective 1,4-addition of grignard reagents to 6-chloronicotinic acid derivatives. (n.d.).
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). Journal of Visualized Experiments.
- Buchwald–Hartwig amin
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck reaction. (2023). Chemistry LibreTexts.
- Heck reaction. (n.d.). Wikipedia.
- The Buchwald-Hartwig Amination After 25 Years. (2019).
- Sonogashira coupling. (n.d.). Wikipedia.
- Methyl 4-amino-6-chloronicotin
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.).
- 6-Amino-4-chloronicotinic acid. (n.d.). BLD Pharm.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Pd-catalyzed cross-coupling reactions of alkyl halides. (2011). Chemical Society Reviews.
- 6-Amino-4-chloronicotinic acid. (n.d.). Sigma-Aldrich.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Palladium‐catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- 2.2.1 Cross-Coupling Methods for Methylation. (n.d.).
- Suzuki reactions in novel liquids. (n.d.). DiVA portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- 6-Amino-4-chloronicotinic acid. (n.d.). My Skin Recipes.
- Methyl 4-aMino-6-chloronicotin
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Journal of the American Chemical Society.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
- Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021).
- Selected Patented Cross-Coupling Reaction Technologies. (n.d.). OUCI.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to c
- Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. diva-portal.org [diva-portal.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heck Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4,6-dichloronicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Methyl 4,6-dichloronicotinate in Modern Drug Discovery
This compound is a pivotal building block in contemporary medicinal chemistry. Its di-chloro-substituted pyridine framework offers two chemically distinct reactive sites, enabling a diverse array of synthetic transformations. This versatility has established it as a critical precursor for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Notably, derivatives of this compound are integral to the development of novel kinase inhibitors, which are at the forefront of targeted cancer therapies and the treatment of other proliferative diseases. The strategic functionalization of this scaffold allows for the meticulous tuning of a compound's potency, selectivity, and pharmacokinetic profile, making it an enduringly valuable asset in the drug discovery and development pipeline.
This document provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on process safety, scalability, and robust quality control. The protocols and insights presented herein are designed to be self-validating, empowering researchers and production chemists to confidently and safely produce this key intermediate for their research and development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO₂ | |
| Molecular Weight | 206.02 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 43-47 °C | |
| Purity | >95.0% (GC) | |
| CAS Number | 65973-52-6 |
Recommended Synthetic Route: A Two-Step Approach
For the large-scale synthesis of this compound, a two-step approach is recommended for its efficiency, scalability, and control over the final product's quality. This route begins with the synthesis of the precursor, Methyl 4,6-dihydroxynicotinate, followed by a robust chlorination step.
Step 1: Synthesis of Methyl 4,6-dihydroxynicotinate
The synthesis of the dihydroxy precursor is a critical first step. While several methods exist for the creation of the 4,6-dihydroxynicotinic acid core, a common and scalable approach involves the condensation of readily available starting materials.[1][2] The subsequent esterification to the methyl ester can be achieved through standard methods, such as Fischer esterification.[3][4]
Step 2: Chlorination of Methyl 4,6-dihydroxynicotinate
The conversion of Methyl 4,6-dihydroxynicotinate to the desired dichlorinated product is achieved through a dehydroxylative chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on a large scale due to its effectiveness and relatively low cost. The reaction proceeds via the formation of phosphate ester intermediates, which are subsequently displaced by chloride ions.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a multi-kilogram scale production. All operations should be conducted in a well-ventilated chemical fume hood or a designated production bay with appropriate engineering controls. Strict adherence to safety protocols is mandatory.
Part A: Synthesis of Methyl 4,6-dihydroxynicotinate
A scalable method for the synthesis of Methyl 4,6-dihydroxynicotinate involves the esterification of 4,6-dihydroxynicotinic acid.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-Dihydroxynicotinic Acid | 155.11 | 5.0 kg | 32.23 |
| Methanol | 32.04 | 25 L | - |
| Concentrated Sulfuric Acid | 98.08 | 1.0 L | - |
Procedure:
-
Reaction Setup: In a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add methanol (25 L).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (1.0 L) to the methanol with continuous stirring. An exothermic reaction will occur, so control the addition rate to maintain the temperature below 40 °C.
-
Addition of Starting Material: Once the acid addition is complete and the solution has cooled to ambient temperature, add 4,6-dihydroxynicotinic acid (5.0 kg) in portions to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product will form.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with cold methanol (2 x 2 L) and then with deionized water until the washings are neutral.
-
Drying: Dry the product under vacuum at 60-70 °C to a constant weight.
Expected Yield: 80-90%
Part B: Synthesis of this compound
This procedure is adapted from a similar synthesis of the ethyl ester and is optimized for large-scale production.[2][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4,6-dihydroxynicotinate | 169.13 | 4.5 kg | 26.6 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 22.5 L | 225.0 |
Procedure:
-
Reaction Setup: In a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber for HCl and POCl₃ vapors), and a temperature probe, add phosphorus oxychloride (22.5 L).
-
Addition of Starting Material: Slowly and in portions, add Methyl 4,6-dihydroxynicotinate (4.5 kg) to the stirred phosphorus oxychloride. The addition is exothermic and will generate HCl gas. Control the rate of addition to maintain the reaction temperature below 50 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Removal of Excess POCl₃: Cool the reaction mixture to 50-60 °C. Distill off the excess phosphorus oxychloride under reduced pressure. This step should be performed with caution, ensuring the vacuum system is protected from corrosive vapors.
-
Quenching: This is a critical and highly hazardous step. Prepare a separate 100 L reactor with a robust cooling system and a large volume of crushed ice and water (approximately 50 kg of ice in 50 L of water). With vigorous stirring, slowly and carefully add the reaction residue to the ice-water mixture. The rate of addition must be controlled to keep the temperature of the quench mixture below 20 °C. A significant exotherm and evolution of HCl gas will occur.[6][7]
-
Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 15 L).
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
Expected Yield: 85-95%
Sources
Application Note: A Comprehensive Guide to the Synthesis of Methyl 4,6-dichloronicotinate
Abstract: Methyl 4,6-dichloronicotinate is a pivotal chemical intermediate, widely utilized in the development of novel pharmaceuticals and agrochemicals.[1] Its dichlorinated pyridine framework offers reactive sites for extensive chemical modification, making it a valuable building block in medicinal chemistry and material science.[1][2] This document provides a detailed, field-proven protocol for the synthesis of this compound from Methyl 4,6-dihydroxynicotinate. We will delve into the causality behind the experimental choices, offer a step-by-step methodology, and present a self-validating system for researchers to reliably obtain the target compound.
Strategic Overview and Mechanistic Rationale
The conversion of Methyl 4,6-dihydroxynicotinate to this compound is a classic chlorination reaction. The "dihydroxy" starting material exists in tautomeric equilibrium with its more stable pyridone form. The core of this synthesis is the substitution of the hydroxyl groups (or keto-groups in the tautomeric form) with chlorine atoms.
Choice of Reagent: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the reagent of choice for this type of transformation for several key reasons:
-
High Efficacy: It is a powerful dehydrating and chlorinating agent, particularly effective for converting cyclic amides (pyridones) and ketones to their corresponding chloro-derivatives.[3]
-
Reaction Driving Force: The reaction is driven by the formation of a stable phosphorus-oxygen bond in the phosphate byproducts.
-
Volatility: Excess POCl₃ can be removed under reduced pressure, simplifying the initial stages of product work-up.[2][4]
The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the desired product. The addition of a tertiary amine base, such as N,N-diethylaniline, can serve to catalyze the reaction and neutralize the HCl generated in situ, although it is not always required.[5]
Overall Reaction Scheme:
Materials and Equipment
| Reagent / Material | Molecular Weight ( g/mol ) | Grade | Supplier Example |
| Methyl 4,6-dihydroxynicotinate | 169.14 | ≥98% | TCI, Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | 153.33 | Reagent Grade | Thermo Scientific |
| N,N-Diethylaniline | 149.23 | ≥99% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous, Granular | VWR Chemicals |
| Silica Gel | - | 60 Å, 230-400 mesh | MilliporeSigma |
| Deionized Water | 18.02 | - | In-house |
| Ice | - | - | In-house |
Equipment:
-
Three-neck round-bottom flask with reflux condenser and thermometer
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Detailed Experimental Protocol
This protocol is based on an established procedure for the synthesis of this compound.[5]
Part A: Reaction Setup and Chlorination
-
Preparation: In a fume hood, equip a 5 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Reagent Addition: Charge the flask with Methyl 4,6-dihydroxynicotinate (900 g, 5.3 mol) and phosphorus oxychloride (POCl₃, 4000 mL).
-
Expert Insight: This reaction is typically performed without an additional solvent; POCl₃ serves as both reagent and solvent. Ensure all glassware is thoroughly dried to prevent premature quenching of the POCl₃.
-
-
Base Addition: Slowly add N,N-diethylaniline (1035 mL, 6.4 mol) to the stirring mixture. The addition may be exothermic.
-
Heating: Heat the reaction mixture to 120 °C using a heating mantle.
-
Reaction Monitoring: Maintain the temperature at 120 °C for 2 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Cooling: After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
Part B: Work-up and Extraction
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the unreacted POCl₃.
-
Causality: This step simplifies the subsequent aqueous work-up, making it safer and more manageable.
-
-
Quenching: (Caution: Highly Exothermic and Vigorous Reaction) In a large, well-ventilated fume hood, prepare a vessel with a large quantity of crushed ice. Very slowly and in small batches, pour the concentrated reaction residue onto the ice with vigorous stirring.
-
Safety First: This step is critical for safely decomposing any remaining POCl₃. The reaction of POCl₃ with water produces phosphoric acid and hydrochloric acid and is extremely exothermic. Perform this addition behind a blast shield if possible.
-
-
Extraction: Once the quenching is complete and the mixture has reached room temperature, transfer it to a large separatory funnel. Extract the aqueous mixture with ethyl acetate (2 x 2 L).[5]
-
Washing and Drying: Combine the organic extracts. Wash the combined organic layer with saturated brine solution to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a residue.
Part C: Purification and Characterization
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.[5]
-
Eluent System: A solvent gradient of 0% to 5% ethyl acetate in petroleum ether is effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and concentrate under vacuum to afford this compound as a white solid. The reported yield is approximately 42% (400 g).[5]
-
Characterization: Verify the product identity using analytical methods.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
References
- 5,6-di:chloro-nicotinic acid prodn. - Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 4. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 65973-52-6 [chemicalbook.com]
The Strategic Utility of Methyl 4,6-Dichloronicotinate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Medicinal chemists continually seek versatile and reliable building blocks that serve as foundational scaffolds for a diverse array of therapeutic agents. Methyl 4,6-dichloronicotinate has emerged as one such indispensable tool, a strategically functionalized pyridine derivative that offers a gateway to a multitude of biologically active compounds. Its unique electronic and steric properties, characterized by the presence of two reactive chlorine atoms and an electron-withdrawing methyl ester group, render it a highly valuable intermediate in the synthesis of novel pharmaceuticals.[1][2]
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a mere recitation of synthetic procedures, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties and Reactivity Profile
To effectively harness the synthetic potential of this compound, a thorough understanding of its physicochemical properties is essential.
| Property | Value | Reference |
| CAS Number | 65973-52-6 | [3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |
| Molecular Weight | 206.03 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 41-43 °C | [3] |
| Purity | ≥95% | [3] |
The reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring. The C4 position is generally more electrophilic and, therefore, more susceptible to nucleophilic attack or oxidative addition by a palladium catalyst in cross-coupling reactions.[4] This regioselectivity allows for a stepwise and controlled functionalization of the pyridine core, a crucial aspect in the synthesis of complex molecules.
Core Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacophores
This compound serves as a key starting material in the synthesis of a wide range of biologically active molecules, including:
-
Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] this compound provides a robust platform for the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases, such as p38 MAP kinase, Aurora kinases, and Anaplastic Lymphoma Kinase (ALK).
-
Antifungal and Antimicrobial Agents: The incorporation of the dichloronicotinate moiety has been shown to enhance the antifungal and antimicrobial activity of compounds.[2]
-
Anti-inflammatory Agents: This versatile building block is also utilized in the development of novel anti-inflammatory drugs.[2]
The following sections will provide detailed protocols for key synthetic transformations that underscore the utility of this compound in these applications.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents onto the pyridine ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many drug molecules. The reaction of this compound with arylboronic acids typically proceeds with high regioselectivity at the more reactive C4 position.
Caption: Suzuki-Miyaura coupling of this compound.
Protocol 1: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst and any additional ligand under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-aryl-6-chloronicotinate.[4]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 8 | 92 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 18 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are common motifs in pharmaceuticals. This reaction allows for the introduction of a wide range of primary and secondary amines at the chloro-positions of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., XPhos, BINAP) (4-5 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.[1][6]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes, which are important intermediates in drug synthesis.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere setup
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling offers a broad substrate scope for the formation of C-C bonds, utilizing organostannane reagents.
Protocol 4: Stille Coupling
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., R-SnBu₃) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Inert atmosphere setup
Procedure:
-
Charge a dry Schlenk flask with this compound and the palladium catalyst under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Dry the organic layer, filter, and concentrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 5. Intermediates Methyl 4 6 Dichloronicotinate China Manufacturers & Suppliers & Factory [custchemvip.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|65973-52-6--Wuxi InterpiPharm Pharmaceutical Development Co., Ltd. [itppharm.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pesticide Development Using Methyl 4,6-dichloronicotinate
Introduction: The Strategic Value of the Dichloronicotinate Scaffold
Methyl 4,6-dichloronicotinate is a highly versatile pyridine-based chemical intermediate. Its strategic value in agrochemical research stems from the two reactive chlorine atoms positioned on the electron-deficient pyridine ring. These chlorines serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic and regioselective introduction of a wide array of functional groups.[1][2] This capability enables the creation of large, diverse libraries of novel compounds for screening against various agricultural pests, including insects, fungi, and weeds.
The pyridine core itself is a well-established pharmacophore in pesticide chemistry. For instance, the multi-billion dollar neonicotinoid class of insecticides acts on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3][4] Furthermore, various substituted pyridine carboxylic acids have demonstrated potent herbicidal and fungicidal activities.[5][6] By leveraging the reactivity of this compound, researchers can efficiently explore the structure-activity relationships (SAR) of novel pyridine derivatives to develop next-generation crop protection agents.[7]
This guide provides detailed synthetic protocols for the derivatization of this compound and comprehensive bioassay protocols for screening these novel compounds for insecticidal, fungicidal, and herbicidal activity.
PART 1: Synthesis of Bioactive Derivatives
The primary route for derivatizing this compound involves the sequential substitution of its two chlorine atoms. The C4 and C6 positions are activated towards nucleophilic attack, and substitution can often be controlled by modulating reaction conditions such as temperature and stoichiometry.[2][8] Below are representative protocols for introducing amine and hydrazine functionalities, which are common moieties in bioactive molecules.
Physicochemical Properties of Starting Material
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 65973-52-6 |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 41-43 °C |
| Boiling Point | 260 °C at 760 mmHg |
(Data sourced from various chemical suppliers)[9][10]
General Synthetic Workflow
The overall workflow involves the synthesis of the starting material, derivatization through nucleophilic substitution, and subsequent purification and characterization of the novel compounds before biological screening.
Caption: General workflow from starting material to lead compound identification.
Protocol 1: Synthesis of Methyl 4-amino-6-chloronicotinate
This protocol describes the monosubstitution of this compound with an amine. The reaction is regioselective, with the amine preferentially displacing the chlorine at the 4-position. This is a foundational step for creating compounds like the herbicide aminopyralid or the fungicide aminopyrifen.[6][11]
Causality: The use of a polar aprotic solvent like DMF or DMSO helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate formed during the SNAr reaction.[2] Running the reaction at a moderately elevated temperature increases the reaction rate without promoting significant disubstitution. An excess of the amine nucleophile can drive the reaction to completion.
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.06 g, 10 mmol).
-
Solvent and Reagents: Add 30 mL of dimethylformamide (DMF). To this stirred solution, add the desired primary or secondary amine (e.g., propylamine, 1.18 g, 20 mmol, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 30 mL).
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 4-amino-6-chloronicotinate.
-
Characterization: Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS. The expected product, Methyl 4-amino-6-chloronicotinate, has a CAS number of 1256785-40-6.[12]
Protocol 2: Synthesis of Methyl 4-hydrazinyl-6-chloronicotinate
Hydrazine derivatives are key precursors for synthesizing various heterocyclic compounds with known pesticidal activities.[3][4] This protocol details the reaction with hydrazine hydrate.
Causality: Hydrazine is a potent nucleophile. The reaction is typically run at room temperature to favor monosubstitution. Ethanol is a suitable protic solvent that readily dissolves hydrazine hydrate.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (2.06 g, 10 mmol) in 40 mL of ethanol.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add hydrazine hydrate (64-80% solution, ~1.0 mL, ~20 mmol, 2.0 equivalents) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the starting material.
-
Isolation: Upon completion, a precipitate of the product often forms. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then diethyl ether (2 x 15 mL) to remove impurities.
-
Characterization: Dry the product in a vacuum oven. Confirm the structure via spectroscopic methods (NMR, IR, MS).
PART 2: Biological Screening Protocols
After synthesis and purification, the novel derivatives must be systematically evaluated for biological activity. The following protocols provide standardized methods for preliminary screening. Each assay must include a negative control (solvent only) and a positive control (a commercial pesticide with a known mode of action).
Insecticidal Activity Screening
Target Pest: Green Peach Aphid (Myzus persicae), a common and economically significant pest that is susceptible to nicotinoid-class insecticides.[1][13]
Protocol: Leaf-Dip Bioassay for Aphids [14][15]
Causality: This method ensures full and uniform coverage of the food source (the leaf) with the test compound. Using a surfactant like Tween-80 ensures that the aqueous test solution spreads evenly over the waxy leaf surface. Mortality is assessed after 48-72 hours to account for various modes of action, including slower-acting neurotoxins.[14]
Caption: Workflow for the aphid leaf-dip bioassay.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in acetone (e.g., 10,000 ppm). Create a dilution series (e.g., 100, 50, 25, 10, 1 ppm) in deionized water containing 0.1% Tween-80. The final acetone concentration should not exceed 1%.
-
Leaf Disc Preparation: Using a cork borer, cut discs (2 cm diameter) from untreated cabbage or radish leaves.
-
Treatment: Using forceps, dip each leaf disc into a test solution for 10 seconds with gentle agitation. Place the discs abaxial (underside) up on paper towels to air dry for 1-2 hours.
-
Assay Setup: Prepare petri dishes (60 mm) with a 1% agar base to maintain leaf turgidity. Place one dried leaf disc in the center of each dish.
-
Infestation: Carefully transfer 10-20 adult apterous (wingless) aphids onto each leaf disc using a fine paintbrush.
-
Incubation: Seal the dishes with ventilated lids and place them in a growth chamber at 22-25 °C with a 16:8 hour light:dark cycle.
-
Data Collection: After 48 and 72 hours, count the number of dead aphids. Aphids that are immobile when prodded with a fine brush are considered dead.
-
Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Use probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population).
Fungicidal Activity Screening
Target Pathogens: Botrytis cinerea (grey mold) and Rhizoctonia solani (damping-off, root rot). These are broad-host-range pathogens representing different fungal classes.[16][17]
Protocol: Poisoned Food Technique (Mycelial Growth Inhibition) [16][18]
Causality: This in vitro method directly assesses the compound's ability to inhibit fungal vegetative growth. Incorporating the test compound into the growth medium provides constant exposure. Measuring the colony diameter provides a quantifiable measure of fungistatic or fungicidal activity.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in DMSO or acetone.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55 °C in a water bath.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 10, 1 ppm). The final solvent concentration should be ≤1%. Pour the amended PDA into sterile 90 mm petri dishes.
-
Inoculation: From a 5-7 day old culture of the target fungus, use a sterile cork borer (5 mm diameter) to cut a mycelial plug from the leading edge of the colony.
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of the treated PDA plate. Incubate the plates at 25 °C in the dark.
-
Data Collection: When the fungal colony in the control plate reaches the edge of the dish, measure the colony diameter (two perpendicular measurements) of all treatments.
-
Analysis: Calculate the percentage inhibition of mycelial growth relative to the control. Determine the EC₅₀ (effective concentration to inhibit growth by 50%).
Herbicidal Activity Screening
Target Weeds: A representative monocot, such as Barnyardgrass (Echinochloa crus-galli), and a representative dicot, such as Cress (Lepidium sativum).
Protocol: Pre- and Post-Emergence Herbicidal Assay [9][19]
Causality: Screening for both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity is crucial as herbicides can have different modes of action and uptake routes. Pre-emergence activity targets seed germination and early seedling growth, while post-emergence activity affects established plants.[20]
Caption: Parallel workflows for pre- and post-emergence herbicidal screening.
Step-by-Step Methodology:
-
Planting: Fill small pots (e.g., 8x8 cm) with a standard potting mix. Sow 10-15 seeds of each test species per pot and cover lightly with soil.
-
Solution Preparation: Formulate the test compound as a solution or suspension in a water/acetone/surfactant mixture suitable for spraying. Test at a standard high rate (e.g., 1000-2000 g a.i./ha) for initial screening.
-
Pre-Emergence Application: Within 24 hours of sowing, spray the soil surface of one set of pots evenly with the test solution using a laboratory track sprayer.
-
Post-Emergence Application: Grow a second set of pots in a greenhouse until the seedlings reach the 2-3 true leaf stage. Then, apply the test solution as a foliar spray.
-
Incubation: Place all pots in a greenhouse under controlled conditions (e.g., 25/18 °C day/night, 16h photoperiod) and water as needed.
-
Data Collection: After 21 days, visually assess all plants for phytotoxicity using a 0-100% scale (0 = no effect, 100 = complete kill). For more quantitative data, measure the fresh or dry weight of the above-ground biomass and compare it to the untreated control.
-
Analysis: Identify compounds showing significant activity (e.g., >80% inhibition) for further dose-response studies to determine the GR₅₀ (growth reduction by 50%).
References
-
BenchChem. (2025). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. BenchChem Technical Document.[1]
-
Journal of Plant Development Sciences. (n.d.). A REVIEW ON THE USE OF NICOTINE BASED INSECTICIDES IN INSECT PEST MANAGEMENT.[3]
-
VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.[5]
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.[2]
-
protocols.io. (2017). New and simple bioassay method for monitoring pesticide toxicity in aphid species.[13]
-
Deshmukh, M. B., Patil, S. H., & Shripanavar, C. S. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 326-332.[4]
-
Google Patents. (n.d.). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.[11]
-
Journal of Pesticide Science. (n.d.). Bioactivities of five fungicides against Rhizoctonia solani, the causal agent of tobacco sore shin.[16]
-
JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.[9]
-
Insecticide Resistance Action Committee (IRAC). (n.d.). Aphids.[14]
-
HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound, CasNo.65973-52-6.[10]
-
Journal of Economic Entomology. (n.d.). An Aphid-Dip Bioassay to Evaluate Susceptibility of Soybean Aphid (Hemiptera: Aphididae) to Pyrethroid, Organophosphate, and Neonicotinoid Insecticides.[15]
-
Journal of Pesticide Science. (2021). Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi.[6]
-
Journal of Agricultural and Food Chemistry. (n.d.). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes.[21]
-
Journal of Organic Chemistry. (n.d.). Testing Nicotine Tolerance in Aphids Using an Artificial Diet Experiment.[22]
-
Molecules. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.[23]
-
PLOS ONE. (2014). Neonicotinoid Binding, Toxicity and Expression of Nicotinic Acetylcholine Receptor Subunits in the Aphid Acythosiphon pisum.[24]
-
ResearchGate. (n.d.). Herbicides, Pyridine Carboxylate.[25]
-
Weed Science. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides.[[“]]
-
VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.[27]
-
MDPI. (n.d.). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz.[19]
-
MDPI. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain.[28]
-
Journal of Applied Bacteriology. (1996). Bioassay Methods for the Detection of Antifungal Activity by Pseudomonas Antimicrobica Against the Grey Mould Pathogen Botrytis Cinerea.[17]
-
MDPI. (n.d.). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea.[18]
-
Molecules. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.[29]
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).[30]
-
ResearchGate. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields.[31]
-
YouTube. (2019). nucleophilic aromatic substitutions.[32]
-
ResearchGate. (n.d.). Screening of Preemergence and Postemergence Herbicides for Weed Control in Dill ( Anethum graveolens) , Fennel ( Foeniculum vulgare ), Coriander ( Coriandrum sativum ), and Basil ( Ocimum basilicum ).[21]
-
ResearchGate. (n.d.). Synthesis and Antiproliferative Activity in Vitro of New Derivatives of 3-Aminopyrazolo[3,4-b]pyridine Part 1. Reaction of 3-Aminopyrazolo[3,4-b]pyridine with 1,3-, 1,4-Diketones and α,β-Unsaturated Ketones.[33]
-
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions at the C2 Position.[8]
-
Siyaram. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.[34]
-
CABI Digital Library. (n.d.). Antifungal Activity of Botanical Extracts against Botrytis cinerea and Alternaria solani.[35]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.[36]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.[37]
-
ResearchGate. (n.d.). In vivo antifungal activity of compounds against Botrytis cinerea.[38]
-
Purdue Extension. (2014). WEED CONTROL GUIDE.[20]
-
ChemicalBook. (2025). Methyl 4-aMino-6-chloronicotinate.[12]
-
Google Patents. (n.d.). Process for the preparation of 6-methyl-nicotinic-acid esters.[39]
-
Georganics. (2023). Methyl 6-aminonicotinate – preparation and application.[40]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy.[41]
-
Organic Syntheses. (n.d.). Acetone hydrazone.[42]
-
Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.[43]
-
Google Patents. (n.d.). Method for producing hydrazines by reacting chloramine with ammonia or amines.[44]
Sources
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 6. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 12. Methyl 4-aMino-6-chloronicotinate | 1256785-40-6 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. irac-online.org [irac-online.org]
- 15. researchgate.net [researchgate.net]
- 16. nyxxb.cn [nyxxb.cn]
- 17. Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. extension.purdue.edu [extension.purdue.edu]
- 21. researchgate.net [researchgate.net]
- 22. Testing Nicotine Tolerance in Aphids Using an Artificial Diet Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neonicotinoid Binding, Toxicity and Expression of Nicotinic Acetylcholine Receptor Subunits in the Aphid Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. consensus.app [consensus.app]
- 27. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 28. mdpi.com [mdpi.com]
- 29. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. environmentclearance.nic.in [environmentclearance.nic.in]
- 35. cabidigitallibrary.org [cabidigitallibrary.org]
- 36. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 37. Organic Syntheses Procedure [orgsyn.org]
- 38. researchgate.net [researchgate.net]
- 39. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 40. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 41. Organic Syntheses Procedure [orgsyn.org]
- 42. Organic Syntheses Procedure [orgsyn.org]
- 43. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 44. US4192819A - Method for producing hydrazines by reacting chloramine with ammonia or amines - Google Patents [patents.google.com]
The Versatile Architect: Methyl 4,6-dichloronicotinate as a Precursor in Advanced Materials Synthesis
Introduction: Methyl 4,6-dichloronicotinate (MDCN) is a highly functionalized heterocyclic compound that is emerging as a potent building block in the realm of materials science. Characterized by a pyridine core substituted with two reactive chlorine atoms and a methyl ester group, this molecule offers a versatile platform for the synthesis of a new generation of high-performance materials. The strategic positioning of the chloro-substituents at the 4 and 6 positions, activated by the electron-withdrawing nature of the pyridine nitrogen and the ester, renders them susceptible to a variety of chemical transformations. This reactivity opens avenues for the creation of novel polymers, functional organic molecules, and porous crystalline structures with tailored properties for applications ranging from organic electronics to specialized coatings. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols for its derivatization and integration into functional material systems.
Core Concepts: The Chemical Versatility of this compound
The utility of this compound in materials science is fundamentally rooted in the reactivity of its dichlorinated pyridine ring. The two chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and as coupling partners in transition-metal-catalyzed cross-coupling reactions. These two primary reaction pathways allow for the precise installation of a wide array of functional groups, enabling the construction of complex molecular architectures.
Key Reactive Sites and Transformations:
-
C4 and C6 Positions: Highly susceptible to nucleophilic attack, allowing for the introduction of amines, alkoxides, and thiolates.
-
Palladium-Catalyzed Cross-Coupling: Enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of conjugated systems.
-
Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, providing a coordination site for the formation of metal-organic frameworks (MOFs).
Application in the Synthesis of Pyridine-Based Polymers
The bifunctional nature of this compound makes it an ideal monomer for the synthesis of pyridine-containing polymers. These polymers are of significant interest due to their potential applications in areas such as chemosensors, catalysts, and materials with unique optical and electronic properties.
Protocol 1: Synthesis of a Poly(arylene ether pyridine) via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a linear polymer through the nucleophilic aromatic substitution reaction of this compound with a bisphenol.
Materials:
-
This compound (MDCN)
-
Bisphenol A
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add this compound (1.00 eq), Bisphenol A (1.00 eq), and potassium carbonate (1.50 eq).
-
Add anhydrous DMAc and toluene (3:1 v/v) to the flask to achieve a solids concentration of approximately 20% (w/v).
-
Purge the system with dry nitrogen for 30 minutes.
-
Heat the reaction mixture to 140°C with vigorous stirring. Toluene will begin to reflux and azeotropically remove any residual water, which will be collected in the Dean-Stark trap.
-
After 4 hours of dehydration, carefully remove the toluene from the Dean-Stark trap.
-
Increase the reaction temperature to 165°C and maintain for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing the molecular weight by gel permeation chromatography (GPC).
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a stirred solution of methanol/water (1:1 v/v) to precipitate the polymer.
-
Filter the fibrous polymer using a Buchner funnel and wash thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Outcome: A high-molecular-weight, thermally stable poly(arylene ether pyridine) is obtained. The properties of the polymer can be tuned by varying the bisphenol monomer.
Application in the Design of Metal-Organic Frameworks (MOFs)
This compound can be readily converted to 4,6-disubstituted-nicotinic acids. These derivatized nicotinic acids are excellent candidates for use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.
Protocol 2: Synthesis of a Functionalized Nicotinic Acid Linker
This protocol describes the hydrolysis of the methyl ester and subsequent nucleophilic substitution to prepare a dicarboxylic acid functionalized nicotinic acid linker.
Part A: Hydrolysis of this compound
Materials:
-
This compound (MDCN)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.00 eq) in a mixture of THF and methanol (3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (2.50 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloronicotinic acid.
Part B: Nucleophilic Aromatic Substitution with 4-hydroxybenzoate
Materials:
-
4,6-dichloronicotinic acid
-
Methyl 4-hydroxybenzoate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloronicotinic acid (1.00 eq) and methyl 4-hydroxybenzoate (2.20 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3.00 eq).
-
Heat the mixture to 120°C and stir under a nitrogen atmosphere for 24 hours.
-
Cool the reaction to room temperature and pour into ice water.
-
Acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified linker.
Application in the Synthesis of Precursors for Organic Electronics
The ability to introduce different aromatic and heteroaromatic groups at the 4 and 6 positions of the nicotinic acid scaffold via cross-coupling reactions makes this compound a valuable starting material for the synthesis of molecules for organic electronics. These molecules can be designed to have specific electronic properties, such as high charge carrier mobility or tailored emission spectra for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Protocol 3: Suzuki Cross-Coupling for the Synthesis of a π-Conjugated System
This protocol outlines a typical Suzuki cross-coupling reaction to introduce aryl groups onto the pyridine core.
Materials:
-
This compound (MDCN)
-
Arylboronic acid (e.g., thiophene-2-boronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (aqueous solution, 2 M)
-
1,4-Dioxane
Equipment:
-
Schlenk flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen/vacuum line
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.00 eq), the arylboronic acid (2.50 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.20 eq).
-
Evacuate the flask and backfill with nitrogen three times.
-
Add degassed 1,4-dioxane and the degassed 2 M aqueous potassium carbonate solution.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Quantitative Data Summary:
| Reaction Type | Reagents | Product Type | Typical Yield |
| Polymerization | MDCN, Bisphenol A, K2CO3 | Poly(arylene ether pyridine) | > 90% |
| Hydrolysis | MDCN, LiOH | 4,6-Dichloronicotinic acid | > 95% |
| Suzuki Coupling | MDCN, Arylboronic acid, Pd catalyst | 4,6-Diaryl-nicotinate derivative | 70-90% |
Conclusion and Future Outlook
This compound is a versatile and reactive building block with significant potential in materials science. The protocols outlined in this guide provide a foundation for researchers to explore the synthesis of novel polymers, MOF linkers, and precursors for organic electronic materials. The ability to precisely control the functionalization of the pyridine core opens up a vast design space for the creation of materials with tailored properties. Future research will likely focus on the development of more complex and functional materials derived from this promising precursor, leading to advancements in a wide range of technological applications.
References
-
General Synthesis and Reactivity of Dichloropyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Synthesis of Poly(arylene ether)s: Takeichi, T. (2002). Poly(arylene ether)s. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. [Link]
-
Introduction to Metal-Organic Frameworks: Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705–714. [Link]
-
Organic Light-Emitting Diodes (OLEDs): Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. [Link]
The Strategic Utility of Methyl 4,6-dichloronicotinate in the Synthesis of Advanced Active Pharmaceutical Ingredients
Introduction: In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile chemical intermediates can significantly streamline synthetic routes, enabling the rapid development of novel therapeutic agents. Methyl 4,6-dichloronicotinate (CAS 65973-52-6) has emerged as a pivotal building block in this regard, offering a privileged scaffold for the synthesis of a diverse array of active pharmaceutical ingredients (APIs).[1] Its di-chloro-substituted pyridine core, activated by the electron-withdrawing methyl ester, presents two reactive sites amenable to selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[2] This technical guide provides an in-depth exploration of the applications of this compound as an intermediate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 65973-52-6 | [3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |
| Molecular Weight | 206.03 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 43 - 47 °C | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Storage | Store at 2 - 8 °C in a dry, sealed place | [1][3] |
Safety Summary: this compound is classified as a substance that causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Application in API Synthesis: A Case Study on Kinase Inhibitors
The pyridine scaffold is a ubiquitous motif in a vast number of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases. This compound serves as an excellent precursor for the synthesis of substituted pyridines that form the core of these targeted therapies.
Exemplary Synthesis: The Core of Ripretinib
Ripretinib is a potent kinase inhibitor used in the treatment of advanced gastrointestinal stromal tumors (GIST).[6] While published syntheses often utilize the ethyl ester analogue, the reactivity of this compound is analogous, and it can be effectively employed to construct the key 4-amino-6-chloropyridine intermediate. The pivotal transformation is a selective nucleophilic aromatic substitution at the C4 position.
Experimental Protocol: Synthesis of Methyl 6-chloro-4-(ethylamino)nicotinate
This protocol details the selective amination of this compound, a crucial step in the synthesis of Ripretinib and other related kinase inhibitors.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 65973-52-6 | 206.03 | 1.0 |
| Ethylamine (70% in H₂O) | 75-04-7 | 45.08 | 1.5 |
| Triethylamine | 121-44-8 | 101.19 | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Nucleophile Addition: Slowly add the ethylamine solution (1.5 eq) dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Methyl 6-chloro-4-(ethylamino)nicotinate.
Causality of Experimental Choices:
-
Selective C4 Substitution: The C4 position of the pyridine ring is more electron-deficient than the C6 position due to the stronger inductive effect of the adjacent methyl ester group. This increased electrophilicity directs the nucleophilic attack of ethylamine preferentially to the C4 position.
-
Role of Triethylamine: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the substitution reaction, driving the equilibrium towards the product.
-
Controlled Temperature: The initial cooling to 0°C helps to control the exothermicity of the reaction upon the addition of the amine.
Synthetic workflow for a key Ripretinib intermediate.
Broader Applications: Synthesis of Glucocorticoid Receptor Antagonists
The utility of this compound extends beyond kinase inhibitors. A patent application has disclosed its use as a starting material for the synthesis of glucocorticoid receptor antagonists.[7] While the patent does not detail the full synthesis of a specific API, it highlights the reaction of this compound with various nucleophiles as a key step in building the core structures of these potential therapeutics. This underscores the versatility of this intermediate in accessing diverse pharmacophores.
Diverse synthetic applications of this compound.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of active pharmaceutical ingredients. Its di-functionalized pyridine ring allows for selective and controlled elaboration into complex molecular scaffolds. The protocols and insights provided herein demonstrate its utility in the construction of key fragments for targeted therapies, such as kinase inhibitors. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of successful drug discovery and development programs.
References
- Google Patents. (2013).
Sources
- 1. This compound | 65973-52-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 4. This compound | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Ripretinib synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
common problems in Methyl 4,6-dichloronicotinate reactions
<Technical Support Center: Methyl 4,6-dichloronicotinate Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. This versatile building block is a cornerstone in the synthesis of complex substituted pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals.[1] However, its difunctional nature presents unique challenges. This guide is structured to provide direct, actionable solutions to common problems encountered during its use, grounded in mechanistic principles and validated methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the handling and reactivity of this compound.
Q1: What is the general reactivity order of the chlorine atoms in this compound?
A: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, the C4 position is generally more electrophilic and more susceptible to initial oxidative addition by the palladium catalyst.[2] This leads to a strong preference for mono-substitution at the C4 position, leaving the C6 chlorine available for subsequent transformations.[2] For classical Nucleophilic Aromatic Substitution (SNAr), the C4 position is also typically more reactive due to greater stabilization of the negatively charged Meisenheimer intermediate by the pyridine nitrogen.[3]
Q2: Is the methyl ester group stable under typical reaction conditions?
A: The methyl ester of a nicotinic acid can be sensitive to hydrolysis, especially under strong basic or acidic conditions, and at elevated temperatures.[4][5] For instance, Suzuki couplings often employ bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][7] While these are generally compatible, prolonged reaction times at high temperatures in the presence of water can lead to partial or complete hydrolysis to the corresponding carboxylic acid.[8][9] It is crucial to use anhydrous solvents and monitor the reaction to avoid this side product.
Q3: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a dry, cool place, protected from light.[10] Given its reactivity and potential for hydrolysis, minimizing exposure to atmospheric moisture is critical for maintaining its purity and ensuring reproducible results in subsequent reactions.
Q4: Can I perform a reaction at the C6 position first?
A: While the C4 position is electronically favored for most substitutions, achieving selectivity for the C6 position is challenging but can sometimes be influenced by steric factors or specific catalytic systems. For Buchwald-Hartwig aminations on analogous 2,4-dichloropyridines, certain ligands like Xantphos have been shown to favor C2 amination (analogous to C6 in this case), while bulky N-heterocyclic carbene (NHC) ligands can enforce selectivity at the C4 position.[11][12] Careful selection of catalysts and ligands is paramount for controlling regioselectivity.
Part 2: In-Depth Troubleshooting Guides
This section provides a detailed analysis of specific experimental problems, outlining potential causes and providing step-by-step solutions.
Issue 1: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling
Q: My Suzuki coupling reaction at the C4 position is sluggish and gives a low yield of the desired mono-substituted product. What can I do to improve it?
A: Low yields in Suzuki couplings with dichloropyridines are a frequent issue. The problem can often be traced back to the catalyst system, base, or reaction conditions.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The choice of palladium source and ligand is critical. If a standard catalyst like Pd(PPh₃)₄ is underperforming, it may be due to catalyst decomposition or low reactivity towards the chloropyridine substrate.
-
Solution: Switch to a more robust and active catalyst system. Modern biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl ligands (e.g., dppf) coupled with a Pd(0) or Pd(II) precursor often provide higher turnover numbers and better yields, especially for less reactive aryl chlorides.[13]
-
-
Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[14] An inappropriate base can lead to slow reaction rates or decomposition of starting materials.
-
Solution: Anhydrous K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ for challenging couplings. A screen of different bases is recommended. Ensure the base is finely powdered and anhydrous for optimal performance.
-
-
Suboptimal Solvent and Temperature: The solvent must be able to dissolve the reactants and stabilize the catalytic species. Low reaction temperatures can lead to slow kinetics.
-
Solution: Dioxane, toluene, or a mixture of DME/water are common solvents.[7] Ensure the solvent is properly degassed to prevent oxidation of the Pd(0) catalyst. If the reaction is slow at a lower temperature (e.g., 80-90 °C), cautiously increasing the temperature to 100-110 °C may improve the rate and yield.[13] Always monitor for potential ester hydrolysis at higher temperatures.[15]
-
Troubleshooting Workflow: Low Suzuki Coupling Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting a mono-amination reaction, but I'm getting a mixture of C4 and C6 substituted products. How can I favor substitution at a single position?
A: Achieving high regioselectivity in SNAr reactions on dichloropyridines can be challenging as the electronic preference may not be overwhelmingly strong, leading to mixtures.[3][16]
Key Mechanistic Insight: The reactivity in SNAr is dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. For 4,6-dichloronicotinate, attack at C4 is generally favored as the negative charge can be delocalized onto the electron-withdrawing pyridine nitrogen atom more effectively.[3] However, this preference can be eroded under harsh conditions or influenced by the nucleophile.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the less-favored C6 substitution, leading to a loss of selectivity.
-
Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction closely by TLC or LC-MS.
-
-
Strongly Basic Conditions: While a base is often required to deprotonate the nucleophile (e.g., an amine or alcohol), very strong bases or excess base can sometimes lead to side reactions or decreased selectivity.
-
Solution: Use a milder base (e.g., DIPEA instead of NaH) or a stoichiometric amount of base. For amine nucleophiles, the amine itself can sometimes act as the base.
-
-
Nucleophile Choice: "Hard" nucleophiles may show less selectivity than "soft" nucleophiles. The steric bulk of the nucleophile can also play a role.
-
Solution: If possible, modify the nucleophile. For instance, in related systems, soft nucleophiles like thiols have shown high regioselectivity.[11] For aminations, using a protected amine (e.g., N-acetyl protected) has been shown to direct selectivity in palladium-catalyzed reactions, a principle that could be explored for SNAr.[11]
-
Regioselectivity Pathways in SNAr
Caption: Preferred (C4) vs. disfavored (C6) SNAr pathways.
Issue 3: Hydrolysis of the Methyl Ester During Workup or Purification
Q: I see my desired product by LC-MS in the crude reaction mixture, but after workup and column chromatography, I isolate the corresponding carboxylic acid. What is happening?
A: This is a classic problem of ester hydrolysis, which can occur during aqueous workup or on silica gel during chromatography.[17]
Potential Causes & Solutions:
-
Acidic or Basic Aqueous Workup: Washing the organic layer with acidic (e.g., 1M HCl) or basic (e.g., sat. NaHCO₃) solutions can catalyze the hydrolysis of the ester, especially if there is prolonged contact time.
-
Solution: Minimize contact time with aqueous layers. If an acid or base wash is necessary, perform it quickly with dilute solutions and immediately proceed to the next step. Use a neutral wash with brine and dry thoroughly with Na₂SO₄ or MgSO₄.
-
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters, especially when using polar solvent systems like methanol/DCM.
-
Solution 1 (Neutralize Silica): Prepare a slurry of silica gel in your desired eluent containing 1% triethylamine (or another volatile base) and pack the column with this mixture. This will neutralize the acidic sites on the silica.
-
Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 for reverse-phase chromatography.
-
Solution 3 (Avoid Chromatography): If the product is crystalline, attempt to purify it by recrystallization to avoid exposure to silica gel altogether.[18][19]
-
Data Summary: Purification Strategies to Avoid Hydrolysis
| Method | Description | Advantages | Disadvantages |
| Neutralized Silica Column | Standard silica gel treated with ~1% triethylamine in the eluent. | Simple to implement; uses common materials. | May require removal of triethylamine from the final product. |
| Neutral Alumina Column | Using neutral Al₂O₃ as the stationary phase instead of SiO₂. | Effective for base-sensitive compounds. | Can have different selectivity than silica; may be more expensive. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals.[18] | Avoids chromatography entirely; can be highly effective for pure compounds. | Product must be a solid; requires finding a suitable solvent system. |
| Aqueous Bicarbonate Wash | If the main impurity is the starting nicotinic acid, a gentle wash with NaHCO₃ solution can remove the acid impurity into the aqueous layer, leaving the desired ester in the organic phase.[17] | Effective for removing acidic impurities. | Risk of hydrolyzing the ester product if contact is prolonged or solution is too basic. |
Part 3: Key Experimental Protocols
The following protocols are provided as a validated starting point for common transformations.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4
This protocol is adapted from methodologies for analogous dihalopyridine systems.[2][7]
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Catalyst Addition: Add the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Saponification to 4,6-Dichloronicotinic Acid
This protocol details the controlled hydrolysis of the methyl ester to the carboxylic acid.[20]
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water (e.g., 4:1:1 ratio).
-
Base Addition: Add a solution of sodium hydroxide (1.5-2.0 eq) in water dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).
-
Solvent Removal: Reduce the volume of the organic solvents under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to pH ~2. A white precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate or a mixture of Et₂O/EtOAc.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 4,6-dichloronicotinic acid as a solid.[20]
References
-
Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Movassaghi, M., & Hill, M. D. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Abdel-Fattah, M., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Movassaghi, M., & Hill, M. D. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
National Center for Biotechnology Information. Methyl Nicotinate. PubChem Compound Database. [Link]
- Meltsner, M. (1950). Purification of nicotinic acid.
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(9), 7595–7605. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Testa, B., et al. Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. ElectronicsAndBooks. [Link]
-
Al-Khamis, K. I., & Al-Ani, M. M. (2007). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 12(3), 325–331. [Link]
-
McElvain, S. M. (1925). Nicotinic acid. Organic Syntheses, 4, 49. [Link]
- Reissue, R. S. (1950). Purification of nicotinamide.
- Goheen, D. W. (1980). Hydrolysis of methyl esters.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3330. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Medenica, M., et al. (2019). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 24(15), 2788. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 10. This compound, CasNo.65973-52-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. researchgate.net [researchgate.net]
- 18. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. This compound | 65973-52-6 [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 4,6-dichloronicotinate
Welcome to the technical support center for Methyl 4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a versatile building block in the pharmaceutical and agrochemical industries, achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of final products[1][2].
This document provides in-depth, field-proven insights into common purification challenges. It is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a detailed Troubleshooting Guide for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which commonly involves the chlorination of Methyl 4,6-dihydroxynicotinate using phosphoryl chloride (POCl₃)[3]. Key impurities may include:
-
Unreacted Starting Materials: Residual Methyl 4,6-dihydroxynicotinate.
-
Reagent-Derived Impurities: N,N-diethylaniline, which is often used as a base in the chlorination step[3].
-
Hydrolysis By-products: 4,6-dichloronicotinic acid, formed by the hydrolysis of the methyl ester group during aqueous workup or purification[3]. This is a significant impurity to monitor, as its acidic nature can interfere with subsequent reactions.
-
Solvent Residues: Residual solvents from the reaction and extraction steps, such as ethyl acetate or petroleum ether[3].
Q2: What are the primary methods for purifying the crude product?
A2: The two most effective and commonly employed purification methods for this compound are silica gel column chromatography and recrystallization.
-
Silica Gel Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase[4]. For this compound, it is excellent for removing both more polar impurities (like the starting dihydroxy material or the hydrolyzed acid) and less polar by-products[3].
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid compound. It relies on the principle that the desired compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain in solution[5]. This can be a very efficient final polishing step after chromatographic purification.
Q3: How do I choose the best purification method for my sample?
A3: The choice depends on the scale of your reaction and the impurity profile. For a highly impure crude product, column chromatography is generally the preferred first step to remove the bulk of impurities. If the product is already relatively clean (>90%), recrystallization may be sufficient to achieve the desired purity. The workflow diagram below provides a decision-making framework.
Q4: Which analytical techniques should I use to assess the purity of this compound?
A4: A combination of methods is recommended for a comprehensive assessment:
-
Gas Chromatography (GC): Provides quantitative purity data, often expressed as a percentage area[6][7]. Commercial suppliers typically specify a purity of >95% by GC.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of impurities if their protons do not overlap with the product signals[3].
-
Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the molecular weight ([M+H]⁺ = 206.1) and can detect impurities with different masses[3].
-
Melting Point: A sharp melting point range close to the literature value (43-47 °C) is indicative of high purity[1][7]. Impurities typically cause melting point depression and broadening.
Visual Workflow: Selecting a Purification Method
The following diagram outlines a logical workflow for choosing the appropriate purification strategy based on the initial assessment of the crude product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 65973-52-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 65973-52-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. This compound | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing Synthesis of Methyl 4,6-dichloronicotinate
Welcome to the technical support center for the synthesis of Methyl 4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial synthetic transformation. As a key building block in the development of novel pharmaceuticals and agrochemicals, robust and reproducible synthesis of this intermediate is paramount.[1][2] This document moves beyond a simple protocol, offering insights into the reaction's nuances to empower you to optimize your experimental outcomes.
Synthesis Overview: The Chlorination of Dihydroxynicotinates
The most prevalent and scalable approach to synthesizing this compound is through the deoxychlorination of Methyl 4,6-dihydroxynicotinate. This reaction typically employs a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups on the pyridine ring with chlorine atoms.[3] The reaction proceeds via the formation of a highly reactive phosphoryl chloride intermediate, which is subsequently displaced by chloride ions.
The overall transformation can be represented as follows:
Caption: Troubleshooting workflow for incomplete reactions.
Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce your overall yield. The most common impurities include:
-
Monochloro-intermediates: Incomplete reaction can lead to the presence of methyl 4-chloro-6-hydroxynicotinate or methyl 6-chloro-4-hydroxynicotinate. To minimize these, ensure the reaction goes to completion by addressing the points in Question 1 (sufficiently high temperature and reaction time).
-
Hydrolysis Products: The ester group of your product, this compound, can be susceptible to hydrolysis back to the carboxylic acid (4,6-dichloronicotinic acid) during the workup. [3]This is especially true if the quenching and extraction steps are performed under basic conditions or for prolonged periods. To avoid this, perform the aqueous workup under neutral or slightly acidic conditions and minimize the contact time with the aqueous phase.
-
Polymerization/Decomposition Products: At elevated temperatures, pyridine derivatives can be prone to polymerization or decomposition, leading to the formation of dark, tarry substances. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete conversion.
Minimization Strategies:
| Side Product | Cause | Solution |
| Monochloro-intermediates | Incomplete reaction | Increase reaction time or temperature. Ensure high-purity POCl₃. |
| 4,6-Dichloronicotinic acid | Ester hydrolysis during workup | Perform aqueous workup at neutral or slightly acidic pH. Minimize contact time with aqueous solutions. |
| Tarry byproducts | Decomposition at high temperatures | Maintain the recommended reaction temperature and avoid prolonged heating after completion. |
Question 3: The workup procedure is challenging, especially quenching the excess POCl₃. What is the safest and most effective method?
Answer:
Quenching excess phosphorus oxychloride is a highly exothermic and potentially hazardous step that must be performed with extreme caution. [4] Recommended Quenching Protocol:
-
Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare an Ice Bath: Have a large beaker or flask containing a mixture of crushed ice and water ready in a well-ventilated fume hood.
-
Slow and Controlled Addition: Very slowly and carefully, pour the reaction mixture into the ice-water slurry in small portions with vigorous stirring. The addition of the reaction mixture to ice is crucial, not the other way around, to help dissipate the heat generated.
-
Monitor Temperature: Monitor the temperature of the quenching mixture and add more ice as needed to keep it cool.
-
Neutralization (Optional but Recommended): After the initial quench, the solution will be highly acidic. You can slowly add a saturated solution of sodium bicarbonate or a dilute base like sodium hydroxide to neutralize the excess acid. Be aware that this will generate CO₂ gas, so add the base slowly to control foaming.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the quenching procedure in a fume hood with the sash at the appropriate height.
-
Have a base quench solution (e.g., sodium bicarbonate) readily available in case of spills.
Frequently Asked Questions (FAQs)
Q1: What is the role of adding a base like N,N-diethylaniline to the reaction?
A base such as N,N-diethylaniline is often added to scavenge the hydrogen chloride (HCl) gas that is generated during the reaction. [3]This can prevent potential side reactions that may be promoted by the acidic conditions and can help to drive the reaction to completion. However, some procedures for the analogous ethyl ester synthesis do not include a base, suggesting it is not always essential but can be beneficial for optimizing yield and purity. [5] Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)?
While thionyl chloride is also a chlorinating agent, phosphorus oxychloride is generally more effective for the deoxychlorination of heteroaromatic hydroxyl groups. The reaction mechanism with POCl₃ is typically more favorable for this transformation.
Q3: What are the best methods for purifying the final product?
Purification of this compound is commonly achieved through:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ether-pentane) can provide a high-purity product. [6]* Silica Gel Chromatography: For more complex mixtures containing side products, column chromatography is the most effective method. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane. [3] Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (be sure to quench them carefully before analysis) and analyzing them by:
-
Thin-Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information on the relative amounts of starting material, product, and any intermediates or side products. [3]
Experimental Protocols
Protocol 1: Synthesis of this compound
[3] Materials:
-
Methyl 4,6-dihydroxynicotinate
-
Phosphoryl chloride (POCl₃)
-
N,N-diethylaniline
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4,6-dihydroxynicotinate (1 equivalent).
-
Add phosphoryl chloride (approximately 4.5 mL per gram of starting material).
-
Slowly add N,N-diethylaniline (1.2 equivalents).
-
Heat the reaction mixture to 120°C and maintain for 2 hours.
-
Cool the mixture to room temperature.
-
Concentrate the reaction mixture under vacuum to remove excess POCl₃.
-
Carefully and slowly pour the residue into a beaker of ice in batches with stirring.
-
Extract the aqueous mixture with ethyl acetate (2x).
-
Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of 0% to 5% ethyl acetate in petroleum ether) to afford this compound.
Protocol 2: Hydrolysis to 4,6-Dichloronicotinic Acid (for characterization)
[3] Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O) / Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a mixture of THF, MeOH, and H₂O.
-
Add a solution of NaOH in H₂O and stir for 40 minutes at room temperature.
-
Reduce the solvent volume under vacuum.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2.
-
Extract with a mixture of Et₂O/EtOAc.
-
Dry the organic layer with Na₂SO₄, filter, and remove the solvents in vacuo to obtain 4,6-dichloronicotinic acid.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of methyl 2,6-dichloronicotinate - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved January 12, 2026, from [Link]
-
dl-4,4',6,6'-TETRACHLORODIPHENIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Yamaguchi Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chlorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]
-
Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. (2016). Retrieved January 12, 2026, from [Link]
-
Synthesis of 6-hydroxynicotinic acid - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. (2022). Retrieved January 12, 2026, from [Link]
-
This compound - Amerigo Scientific. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | 65973-52-6 | >95.0%(GC) | M2641 | TCI-SEJINCI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids - ResearchGate. (2008). Retrieved January 12, 2026, from [Link]
-
4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
side reactions of Methyl 4,6-dichloronicotinate and how to avoid them
Welcome to the technical support center for Methyl 4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Part 1: Troubleshooting Guide - Common Side Reactions and Avoidance Strategies
This compound is a versatile building block, but its reactivity can lead to several side reactions. Understanding and controlling these pathways is critical for achieving high yields and purity of your target molecules.
Issue 1: Hydrolysis of the Methyl Ester
Q: I am observing the formation of 4,6-dichloronicotinic acid as a significant byproduct in my reaction. What is causing this, and how can I prevent it?
A: The presence of 4,6-dichloronicotinic acid indicates hydrolysis of the methyl ester group. This is a common side reaction, particularly under basic or strongly acidic conditions, or in the presence of water.
Causality: The ester linkage is susceptible to nucleophilic attack by water or hydroxide ions. The electron-withdrawing nature of the dichlorinated pyridine ring can make the ester carbonyl carbon more electrophilic, potentially increasing its susceptibility to hydrolysis under certain conditions.
Avoidance Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
-
Choice of Base: If a base is required, opt for non-nucleophilic, sterically hindered bases. For instance, in cross-coupling reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxides.[2][3] The use of powdered potassium fluoride (KF) can be effective in activating boronic acids for Suzuki couplings while being less basic and less likely to promote ester hydrolysis.[4]
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of hydrolysis more significantly than the desired reaction.
-
Solvent Selection: Protic solvents can participate in hydrolysis. Whenever possible, use aprotic solvents such as 1,4-dioxane, toluene, or DMF.[3]
Experimental Protocol: Minimizing Hydrolysis in a Suzuki Coupling
Sources
Technical Support Center: Synthesis of Methyl 4,6-dichloronicotinate
Welcome to the technical support center for the synthesis of Methyl 4,6-dichloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific rationale to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical parameters?
The most prevalent and established method for synthesizing this compound is through the chlorination of Methyl 4,6-dihydroxynicotinate. This reaction typically employs a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The hydroxyl groups on the pyridine ring are converted to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.[2][3]
Key Reaction Parameters:
| Parameter | Typical Value/Condition | Rationale & Considerations | Source(s) |
| Starting Material | Methyl 4,6-dihydroxynicotinate | Purity is crucial. Impurities can lead to side reactions and complicate purification. | [1] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Used in large excess to act as both reagent and solvent. | [1][2] |
| Base (Optional but Recommended) | N,N-diethylaniline | Acts as a scavenger for the HCl generated, driving the reaction to completion. | [1] |
| Temperature | 120°C / Reflux | Sufficient thermal energy is required to overcome the activation energy for the double chlorination. | [1][2] |
| Reaction Time | 2 hours | Monitoring by TLC or LC-MS is recommended to ensure completion. | [1][2] |
Below is a general workflow for the synthesis.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield (~20-40%), or my starting material is largely unreacted. What are the likely causes and how can I improve the conversion?
A low yield is a frequent challenge in this synthesis, with reported yields varying significantly.[1] Several factors related to reagents, reaction conditions, and workup can contribute to this issue.
Causality & Solutions:
-
Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) can degrade upon exposure to atmospheric moisture.
-
Solution: Use a fresh bottle of POCl₃ or distill it before use to ensure high reactivity. Always handle it under anhydrous conditions.
-
-
Insufficient Heat or Reaction Time: The conversion of the dihydroxy intermediate to the dichloro product is an energetically demanding process.
-
Solution: Ensure the reaction mixture genuinely reaches the target temperature (120°C or reflux).[1][2] Use a high-boiling point oil bath and a condenser. If conversion is still low after 2 hours, consider extending the reaction time. Monitor the reaction's progress every hour using an appropriate analytical method (e.g., TLC, LC-MS) until the starting material spot disappears.
-
-
Inefficient HCl Scavenging: The reaction generates HCl as a byproduct. If not effectively neutralized, it can create an equilibrium that disfavors product formation.
-
Solution: The addition of a high-boiling point tertiary amine like N,N-diethylaniline is recommended.[1] It acts as an acid scavenger, driving the reaction forward. Ensure the correct molar equivalent (at least 1.2 equivalents relative to the starting material) is used.
-
-
Premature Quenching/Hydrolysis: During workup, pouring the hot reaction mixture too quickly into ice water can be problematic. More critically, any residual POCl₃ will react violently with water, which can affect product stability and isolation.
-
Solution: First, cool the reaction mixture to room temperature.[1] It is also good practice to remove the excess POCl₃ under reduced pressure before the quench.[4] When quenching, add the concentrated reaction mixture slowly and in batches to a vigorously stirred vessel of crushed ice to manage the exothermic reaction.[1]
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Impurities and Side Products
Q: My crude product shows multiple spots on TLC and my final NMR is complex. What are the likely impurities and how can I avoid them?
Impurity formation is a common cause of both low yield and purification difficulties. The primary impurities are typically mono-chlorinated intermediates or hydrolysis products.
Causality & Solutions:
-
Mono-chlorinated Intermediates (Methyl 4-chloro-6-hydroxynicotinate or Methyl 6-chloro-4-hydroxynicotinate): These arise from an incomplete reaction. Their polarity will be higher than the desired product but lower than the starting material.
-
Hydrolysis to 4,6-Dichloronicotinic Acid: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under harsh pH conditions during workup.
-
Cause: This can occur if the quenched reaction mixture is not promptly neutralized or if it is exposed to acidic or basic conditions for a prolonged period.
-
Solution: After extraction, ensure the organic layers are washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.[4] Dry the organic layer thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentration.
-
-
Byproducts from Base: If using a base like N,N-diethylaniline, it and its salts must be completely removed during the aqueous workup.
-
Solution: Washing the organic extract with a dilute acid solution (e.g., 1M HCl) can help remove residual amine base. This should be followed by bicarbonate and brine washes to remove all water-soluble species.
-
Issue 3: Difficulties in Purification
Q: I am struggling to separate my product from impurities using column chromatography. What is an effective purification strategy?
Purification is critical for obtaining this compound with high purity (>95%).
Strategy & Tips:
-
Solvent System Selection: The product is moderately polar. A common and effective eluent system for silica gel chromatography is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[1]
-
Identifying Fractions: Use TLC to analyze the fractions collected from the column. The product, this compound, has an expected mass of [M+H]⁺ = 206.1.[1] Key ¹H NMR signals in DMSO-d₆ are singlets around δ 8.84 and δ 7.98 for the two aromatic protons, and a singlet around δ 3.90 for the methyl ester protons.[1]
-
Alternative Purification - Recrystallization: If chromatography is yielding poor separation, you may attempt recrystallization. A solvent system like ether-pentane has been reported for the analogous Methyl 2,6-dichloronicotinate and could be a starting point for method development.[5]
References
-
Gorska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]
-
Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. (n.d.). ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). Jetir.Org. [Link]
-
Synthesis of methyl 2,6-dichloronicotinate. (n.d.). PrepChem.com. [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). eJournal UM. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [Source for a manufacturing process flowchart]. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Methyl 4,6-dichloronicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this critical chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and address frequently encountered challenges in a direct question-and-answer format.
Section 1: Understanding the Core Synthetic Pathways
This compound is a versatile building block, particularly valuable in the synthesis of agrochemicals and pharmaceuticals where the dichlorinated pyridine structure allows for diverse chemical modifications[1][2]. Its successful synthesis hinges on mastering one of two primary routes.
-
Route A: Chlorination of a Dihydroxy Precursor. This is the most prevalent method, starting from Methyl 4,6-dihydroxynicotinate. The core of this transformation is the conversion of two hydroxyl groups into chlorides using a potent chlorinating agent like phosphorus oxychloride (POCl₃)[3]. This precursor can be synthesized from commercially available starting materials like chelidamic acid or dehydroacetic acid[4][5][6].
-
Route B: Esterification of Dichloronicotinic Acid. This alternative pathway begins with 4,6-dichloronicotinic acid, which is then esterified to the desired methyl ester[3]. This route is advantageous if the dichlorinated acid is readily available, avoiding the handling of large quantities of POCl₃ for the chlorination of the pyridine ring itself.
The choice between these routes often depends on the availability and cost of the starting materials, as well as the scale of the synthesis.
Caption: Figure 1: Primary Synthetic Routes
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Question: My reaction yield is consistently low (<50%), and in some cases, I isolate almost no product. What are the most likely causes?
Answer: A low yield is the most common complaint and typically points to issues in the chlorination step, the subsequent work-up, or reagent quality. The causality can be broken down as follows:
-
Incomplete Chlorination: The conversion of the dihydroxy intermediate to the dichlorinated product is a demanding reaction. Insufficient heating, inadequate reaction time, or a suboptimal amount of the chlorinating agent will result in a mixture containing starting material and mono-chlorinated intermediates, significantly lowering the yield of the desired product[1][7].
-
Reagent Decomposition/Quality: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis by atmospheric moisture. Using aged or improperly stored POCl₃ can lead to a dramatic decrease in its efficacy. Furthermore, the reaction must be conducted under strictly anhydrous conditions, as water will consume the chlorinating agent.
-
Product Degradation During Work-up: The quenching of excess POCl₃ is a highly exothermic process. If the reaction mixture is not added slowly to a large volume of ice, localized heating can occur, leading to the hydrolysis of the product's ester or chloro groups[3][8][9]. The chloro groups at positions 4 and 6 are activated leaving groups for nucleophilic substitution, and can be hydrolyzed back to hydroxyl groups under harsh conditions[2][10].
-
Mechanical Losses: Physical loss of product during extraction and purification is often underestimated. Inefficient extraction from the aqueous phase, formation of stable emulsions, or poor separation during column chromatography can all contribute to a lower isolated yield[3].
Troubleshooting Checklist Table:
| Parameter | Recommended Check | Rationale & Causality |
| Reagents | Use fresh, sealed POCl₃. Ensure all glassware is oven-dried. Use anhydrous solvents. | POCl₃ is readily hydrolyzed by moisture, reducing its chlorinating power. |
| Reaction Conditions | Monitor internal reaction temperature. Ensure vigorous reflux for at least 2 hours[1][11]. | Incomplete reaction is a primary cause of low yield. The reaction requires significant thermal energy to proceed to completion. |
| Stoichiometry | Use a significant excess of POCl₃ (often used as the solvent)[1][11]. | Ensures the reaction equilibrium is driven towards the dichlorinated product. |
| Work-up | Quench by pouring the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. | Prevents localized heat spikes that can cause hydrolysis of the product's ester and chloro functional groups[12]. |
| Extraction | Perform multiple extractions (e.g., 3x) with a suitable solvent like ethyl acetate. Wash with brine to break emulsions. | Ensures complete transfer of the product from the aqueous phase to the organic phase. |
Problem 2: Significant Unreacted Starting Material in Product
Question: My post-reaction analysis (TLC, NMR) shows a large amount of unreacted Methyl 4,6-dihydroxynicotinate. How can I drive the chlorination to completion?
Answer: This is a clear indication of insufficient reaction drive. The key is to enhance the electrophilicity of the phosphorus center in POCl₃ and ensure the reaction proceeds to the dichloro stage.
-
Mechanism Insight: The reaction of a hydroxypyridine with POCl₃ is believed to proceed via initial phosphorylation of the hydroxyl group, creating a good leaving group which is then displaced by a chloride ion. For this to happen twice, the conditions must be forcing enough.
-
Role of a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diethylaniline or pyridine, can be beneficial[3][7]. These bases can act as nucleophilic catalysts, forming a more reactive intermediate with POCl₃. They also serve to scavenge any HCl generated during the reaction, which could potentially protonate the pyridine nitrogen of the substrate, deactivating it towards the reaction.
-
Thermal Energy and Time: Ensure the mixture is heated to a strong reflux (typically 110-120 °C) and maintained for a sufficient duration (2-4 hours is common)[1][3]. Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Solvent-Free Conditions: Many successful procedures use a large excess of POCl₃ which also acts as the solvent[1][7]. This high concentration of the reagent helps drive the reaction to completion.
Problem 3: Formation of 4,6-Dichloronicotinic Acid as a Major Impurity
Question: I'm observing a significant amount of 4,6-dichloronicotinic acid in my final product. How is this forming and how can I prevent it?
Answer: The presence of the corresponding carboxylic acid is almost always due to the hydrolysis of the methyl ester group[3]. This is a classic side reaction that can occur under either acidic or basic conditions, particularly in the presence of water during the work-up or purification stages.
-
Causality (Work-up): During the quenching of POCl₃, phosphoric acid and HCl are generated, creating a strongly acidic aqueous environment. If the product remains in this acidic aqueous phase for an extended period, especially at elevated temperatures, acid-catalyzed hydrolysis of the ester can occur.
-
Causality (Purification): If silica gel chromatography is used for purification, the slightly acidic nature of standard silica gel can sometimes catalyze the hydrolysis of sensitive esters, especially if wet solvents are used.
-
Prevention Strategies:
-
Efficient Work-up: After quenching, do not delay the extraction. Promptly move the product into the organic phase.
-
Neutralizing Wash: After extraction, wash the combined organic layers with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution[11]. This will neutralize any residual acid and also remove the acidic impurity (4,6-dichloronicotinic acid) into the aqueous layer.
-
Anhydrous Conditions: Dry the final organic extract thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation[3][11].
-
Purification: If using chromatography, consider using deactivated or neutral silica gel and ensure your elution solvents are dry.
-
Caption: Figure 2: Troubleshooting Decision Tree
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination of Methyl 4,6-dihydroxynicotinate?
-
A: While SOCl₂ is a powerful chlorinating agent for converting carboxylic acids to acid chlorides[13], POCl₃ is generally more effective and widely documented for converting hydroxypyridines to chloropyridines[1][7]. The reaction mechanism and required conditions are different. Direct substitution of POCl₃ with SOCl₂ for this specific transformation is not recommended without significant redevelopment of the protocol.
-
-
Q: How critical are anhydrous conditions for the chlorination reaction?
-
A: They are absolutely critical. POCl₃ reacts violently with water in a highly exothermic reaction to produce phosphoric acid and hydrogen chloride. Any moisture present in the reaction vessel, solvents, or on the starting material will consume the reagent, reducing its effective concentration and drastically lowering the yield. All glassware should be oven- or flame-dried before use.
-
-
Q: What specific safety precautions must I take when working with phosphorus oxychloride (POCl₃)?
-
A: POCl₃ is highly toxic, corrosive, and reacts violently with water[12]. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber or neoprene). The quenching step is particularly hazardous; the reaction mixture must be added very slowly to a large excess of ice to manage the exothermic reaction and prevent splashing of corrosive material[1][12]. Have a suitable neutralizing agent (like sodium bicarbonate) readily available for spills.
-
-
Q: My synthesis starts from 4,6-dichloronicotinic acid. What is the best way to perform the esterification?
-
A: You have two excellent options. The classic Fischer esterification involves refluxing the acid in excess methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄)[13][14]. Alternatively, a more reactive approach involves converting the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride (SOCl₂) with a catalytic amount of DMF, followed by the addition of methanol[11]. This second method often proceeds under milder conditions and can give higher yields, but involves handling additional hazardous reagents.
-
Section 4: Validated Experimental Protocols
Protocol A: Chlorination of Methyl 4,6-dihydroxynicotinate
This protocol is adapted from procedures described in the literature[1][3].
Materials:
-
Methyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline (optional, but recommended)[3]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4,6-dihydroxynicotinate (1.0 eq).
-
Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (approx. 8-10 volumes, acting as reagent and solvent). To this suspension, add N,N-diethylaniline (1.2 eq) dropwise[3].
-
Reaction: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting material is consumed.
-
Quenching: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a large amount of crushed ice. Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring.
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts. Wash sequentially with water, saturated NaHCO₃ solution, and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound[3].
Protocol B: Esterification of 4,6-Dichloronicotinic Acid
This protocol is based on the acid chloride method[11].
Materials:
-
4,6-Dichloronicotinic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloronicotinic acid (1.0 eq) and suspend it in anhydrous DCM (approx. 10 volumes).
-
Acid Chloride Formation: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of DMF (1-2 drops). Then, add oxalyl chloride (1.2 eq) dropwise. Allow the mixture to stir at 0 °C and then warm to room temperature for 2 hours, or until gas evolution ceases.
-
Esterification: Cool the mixture back to 0 °C. Slowly add anhydrous methanol (5-10 eq). Allow the reaction to stir and warm to room temperature for another 2 hours.
-
Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate the solvent under reduced pressure to yield this compound, which can be further purified if necessary.
Section 5: Data Summary
The following table summarizes key parameters for the primary synthetic route to provide a quick reference for experimental planning.
| Parameter | Route A: Chlorination | Reference |
| Starting Material | Methyl 4,6-dihydroxynicotinate | [3] |
| Key Reagents | POCl₃, N,N-diethylaniline | [3] |
| Solvent | POCl₃ (in excess) | [1] |
| Temperature | 120 °C (Reflux) | [3] |
| Reaction Time | 2 - 4 hours | [1][3] |
| Work-up | Quench on ice, EtOAc extraction | [3][11] |
| Purification | Silica Gel Chromatography | [3] |
| Reported Yield | 42% - 90% (Varies with scale and precursor) | [3][11] |
References
-
Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available at: [Link]
- Google Patents. (n.d.). US3057856A - Nicotinic acid esters and their preparation.
- Google Patents. (n.d.). US2485152A - Ester of nicotinic acid.
-
Wikipedia. (n.d.). Arecoline. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? Available at: [Link]
-
RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Available at: [Link]
-
Wordpress. (n.d.). Oxidation with Chlorine /Pyridine Complexes. Available at: [Link]
- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
- (Reference 14 not used in text)
- (Reference 15 not used in text)
- (Reference 16 not used in text)
-
PrepChem.com. (n.d.). Synthesis of methyl 2,6-dichloronicotinate. Available at: [Link]
- (Reference 18 not used in text)
- (Reference 21 not used in text)
- (Reference 22 not used in text)
- (Reference 23 not used in text)
-
National Center for Biotechnology Information. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Available at: [Link]
-
PubMed. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Available at: [Link]
- (Reference 26 not used in text)
- Google Patents. (n.d.). US5300657A - Process for preparing chelidonic acid.
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
The Royal Society of Chemistry. (2017). Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands. Available at: [Link]
- (Reference 31 not used in text)
- (Reference 33 not used in text)
- (Reference 34 not used in text)
- (Reference 35 not used in text)
- (Reference 36 not used in text)
- (Reference 37 not used in text)
- Google Patents. (n.d.). EP0202625B1 - Process for the preparation of....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 65973-52-6 [chemicalbook.com]
- 4. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 11. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Methyl 4,6-dichloronicotinate Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Methyl 4,6-dichloronicotinate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your process effectively.
Part 1: Synthesis Pathway & Common Challenges
The most prevalent laboratory and industrial synthesis of this compound involves the direct chlorination of a dihydroxy precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This section addresses the critical questions that arise during this transformation.
Q1: We are seeing low yields and significant amounts of mono-chlorinated byproducts. What is the primary cause and how can we improve the conversion?
A1: This is a classic challenge related to reaction stoichiometry, temperature, and time. Incomplete conversion is often due to insufficient chlorinating agent activity or premature reaction termination.
-
Causality: The conversion of the two hydroxyl groups to chlorides is a stepwise process. The second chlorination requires more forcing conditions than the first. If the reaction temperature is too low or the duration is too short, the reaction can stall at the mono-chloro intermediate stage. Furthermore, the potency of POCl₃ can be diminished by adventitious moisture in the starting material or solvent, which consumes the reagent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your starting material, Methyl 4,6-dihydroxynicotinate, thoroughly under vacuum. Use freshly distilled or anhydrous grade POCl₃.
-
Reagent Stoichiometry: While POCl₃ is often used as the solvent, ensuring a sufficient molar excess is critical for driving the reaction to completion. A common approach is to use a large excess of POCl₃, which also serves as the reaction medium.[3][4]
-
Temperature & Reaction Time: The reaction typically requires heating to reflux (around 105-120°C) for several hours.[1][2] Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC). If the reaction stalls, consider extending the reflux time.
-
Addition of a Base: The addition of a high-boiling tertiary amine, such as N,N-diethylaniline, can act as a catalyst and acid scavenger, sometimes improving the reaction rate and yield.[1]
-
Q2: The reaction mixture turns dark, and we are isolating tar-like impurities. What causes this decomposition, and how can it be prevented during scale-up?
A2: Dark coloration and tar formation are indicative of thermal decomposition of the pyridine ring, which is sensitive to prolonged exposure to strong acids at high temperatures.
-
Causality: The pyridine nitrogen makes the ring electron-deficient and susceptible to complex side reactions under harsh acidic and high-temperature conditions.[5] Localized overheating ("hot spots") due to poor mixing, a common issue during scale-up, can significantly accelerate these decomposition pathways.
-
Scale-Up Mitigation Strategies:
-
Controlled Reagent Addition: On a larger scale, the initial addition of the dihydroxy precursor to POCl₃ can be exothermic. Add the solid in portions to control the initial temperature rise.
-
Efficient Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain homogenous mixing and prevent localized overheating.
-
Temperature Control: Use a reliable heating mantle or a jacketed reactor with a thermal fluid to ensure uniform and controlled heating. Avoid aggressive heating ramps.
-
Minimize Reaction Time: Do not extend the reaction time unnecessarily. Once HPLC analysis confirms the consumption of starting material and intermediates, proceed to the work-up.
-
Part 2: Work-up and Purification Troubleshooting
The work-up procedure, particularly the quenching of excess POCl₃, is one of the most hazardous and challenging steps in the scale-up process.
Q3: Our process involves quenching the reaction mixture with ice water. On a larger scale, this seems hazardous and difficult to control. What are the best practices?
A3: You are correct to be cautious. The quench of POCl₃ with water is extremely exothermic and releases large volumes of HCl gas. On a large scale, direct quenching into ice water is highly discouraged.
-
Causality: Phosphorus oxychloride reacts violently with water in the following reaction: POCl₃ + 3H₂O → H₃PO₄ + 3HCl. The rapid generation of heat and gas can cause dangerous pressure build-up and splashing.
-
Recommended Scale-Up Protocol (Reverse Quench):
-
Remove Excess POCl₃: After the reaction is complete, distill off the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the energy of the subsequent quench.[3][4]
-
Controlled Addition: Prepare a separate, well-stirred vessel with cold water or a dilute base. Slowly and carefully add the cooled reaction residue to the water, monitoring the temperature continuously. This "reverse quench" ensures that water is always in excess, which helps to dissipate the heat more effectively.
-
pH Adjustment & Extraction: After the quench is complete, adjust the pH to be neutral or slightly basic to ensure the product is in its free ester form. Proceed with extraction using a suitable organic solvent like ethyl acetate.[1]
-
Q4: We are struggling to remove a persistent, polar impurity during crystallization. What could it be and what purification strategy do you recommend?
A4: The most likely polar impurity is the unreacted starting material (Methyl 4,6-dihydroxynicotinate) or the partially hydrolyzed product (4,6-dichloronicotinic acid) if the work-up conditions were too harsh.
-
Causality: 4,6-Dichloronicotinic acid can form if the ester group is hydrolyzed during the acidic quench or a basic wash. It has very different solubility properties from the desired methyl ester and can interfere with crystallization.
-
Purification Strategy:
-
Aqueous Wash: Before crystallization, wash the organic extract containing the crude product with a saturated sodium bicarbonate solution. This will convert the acidic impurity into its highly water-soluble sodium salt, which will be removed into the aqueous layer.
-
Solvent Selection for Crystallization: For the final product, a mixed solvent system often gives the best results. Consider systems like ethanol/water or heptane/ethyl acetate. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Chromatography (Small Scale): For high-purity material on a smaller scale, silica gel chromatography using a gradient of ethyl acetate in petroleum ether or hexane is effective.[1]
-
Part 3: Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a self-validating system. Successful execution should yield a product with the specified analytical characteristics.
-
Preparation: To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add phosphoryl chloride (POCl₃, 100 mL).
-
Reagent Addition: In portions, slowly add Methyl 4,6-dihydroxynicotinate (15 g, 0.089 mol) to the stirred POCl₃.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up (Distillation): Allow the mixture to cool to room temperature. Distill off the excess POCl₃ under reduced pressure.
-
Work-up (Quench): Carefully and slowly add the cooled residue to 500 mL of ice-water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Final Product: Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as a white to off-white solid.[1]
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅Cl₂NO₂ | [6] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [7] |
| Melting Point | 41-47 °C | [6][7] |
| Boiling Point | 260 °C at 760 mmHg | [6] |
| ¹H NMR (DMSO-d6) | δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H) | [1] |
Troubleshooting Quick Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Moisture contamination; Sub-optimal temperature. | Ensure anhydrous conditions; Increase reaction time/temp; Check reagent stoichiometry. |
| Dark/Tarry Product | Thermal decomposition; Prolonged reaction time at high temp. | Reduce reaction time; Ensure uniform heating; Control exotherms during addition. |
| Difficult Quench | Quenching too much POCl₃ at once. | Distill excess POCl₃ first; Use a reverse quench method. |
| Product Fails Purity | Incomplete reaction; Hydrolysis of ester; Inefficient crystallization. | Wash organic phase with bicarbonate; Re-evaluate crystallization solvent system. |
Part 4: Visualized Workflows
Diagrams help to visualize complex processes and decision-making pathways, which is crucial for training and process understanding.
General Synthesis & Purification Workflow
Caption: High-level workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Purity
Caption: Decision tree for troubleshooting low purity in this compound synthesis.
References
-
Sandmeyer reaction - Wikipedia. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google P
-
Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]
-
Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. - Filo. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Re-evaluating pyridine's role in chlorination reaction | Research - Chemistry World. [Link]
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. [Link]
-
Synthesis of methyl 2,6-dichloronicotinate - PrepChem.com. [Link]
- US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google P
-
Acid to Ester - Common Conditions. [Link]
-
Specific Solvent Issues with Chlorination - Wordpress. [Link]
-
Chlorination and bromination of pyridine. | Download Scientific Diagram - ResearchGate. [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. [Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - NIH. [Link]
-
Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed. [Link]
-
diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. [Link]
-
Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone - ResearchGate. [Link]
-
This compound - Amerigo Scientific. [Link]
- EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - ResearchGate. [Link]
-
Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production - PubMed. [Link]
-
(PDF) Industrial Scale-Up Challenges in Catalytic Methanol Production - ResearchGate. [Link]
Sources
- 1. This compound | 65973-52-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 65973-52-6 [sigmaaldrich.com]
- 7. This compound | 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Purification of Methyl 4,6-dichloronicotinate
Welcome to the technical support guide for Methyl 4,6-dichloronicotinate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this key chemical intermediate. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the chlorination of methyl 4,6-dihydroxynicotinate using phosphoryl chloride (POCl₃)[1]. Based on this, the primary impurities are:
-
Unreacted Starting Material: Methyl 4,6-dihydroxynicotinate.
-
Hydrolysis Product: 4,6-Dichloronicotinic acid, which can form if moisture is present during workup or storage[1].
-
Reagent Residue: Traces of the tertiary amine base used, such as N,N-diethylaniline[1].
-
Solvent Residue: Residual solvents from the reaction or extraction, such as ethyl acetate or petroleum ether.
-
Monochloro Intermediates: Partially chlorinated species that were not fully converted.
Q2: My crude product is a dark, oily residue. Is this normal?
A2: Yes, this is common. The use of phosphoryl chloride and an amine base at high temperatures (e.g., 120°C) can generate colored byproducts and residual reagents, resulting in a dark and often viscous crude product[1]. The target compound, this compound, is a white to off-white solid with a melting point of approximately 43-47°C. The dark color indicates the presence of impurities that must be removed.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of methods provides the most complete picture of purity:
-
Gas Chromatography (GC): Excellent for assessing the percentage purity and detecting volatile impurities. Commercial suppliers often specify purity by GC (>95.0%).
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can identify and quantify impurities if their proton signals are resolved from the product signals. The expected ¹H NMR spectrum in DMSO-d6 shows singlets at approximately 8.84 ppm, 7.98 ppm, and 3.90 ppm (methyl ester)[1].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the molecular weight ([M+H]⁺ ≈ 206) and detecting non-volatile impurities, such as the hydrolyzed carboxylic acid or unreacted starting material[1].
-
Melting Point: A sharp melting point range (e.g., 45-47°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide: Common Purification Issues
Issue 1: A persistent acidic impurity is detected by LC-MS, even after chromatography.
-
Probable Cause: This is almost certainly the hydrolysis product, 4,6-dichloronicotinic acid. Its polarity is similar enough to the methyl ester that it can sometimes co-elute during column chromatography if the solvent system is not optimized.
-
Troubleshooting Protocol: Liquid-Liquid Extraction Wash
-
Dissolve the impure solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic impurity, pulling it into the aqueous layer as its sodium salt.
-
Perform the wash 2-3 times, checking the pH of the aqueous layer to ensure it remains basic.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to recover the purified product.
-
Validation: Re-analyze the product by LC-MS to confirm the absence of the acidic impurity.
-
Issue 2: The ¹H NMR spectrum shows a broad signal in the aromatic region and unidentifiable peaks, and the product has a brownish tint.
-
Probable Cause: This often indicates residual N,N-diethylaniline or other amine-based impurities from the synthesis. These can be difficult to remove with chromatography alone.
-
Troubleshooting Protocol: Acidic Wash
-
Dissolve the impure product in an organic solvent (ethyl acetate is a good choice).
-
In a separatory funnel, wash the organic solution with dilute hydrochloric acid (e.g., 1 M HCl). The acid will protonate the basic amine impurity, rendering it water-soluble and transferring it to the aqueous layer.
-
Repeat the acidic wash 2-3 times.
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any residual acid in the organic layer.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: Dry the product thoroughly and re-run the ¹H NMR. The spectrum should be clean, and the brownish color should be significantly reduced or eliminated.
-
Issue 3: Yield is very low after silica gel chromatography.
-
Probable Cause 1: Product is still on the column. The polarity of the eluent may be too low. While a 0-5% ethyl acetate in petroleum ether gradient is reported, your specific silica gel activity might require a slightly more polar mobile phase[1].
-
Solution: Increase the gradient of the polar solvent (ethyl acetate) slowly, for example, up to 10% or 15%, while carefully monitoring fractions by Thin Layer Chromatography (TLC).
-
-
Probable Cause 2: Product degradation on silica. While generally stable, some sensitive compounds can degrade on acidic silica gel.
-
Solution: Deactivate the silica gel before use by preparing a slurry with your starting eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%). Alternatively, use a different stationary phase like neutral alumina.
-
Purification Workflow & Decision Diagram
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is adapted from established procedures for this compound[1].
-
Slurry Preparation: Dry-load the crude product onto silica gel for best results. To do this, dissolve the crude oil in a minimal amount of dichloromethane (DCM), add silica gel (approx. 2-3 times the mass of the crude product), and concentrate on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Wet-pack a flash chromatography column with the starting eluent (e.g., 100% Hexanes or Petroleum Ether).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with 100% Hexanes/Petroleum Ether. Gradually increase the polarity by adding Ethyl Acetate. A typical gradient would be:
-
0% to 2% Ethyl Acetate over 5 column volumes.
-
2% to 5% Ethyl Acetate over 10 column volumes.
-
5% to 10% Ethyl Acetate over 5 column volumes.
-
-
Fraction Collection: Collect fractions and monitor them by TLC (e.g., using 10% Ethyl Acetate/Hexanes as the mobile phase and visualizing with UV light).
-
Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC), and remove the solvent under reduced pressure to yield the purified this compound as a white solid.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes or Petroleum Ether |
| Typical Gradient | 0% -> 10% Ethyl Acetate |
| Monitoring | TLC with UV visualization (254 nm) |
Protocol 2: Purification by Recrystallization
Recrystallization is effective if the crude product is already of moderate purity (>85%) and solidifies upon standing.
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates for this molecule include:
-
Isopropanol
-
Ethanol/Water mixture
-
Hexanes/Ethyl Acetate mixture
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower crystal growth, insulate the flask.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Troubleshooting Flowchart for Recrystallization
Caption: Troubleshooting common issues during recrystallization.
References
- Google Patents. (2005). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
Sources
Technical Support Center: Analytical Methods for Monitoring Methyl 4,6-dichloronicotinate Reactions
Welcome to the technical support center for monitoring reactions involving Methyl 4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies critical for successful synthesis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your work. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate monitoring of its reactions is paramount for optimizing yield, minimizing impurities, and ensuring the safety and efficacy of the final product.
Core Principles of Reaction Monitoring
Effective reaction monitoring provides a real-time or near-real-time understanding of what is occurring in your reaction vessel.[3] This allows for precise determination of reaction completion, identification of intermediates, and detection of side-product formation. The choice of analytical technique is dictated by the specific reaction conditions, the properties of the analytes, and the information required. For this compound, a chlorinated pyridine derivative, chromatographic and spectroscopic methods are most prevalent.[4][5]
Data Snapshot: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65973-52-6 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.02 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 43 - 47 °C | [1] |
| Purity (typical) | ≥ 95% (GC) | [1] |
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is a cornerstone for monitoring reactions of moderately polar compounds like this compound and its derivatives.[6] Its versatility in separating complex mixtures makes it ideal for tracking the consumption of starting materials and the formation of products and byproducts.
Troubleshooting Guide: HPLC Analysis
Q1: I'm observing significant peak tailing for my this compound peak. What's causing this and how can I fix it?
A1: Peak tailing with pyridine-containing compounds is a frequent issue, primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the surface of silica-based stationary phases.[4] This secondary interaction leads to a distorted peak shape.
-
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic Si-OH groups on the C18 column packing material. This leads to some molecules being retained longer than others, resulting in a "tail."
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., phosphate or formate) will protonate the silanol groups, minimizing their interaction with the basic analyte.[4]
-
Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[4]
-
Column Choice: Consider using a column with a highly end-capped stationary phase or a polar-embedded phase to reduce silanol interactions.
-
Q2: My product and starting material are co-eluting. How can I improve the resolution?
A2: Poor resolution indicates that the chromatographic conditions are not sufficient to separate the analytes.
-
Causality: Co-elution occurs when the analytes have very similar affinities for both the stationary and mobile phases under the current conditions.
-
Solutions:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or an isocratic hold may be necessary to improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Modify the Stationary Phase: If optimizing the mobile phase is insufficient, changing to a different column chemistry (e.g., from C18 to a phenyl-hexyl or cyano column) can provide alternative separation mechanisms.[4]
-
Q3: I'm seeing a drifting baseline. What are the likely causes?
A3: A drifting baseline can be caused by several factors, including column equilibration, mobile phase issues, or detector problems.
-
Causality: A non-equilibrated column, changes in mobile phase composition over time, or temperature fluctuations in the detector can all lead to a drifting baseline.[7]
-
Solutions:
-
Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analysis.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline disturbances. Use an in-line degasser or sparge your solvents with helium.[8]
-
Check for Leaks: A leak in the system can cause pressure fluctuations and an unstable baseline.[8]
-
Experimental Protocol: RP-HPLC for Reaction Monitoring
-
Instrumentation: Standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or another appropriate wavelength based on the chromophores of your compounds.[9]
-
Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it with the mobile phase, and filter it through a 0.22 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for HPLC sample preparation and analysis.
Gas Chromatography (GC): For Volatile Analytes
GC is a powerful technique for analyzing volatile and thermally stable compounds.[10] For this compound and related compounds, GC can offer high resolution and sensitivity, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Troubleshooting Guide: GC Analysis
Q1: I'm not seeing any peaks for my analytes, or the peaks are very small.
A1: This could be due to issues with the sample introduction, the column, or the detector.
-
Causality: The analytes may not be volatile enough under the current conditions, they might be degrading in the hot injector, or there could be a leak in the system.
-
Solutions:
-
Increase Injector Temperature: A higher injector temperature can help volatilize the analytes more efficiently. However, be cautious of thermal degradation.
-
Check for Leaks: Use an electronic leak detector to check for leaks at the septum, column fittings, and detector connections.
-
Confirm Column Installation: Ensure the column is installed correctly in the injector and detector with the proper ferrule types.
-
Q2: My peaks are broad or show tailing.
A2: Broad or tailing peaks in GC can be caused by several factors, including column issues, improper flow rate, or active sites in the system.
-
Causality: Column contamination, slow sample transfer from the injector to the column, or interactions with active sites in the injector liner or column can all lead to poor peak shape.[10]
-
Solutions:
-
Bake Out the Column: Heating the column to a high temperature (within its specified limits) can remove contaminants.[10]
-
Replace the Injector Liner and Septum: These are consumable parts that can become contaminated over time.
-
Optimize Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions.
-
Q3: I am analyzing a reaction mixture containing acidic byproducts, and the chromatography is poor.
A3: Polar, non-volatile compounds like carboxylic acids are not well-suited for direct GC analysis and often require derivatization.[11]
-
Causality: The polar functional groups of the acids can interact strongly with the stationary phase, leading to severe peak tailing and poor sensitivity.
-
Solutions:
-
Derivatization: Convert the acidic protons into less polar groups. Silylation (e.g., using BSTFA) or methylation (e.g., using diazomethane or BF₃/methanol) are common methods to make the analytes more volatile and improve their chromatographic behavior.[11][12] A study on dihalonicotinic acids found that derivatization with diazomethane gave a quantitative yield of the corresponding methyl esters without side reactions.[13]
-
Experimental Protocol: GC-MS for Reaction Monitoring
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: A capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Detector: Mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-400).
-
Sample Preparation: Quench a reaction aliquot, extract the analytes into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and inject. Derivatization may be necessary.[11]
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS sample preparation and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Insights
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring and for providing detailed structural information about reactants, intermediates, and products.[14][15][16] ¹H NMR is particularly useful for tracking the disappearance of starting material signals and the appearance of product signals.
Troubleshooting Guide: NMR Analysis
Q1: The peaks in my ¹H NMR spectrum are broad.
A1: Broad peaks can be a result of several factors, including poor shimming, the presence of paramagnetic species, or chemical exchange.
-
Causality: An inhomogeneous magnetic field (poor shimming) is a common cause. Paramagnetic impurities (even trace amounts of metals) can also cause significant line broadening.
-
Solutions:
-
Shim the Spectrometer: Carefully shim the magnetic field using the sample to be analyzed.
-
Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica may help.
-
Check for Chemical Exchange: If a proton is undergoing exchange on the NMR timescale (e.g., an acidic proton), its peak may be broad.
-
Q2: I'm having trouble with quantitative analysis (qNMR). My results are not reproducible.
A2: Accurate qNMR requires careful attention to experimental parameters.
-
Causality: Incomplete relaxation of the nuclei between scans, a non-uniform excitation profile, and issues with the internal standard can all lead to inaccurate quantification.
-
Solutions:
-
Ensure Full Relaxation: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
Calibrate the 90° Pulse: Ensure an accurate 90° pulse width is used for uniform excitation.
-
Choose a Suitable Internal Standard: The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks, be stable, and not react with the sample.
-
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Take a small aliquot from the reaction, quench it if necessary, and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative measurements, ensure a long relaxation delay is used.
-
Analysis: Integrate the signals corresponding to unique protons of the starting material and product to determine their relative concentrations.[17][18] The protons on the carbon adjacent to the ester group in nicotinate esters typically appear in the 3.7-4.1 ppm region.[19]
Logical Flow for NMR-based Reaction Monitoring
Caption: Decision-making flow for NMR reaction monitoring.
Frequently Asked Questions (FAQs)
Q: Can I use in-situ monitoring techniques for my this compound reaction?
A: Yes, in-situ monitoring techniques like FTIR, Raman, or NMR spectroscopy can provide real-time data on your reaction without the need for sampling.[3][20] This can be particularly advantageous for understanding reaction kinetics and identifying transient intermediates.[21]
Q: My reaction involves a nucleophilic aromatic substitution (SNAr). Which position (4 or 6) is more reactive on this compound?
A: In nucleophilic aromatic substitution reactions on dichloronicotinate derivatives, the regioselectivity can be influenced by both steric and electronic factors. While a detailed kinetic study would be needed for a definitive answer, the steric hindrance from the adjacent methyl ester group might slightly disfavor attack at the 4-position compared to the 6-position, depending on the nucleophile.[22]
Q: What is the stability of this compound in aqueous solutions for analysis?
Q: Are there any specific safety precautions I should take when handling this compound?
A: Yes, this compound is an irritant. It can cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo.
- Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis.
- In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering.
- Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online.
- Method 8121: Chlorinated Hydrocarbons by Gas Chrom
- Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis. (n.d.). Thermo Fisher Scientific.
- Detecting chlorinated paraffins in food using HRAM GC-MS. (2017). Thermo Fisher Scientific.
- Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. (n.d.). ScholarWorks@UARK.
- A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. (2017). Agilent.
- Successful HPLC Operation - Troubleshooting Guide. (n.d.). vscht.cz.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Overcoming challenges in the purification of pyridine compounds. (n.d.). Benchchem.
- HPLC Troubleshooting Guide. (n.d.). Unknown Source.
- Methyl 4,6-dichloronicotin
- NMR on-line monitoring of esterification c
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Monitoring of active ester formation using ¹H NMR spectroscopy. (n.d.).
- Esterification monitoring using X-Pulse: calculation of activation parameters. (n.d.). Oxford Instruments Magnetic Resonance.
- Analytical methods for human biomonitoring of pesticides. A review. (n.d.). Unknown Source.
- Esters. (n.d.). Spectroscopy Tutorial.
- Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Unknown Source.
- This compound. (n.d.). Tokyo Chemical Industry UK Ltd..
- Methyl 4,6-Dichloronicotin
- This compound. (n.d.). Wuxi InterpiPharm Pharmaceutical Development Co., Ltd..
- This compound TCI Analytical reagent. (n.d.). AMI Scientific.
- Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. (n.d.). Benchchem.
- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- A Comparative Analysis of the Reactivity of Ethyl 4,6-dichloronicotinate and Methyl 4,6-dichloronicotin
- Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). Unknown Source.
- Methyl 4,6-dichloronicotin
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Analytical Methods (RSC Publishing).
- Derivatization Methods in GC and GC/MS. (n.d.).
- Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
- Application Notes and Protocols for the GC/MS Analysis of 3,6-Dichlorotrimellitic Acid Deriv
- Methyl 4,6-dichloropyridine-3-carboxyl
- Methyl 4,6-dichloronicotin
- Simultaneous Determination of Dimethomorph and Chlorothalonil in Pesticide Formulation: HPLC Method Development and Valid
- This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- methyl-6-methyinicotinate Route of Synthesis. (n.d.). Unknown Source.
- Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. (n.d.). Organic Syntheses Procedure.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 15. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Hazardous Byproducts in Methyl 4,6-dichloronicotinate Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of Methyl 4,6-dichloronicotinate is a critical step in the creation of numerous vital compounds. However, this process is not without its challenges, primarily concerning the management of hazardous byproducts. This technical support center provides a comprehensive guide to identifying, handling, and neutralizing these byproducts, ensuring both the integrity of your research and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts generated during the synthesis of this compound?
A1: The most significant hazardous byproducts are unreacted phosphorus oxychloride (POCl₃) and N,N-diethylaniline. POCl₃ is a corrosive and highly reactive substance that reacts violently with water.[1] N,N-diethylaniline is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Additionally, hydrolysis of the final product can lead to the formation of 4,6-dichloronicotinic acid and hydrochloric acid (HCl), which are corrosive.
Q2: Why is the quenching of excess phosphorus oxychloride a critical safety concern?
A2: Quenching excess POCl₃ is a critical step due to its violent reaction with water, which can lead to a rapid increase in temperature and the release of corrosive HCl gas. Improper quenching can result in a runaway reaction, posing a significant safety hazard in the laboratory.
Q3: Can side reactions between phosphorus oxychloride and N,N-diethylaniline produce other hazardous compounds?
A3: Yes, the reaction between POCl₃ and a tertiary amine like N,N-diethylaniline can lead to the formation of a Vilsmeier-Haack type reagent, which is a chloroiminium salt.[4][5][6] While this reagent is a key intermediate in certain reactions, its unreacted excess and subsequent hydrolysis byproducts can be hazardous and need to be managed appropriately. The hydrolysis of this Vilsmeier reagent will also generate acidic and potentially corrosive byproducts.
Q4: What are the initial signs of a problematic reaction or quenching process?
A4: Key indicators of a problematic reaction include an uncontrolled temperature increase, excessive fuming, unexpected color changes, or the formation of insoluble tars. During quenching, a delayed exothermic reaction is a major red flag, indicating that unreacted POCl₃ has accumulated and is now reacting uncontrollably.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and workup of this compound.
| Problem | Potential Cause | Solution |
| Delayed and violent exotherm during aqueous quench. | Accumulation of unreacted POCl₃ due to low initial temperature of the quenching solution. | Always add the reaction mixture slowly to a vigorously stirred, appropriate quenching solution (e.g., a cooled solution of sodium bicarbonate or sodium acetate). Avoid adding the quenching solution directly to the reaction mixture. |
| Product reverts to starting material (Methyl 4,6-dihydroxynicotinate) upon workup. | The chlorinated product is hydrolyzing back to the starting material. This can be caused by prolonged exposure to aqueous basic conditions during workup.[2] | Minimize the time the product is in contact with aqueous base. Use a milder base for neutralization, such as sodium bicarbonate, and work at lower temperatures. Ensure complete removal of water from the organic extracts before solvent evaporation. |
| Formation of a thick, unmanageable slurry during quenching. | Rapid precipitation of inorganic phosphate salts or the hydrochloride salt of N,N-diethylaniline. | Perform the quench at a controlled, low temperature with vigorous stirring. Diluting the reaction mixture with a suitable inert solvent before quenching can also help to manage the viscosity. |
| Low yield of the desired product. | Incomplete reaction or loss of product during workup. | Monitor the reaction progress using analytical techniques like TLC, HPLC, or NMR to ensure completion. Optimize reaction time and temperature. During workup, ensure efficient extraction with an appropriate solvent and minimize product loss during washing and drying steps. |
| Discoloration of the final product. | Presence of impurities, possibly from side reactions involving N,N-diethylaniline, which can oxidize and form colored byproducts. | Purify the crude product using column chromatography or recrystallization. To prevent impurity formation, consider using freshly distilled N,N-diethylaniline and maintaining an inert atmosphere during the reaction. |
Waste Handling and Neutralization Protocols
Proper handling and neutralization of hazardous byproducts are paramount for laboratory safety and environmental compliance.
Protocol 1: Quenching and Neutralization of Excess Phosphorus Oxychloride
Objective: To safely neutralize unreacted POCl₃ in the reaction mixture.
Materials:
-
Reaction mixture containing excess POCl₃
-
Saturated sodium bicarbonate (NaHCO₃) solution, cooled to 0-5 °C
-
Large beaker or flask, appropriately sized to accommodate the quench with sufficient headspace
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
Procedure:
-
In a well-ventilated fume hood, place the cooled NaHCO₃ solution in the large beaker and begin vigorous stirring in an ice bath.
-
Slowly and carefully, add the reaction mixture dropwise to the stirring NaHCO₃ solution. The rate of addition should be controlled to keep the temperature of the quenching mixture below 20 °C.
-
Monitor the pH of the solution. Continue adding the reaction mixture until it is fully quenched. If the solution becomes acidic, add more NaHCO₃ solution to maintain a basic pH (pH > 8).
-
Once the addition is complete, allow the mixture to stir for at least one hour to ensure complete hydrolysis of all reactive phosphorus species.
-
The neutralized aqueous layer can then be separated from the organic layer containing the product. The aqueous waste should be disposed of according to your institution's hazardous waste guidelines.
Protocol 2: Handling and Disposal of N,N-diethylaniline Waste
Objective: To safely manage waste streams containing N,N-diethylaniline.
Materials:
-
Aqueous and organic waste streams containing N,N-diethylaniline
-
Appropriately labeled hazardous waste containers
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat
Procedure:
-
Collect all waste streams containing N,N-diethylaniline in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Do not mix this waste with other incompatible waste streams. N,N-diethylaniline is a base and will react exothermically with acids.[8]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company. Incineration is a common disposal method for this type of organic waste.[2]
Protocol 3: Neutralization of Acidic Byproducts (4,6-dichloronicotinic acid and HCl)
Objective: To neutralize acidic byproducts that may form during the reaction or workup.
Materials:
-
Aqueous waste stream containing 4,6-dichloronicotinic acid and HCl
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or pH meter
Procedure:
-
In a suitable container, slowly add NaHCO₃ or Na₂CO₃ to the acidic aqueous waste with stirring.
-
Monitor the pH of the solution. Continue adding the base until the pH is neutral (pH 6-8).[9][10]
-
Once neutralized, the aqueous waste can be disposed of according to local regulations. It is important to confirm with your institution's safety guidelines before drain disposal.
Visualizing the Process
Synthesis and Byproduct Formation Pathway
Caption: A logical flow for troubleshooting common issues in the synthesis.
Waste Neutralization Workflow
Caption: Step-by-step workflow for the neutralization of different hazardous waste streams.
Analytical Methods for Monitoring and Impurity Detection
To effectively troubleshoot and control the synthesis of this compound, the use of appropriate analytical techniques is essential.
| Technique | Application | Typical Observations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Disappearance of the starting material spot and appearance of the product spot with a different Rf value. Can also reveal the presence of major impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction kinetics, product purity, and impurity profiling. | A peak corresponding to the product will grow over time, while the starting material peak diminishes. Impurities will appear as separate peaks. [7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile byproducts and impurities. | Can be used to detect and identify unreacted N,N-diethylaniline and other volatile organic impurities in the reaction mixture. [11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the product and identification of major byproducts. | The ¹H and ¹³C NMR spectra will confirm the structure of the desired product. The presence of unexpected signals can indicate the formation of byproducts. [7][9] |
By implementing these troubleshooting strategies, adhering to the outlined safety protocols, and utilizing appropriate analytical methods, researchers can safely and efficiently synthesize this compound while effectively managing the associated hazardous byproducts.
References
-
Organic Syntheses. 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2020, October 28). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
-
ResearchGate. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 4). Deoxychlorination. Retrieved from [Link]
-
ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]
-
ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
International Journal of Research in Ayurveda and Pharmacy. PDF. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting information. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]
-
ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]
-
ResearchGate. The phosphorylation of N,N-diethylaniline with phosphorus pentachloride. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3 | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Analytical Methods. NMR reaction monitoring during the development of an active pharmaceutical ingredient. Retrieved from [Link]
-
Scribd. GCMS Analysis Report. Retrieved from [Link]
-
Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]
-
Wuxi InterpiPharm Pharmaceutical Development Co., Ltd. This compound|65973-52-6. Retrieved from [Link]
-
Common Organic Chemistry. POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]
Sources
- 1. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. scribd.com [scribd.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
stability issues of Methyl 4,6-dichloronicotinate under reaction conditions
Welcome to the technical support guide for Methyl 4,6-dichloronicotinate (MDCN). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic endeavors. As a key intermediate, the stability of MDCN under various reaction conditions is paramount to achieving high yields and purity. This guide provides in-depth, experience-driven answers to common stability-related challenges, explains the underlying chemical principles, and offers robust troubleshooting strategies.
Section 1: General Stability, Handling, and Core Properties
Before initiating any reaction, understanding the fundamental properties and stability profile of this compound is crucial for experimental success.
| Property | Value | Reference |
| CAS Number | 65973-52-6 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | ~206.03 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 41 - 47 °C | [1] |
| Storage | Refrigerate (0-10°C), protect from light, heat, and moisture | [1][3] |
Frequently Asked Questions: General Stability
Q1: What are the ideal storage and handling conditions for this compound (MDCN)?
A1: To ensure long-term stability and prevent degradation, MDCN should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 0-10°C.[3] It is designated as "heat sensitive" and should be protected from light and moisture.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can initiate hydrolysis.
Q2: What are the primary chemical degradation pathways for MDCN under typical reaction conditions?
A2: MDCN is susceptible to two main degradation pathways that can compete with desired transformations:
-
Hydrolysis (Saponification): The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (4,6-dichloronicotinic acid) under either acidic or, more commonly, basic conditions, especially in the presence of water.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, activated by the electronegative nitrogen and chloro-substituents, makes the chlorine atoms at the C4 and C6 positions susceptible to displacement by nucleophiles.[5][6] This can be an intended reaction or an undesirable side reaction with basic media, nucleophilic solvents, or certain reagents.
Caption: Primary degradation pathways for MDCN.
Q3: How significantly does pH impact the stability of the methyl ester group in MDCN?
A3: The methyl ester is highly sensitive to pH. Under strongly basic conditions (e.g., NaOH, KOH), hydrolysis to the carboxylate salt is rapid and often quantitative.[4] This reaction, known as saponification, is typically faster in the presence of protic solvents like water or methanol.[4][7] While stable under neutral conditions, prolonged exposure to even mildly basic or acidic aqueous media, especially at elevated temperatures, can lead to noticeable hydrolysis. For a related compound, methyl nicotinate, hydrolysis in aqueous solution at 4°C is slow, but the presence of activating chloro groups and harsher reaction conditions can accelerate this process significantly.[8] In acidic conditions, protonation of the pyridine nitrogen can further alter the electronic landscape of the molecule, potentially influencing the rate of hydrolysis.[9]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
MDCN is a cornerstone building block for synthesizing complex molecules via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[10] However, its inherent reactivity can lead to specific stability-related side reactions.
Caption: Competing pathways in MDCN functionalization.
Frequently Asked Questions: Cross-Coupling Issues
Q4: My Suzuki-Miyaura coupling with MDCN is giving a low yield. What are the common substrate stability issues?
A4: Low yields are often traced back to substrate degradation or reaction incompatibility. Consider these points:
-
Hydrolysis: If your base (e.g., K₂CO₃, Cs₂CO₃) is used as an aqueous solution, the combination of water, base, and heat can hydrolyze the methyl ester of your starting material and/or product.
-
Base-Induced SNAr: Strong, nucleophilic bases like alkoxides (e.g., NaOtBu) can directly displace one of the chloro-substituents via an SNAr mechanism, consuming your starting material.[11]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center. While necessary for oxidative addition, improper ligand choice may lead to the formation of stable, off-cycle complexes that inhibit catalysis. The choice of bulky, electron-rich phosphine ligands often mitigates this.[12][13]
Q5: I am consistently isolating 4,6-dichloronicotinic acid as a major byproduct in my cross-coupling reaction. How can I prevent this?
A5: The formation of 4,6-dichloronicotinic acid is a clear indicator of methyl ester hydrolysis.[4] To mitigate this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry your coupling partner and base thoroughly.
-
Select a Non-Nucleophilic Base: Employ bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are less prone to causing hydrolysis than hydroxides.[14]
-
Minimize Water: If an aqueous base is unavoidable, use the minimum amount of water required for solubility and keep reaction times as short as possible.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow the rate of hydrolysis relative to the cross-coupling reaction.
Q6: My reaction is producing a mono-substituted byproduct where a chlorine has been replaced by an alkoxide from my base or alcohol solvent. Why is this happening?
A6: This is a classic case of a competitive Nucleophilic Aromatic Substitution (SNAr) reaction outcompeting or occurring alongside the desired palladium-catalyzed coupling. The electron-deficient nature of the dichloropyridine ring makes it susceptible to attack by strong nucleophiles.[5][15] Alkoxides (RO⁻), which can be present if using an alkoxide base or an alcohol solvent with another base, are potent nucleophiles for this transformation. To avoid this, switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and use a non-nucleophilic solvent such as dioxane, toluene, or DMF.[10][11][14]
Q7: I am attempting a mono-functionalization of MDCN. Which chlorine atom (at C4 or C6) is more reactive?
A7: The regioselectivity is complex and a subject of some debate in the literature, as it is highly dependent on the reaction conditions.
-
Electronic Argument: For many dihalopyridines, the C4 position is considered more electrophilic and thus more susceptible to the initial oxidative addition step in Suzuki couplings.[16] The nitrogen atom's electron-withdrawing effect is strongly felt at the C4 (para) position.[5][6]
-
Steric & Alternative Electronic Argument: Other sources suggest the C6 position is more reactive, particularly in cross-coupling reactions, citing electronic effects and reduced steric hindrance from the adjacent ester group.[10]
| Factor | Influence on Regioselectivity (C4 vs. C6) | Rationale |
| Ligand Size | Bulky ligands may favor reaction at the less sterically hindered C6 position. | Steric hindrance around the palladium center can dictate the site of oxidative addition. |
| Coupling Partner | A sterically demanding nucleophile (e.g., a bulky boronic acid) may favor the C6 position. | Minimizes steric clash during the approach to the pyridine ring. |
| Reaction Type | SNAr reactions are highly sensitive to the electronic activation at each position. | The relative stability of the Meisenheimer intermediate for attack at C4 vs. C6 will determine the outcome. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Substrate Degradation
This protocol is designed to minimize hydrolysis and other side reactions. All glassware should be oven- or flame-dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[14][17]
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Controlled Saponification to 4,6-Dichloronicotinic Acid
This procedure can be used if the corresponding carboxylic acid is the desired product.[4]
-
Dissolve this compound (1.0 equiv.) in a mixture of THF, methanol, and water (e.g., a 4:1:1 ratio).
-
To this stirring solution, add an aqueous solution of sodium hydroxide (NaOH, 1.5–2.0 equiv.).
-
Stir the mixture at room temperature for 40-60 minutes, monitoring by TLC for the disappearance of the starting ester.
-
Once the reaction is complete, reduce the organic solvents under vacuum.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated HCl.
-
A white precipitate of 4,6-dichloronicotinic acid should form.
-
Filter the solid, wash with cold water, and dry in a vacuum oven to obtain the pure product.
References
- BenchChem. (n.d.). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
- BenchChem. (n.d.). Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions.
-
Pharmaffiliates. (n.d.). Methyl 4,6-dichloropyridine-3-carboxylate. Retrieved from [Link]
-
MacKenzie, D. A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 87. Retrieved from [Link]
-
Jan-G, & Not-D. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Retrieved from [Link]
-
Chemistry Lair by D. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotinate.
-
Garg, N. K., & bonus, C. (2021). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 60(2), 648-655. Retrieved from [Link]
-
Filo. (n.d.). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Retrieved from [Link]
-
Riaz, U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. Retrieved from [Link]
-
Tobin, J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2736-2743. Retrieved from [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2464. Retrieved from [Link]
Sources
- 1. This compound, CasNo.65973-52-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 65973-52-6 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. m.youtube.com [m.youtube.com]
- 13. research.rug.nl [research.rug.nl]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Selection and Optimization for Methyl 4,6-dichloronicotinate Reactions
Introduction: Methyl 4,6-dichloronicotinate is a valuable and versatile heterocyclic building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its two distinct chloro-substituents offer opportunities for sequential and regioselective functionalization. However, the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair present unique challenges. This guide provides field-proven insights, detailed protocols, and systematic troubleshooting advice to help researchers navigate the complexities of cross-coupling reactions with this substrate, ensuring efficient, reproducible, and successful outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and reactivity of this compound.
Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions?
A1: For 4,6-dihalopyridines, the C4 position is generally more electrophilic due to the electronic influence of the ring nitrogen and the ester group. This increased electrophilicity makes the C4-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst.[1] Consequently, under standard conditions for reactions like Suzuki-Miyaura, you should expect a strong preference for mono-functionalization at the C4 position, leaving the C6-Cl bond available for subsequent transformations.[1] However, this selectivity is not absolute and can be influenced or even reversed by the choice of ligand.[2][3]
Q2: How stable is the methyl ester functional group under typical cross-coupling conditions?
A2: The methyl ester is generally stable but can be susceptible to hydrolysis, particularly under strongly basic conditions, high temperatures, and in the presence of water. Many cross-coupling reactions utilize aqueous bases (e.g., K₂CO₃ in water/dioxane), which can lead to the formation of the corresponding carboxylic acid as a byproduct.[4][5] To mitigate this, consider using anhydrous conditions, a non-aqueous base like K₃PO₄ or Cs₂CO₃, or running the reaction at the lowest effective temperature.[4] If hydrolysis occurs, the resulting acid can often be re-esterified post-purification if necessary.
Q3: Can the pyridine nitrogen poison the palladium catalyst?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, resulting in low or no conversion.[6] This is a critical consideration, especially for electron-deficient pyridines. The choice of a suitable ligand is the primary strategy to counteract this effect. Bulky, electron-rich ligands can shield the metal center and promote the desired catalytic cycle over inhibitory coordination.[7][8]
Q4: Do I need to take special precautions when handling this compound?
A4: Yes. This compound should be handled with standard laboratory precautions. It may be harmful if swallowed and can cause skin and serious eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[9] For storage, it is recommended to keep it in a tightly closed container in a cool, dry place, with some suppliers suggesting freezer storage.[9]
Section 2: Catalyst & Ligand Selection Guide
The success of any cross-coupling reaction hinges on the selection of an appropriate catalyst system. The tables below provide starting points for optimizing three common transformations with this compound.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Key Considerations & Rationale |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-120 | A classic, widely available catalyst. Good starting point but may require higher loadings (2-5 mol%). Prone to decomposition at high temperatures.[1][10] |
| PdCl₂(dppf) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-110 | Dppf is a robust bidentate ligand that often provides good stability and yields. Less prone to P-C bond cleavage than PPh₃.[11][12] |
| Pd₂(dba)₃ + SPhos / XPhos | K₃PO₄, NaOtBu | Toluene, CPME | 80-110 | Buchwald biarylphosphine ligands are excellent for challenging substrates. Their bulk and electron-donating nature accelerate oxidative addition and reductive elimination while preventing catalyst inhibition.[6][7] |
| Pd-PEPPSI-IPr | K₃PO₄, Cs₂CO₃ | Dioxane, t-AmylOH | 60-100 | N-Heterocyclic Carbene (NHC) ligands like IPr are highly electron-donating and sterically demanding, offering high stability and turnover numbers. They can sometimes offer unique selectivity.[2][3] |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Key Considerations & Rationale |
| Pd₂(dba)₃ + BINAP | NaOtBu, LiHMDS | Toluene, Dioxane | 90-110 | An early-generation system, effective for many secondary amines. Bidentate nature helps stabilize the catalyst.[11] |
| Pd(OAc)₂ + RuPhos / BrettPhos | NaOtBu, K₃PO₄ | Toluene, CPME | 80-100 | RuPhos is excellent for secondary amines, while BrettPhos is superior for the monoarylation of primary amines, even hindered ones.[8] These ligands are designed to overcome catalyst inhibition. |
| G3/G4 Buchwald Precatalysts | NaOtBu, LHMDS | Toluene, THF | RT-100 | These are air- and thermally-stable precatalysts that reliably generate the active LPd(0) species. They offer high efficiency and reproducibility, making them ideal for complex substrates.[12][13] |
Table 3: Sonogashira Coupling (C-C sp Bond Formation)
| Catalyst System (Pd Source + Co-catalyst) | Base | Solvent | Temperature (°C) | Key Considerations & Rationale |
| Pd(PPh₃)₂Cl₂ + CuI | Triethylamine (Et₃N), Diisopropylamine (DIPA) | THF, DMF | RT-70 | The classic Sonogashira system. The amine often serves as both the base and solvent. Requires careful degassing to prevent oxidative homocoupling of the alkyne (Glaser coupling).[6][14][15] |
| Pd(PPh₃)₄ + CuI | Et₃N | THF, Toluene | RT-70 | Similar to the above, using a Pd(0) source directly. Inactivity can be an issue if the catalyst has degraded.[6][15] |
| PdCl₂(dppf) + CuI | Cs₂CO₃, Et₃N | DMF, Acetonitrile | 50-80 | Using a more stable phosphine ligand can improve catalyst lifetime and performance with challenging substrates. |
| Pd(OAc)₂ + SPhos (Copper-Free) | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 60-90 | Copper-free conditions can be advantageous for sensitive substrates where alkyne homocoupling is a significant issue. The base is crucial for deprotonating the alkyne in the absence of copper.[16] |
Section 3: Detailed Experimental Protocols
These protocols are intended as robust starting points. Optimization of stoichiometry, concentration, temperature, and reaction time may be necessary for specific substrates.
Protocol 3.1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
This procedure describes a general method for the mono-arylation of this compound at the C4 position.[1]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 4-aryl-6-chloronicotinate.
Protocol 3.2: C4-Amination via Buchwald-Hartwig Coupling
This protocol provides a general method for coupling a secondary amine at the C4 position.[6][8]
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a positive stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube with a stir bar.
-
Add this compound to the tube.
-
Add anhydrous, degassed toluene, followed by the secondary amine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate in vacuo. Purify the crude product by column chromatography.
Section 4: Troubleshooting Guide
Encountering issues is a normal part of research. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Yield / Stalled Reaction
| Possible Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst | Does the reaction mixture turn black immediately? This can indicate rapid decomposition to palladium black.[6] Is your catalyst old or has it been exposed to air? | Use a fresh batch of catalyst. Consider using a more stable and reliable precatalyst (e.g., a Buchwald G3/G4 precatalyst) that is designed for efficient generation of the active Pd(0) species.[12][17] Increase catalyst loading as a last resort (e.g., from 2 mol% to 5 mol%).[17] |
| Catalyst Inhibition | Is the starting material fully consumed? If not, the catalyst may be inhibited by the pyridine nitrogen.[6] | Switch to a bulkier, more electron-rich ligand (e.g., move from PPh₃ to a biarylphosphine ligand like SPhos or an NHC ligand like IPr). These ligands promote reductive elimination and can prevent strong product/substrate inhibition.[7] |
| Inefficient Base | Is the base strong enough? Is it sufficiently soluble in the reaction medium? Is it old or hydrated? | For Suzuki, ensure the base is finely ground. Cs₂CO₃ is more soluble and often more effective than K₂CO₃.[1] For Buchwald-Hartwig, NaOtBu is a strong, non-nucleophilic base, but it must be fresh and handled under inert conditions.[6] Ensure anhydrous conditions if using a moisture-sensitive base. |
| Poor Reagent Quality | Was the boronic acid/ester of high purity? (Common issue in Suzuki) | Protodeboronation (cleavage of the C-B bond) is a major side reaction, especially with water and strong base.[6] Use a fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[12] |
| Inadequate Degassing | Was the solvent and reaction setup thoroughly degassed? Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II). | Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Maintain a positive inert gas atmosphere throughout the reaction setup and duration.[6][18] |
Problem 2: Formation of Significant Side Products
| Side Product Observed | Probable Cause | Proposed Solution |
| Hydrodehalogenation Product (Cl replaced by H) | This side reaction can occur via several pathways, often involving trace water or reaction with the amine/base. It can be competitive with the desired cross-coupling.[6] | Use rigorously dried solvents and reagents. Sometimes, changing the ligand or base can alter the relative rates of hydrodehalogenation versus cross-coupling. |
| Homocoupling Product (Dimer of boronic acid or alkyne) | Suzuki: Often caused by oxygen or inefficient transmetalation. Sonogashira: A classic side reaction (Glaser coupling) promoted by the Cu(I) co-catalyst in the presence of oxygen.[6] | Suzuki: Improve degassing procedures. Sonogashira: Ensure the reaction is strictly anaerobic. If homocoupling persists, switch to a copper-free Sonogashira protocol.[16] |
| 4,6-Dichloronicotinic Acid | Hydrolysis of the methyl ester group.[5] | This is caused by the presence of water and base.[19] Switch to anhydrous conditions and a non-hydroxide base (e.g., K₃PO₄ instead of K₂CO₃/H₂O). Lowering the reaction temperature can also reduce the rate of hydrolysis. |
| Double-Addition Product (Reaction at both C4 and C6) | The C6-Cl bond has reacted in addition to the C4-Cl bond. | This typically occurs under forcing conditions (high temperature, long reaction time) or with highly reactive catalyst systems. To favor mono-addition, use milder conditions: lower the temperature, reduce reaction time, and use a slight excess (1.1-1.2 equiv) of the coupling partner. |
Section 5: Visual Guides & Workflows
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the key steps in a Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A decision tree for systematically troubleshooting failed cross-coupling reactions.
Section 6: References
-
Biscoe, M. R., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
-
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. BenchChem.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
-
Anderson, K. W. (2006). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest Dissertations Publishing.
-
Ghaffari, B., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
-
Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia.
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine. BenchChem.
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Fisher Scientific. (n.d.). Safety Data Sheet: this compound. Fisher Scientific.
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central.
-
Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
-
Bakherad, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotinate. BenchChem.
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal.
-
ChemicalBook. (2025). This compound. ChemicalBook.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
-
Chemistry Student. (2016). Sonogashira Coupling Reaction Mechanism. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 65973-52-6 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. fishersci.com [fishersci.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 4,6-dichloronicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 4,6-dichloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Understanding the profound impact of solvent choice on the reactivity and selectivity of this substrate is critical for successful experimental outcomes. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to address common challenges encountered in the laboratory.
Core Concepts: The Role of the Solvent
The solvent is not merely a medium for dissolution; it is an active participant that can dictate the course of a reaction. Its properties directly influence the stability of reactants, intermediates, transition states, and products. For a substrate like this compound, which is primed for nucleophilic substitution and cross-coupling reactions, two solvent properties are paramount: polarity and proticity.
-
Polarity: Measured by the dielectric constant (ε), polarity reflects a solvent's ability to stabilize charged species.[1][2] High-polarity solvents are effective at solvating ions and polar molecules, which can significantly impact the energy barriers of reactions involving charged intermediates.[3]
-
Protic vs. Aprotic Nature:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons (typically on -OH or -NH groups) and can form strong hydrogen bonds.[4] While excellent for dissolving salts, they can form a "solvent cage" around anionic nucleophiles, deactivating them and slowing down reactions like SNAr.[5][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess high dielectric constants but lack acidic protons.[4] They are poor hydrogen-bond donors. This makes them ideal for reactions involving strong anionic nucleophiles, as they leave the nucleophile "bare" and highly reactive.[5][7]
-
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient pyridine ring, activated by two chloro substituents, makes this compound an excellent substrate for SNAr reactions. However, success is highly solvent-dependent.
Question 1: My SNAr reaction with an amine (or alkoxide) nucleophile is sluggish and gives low yields in ethanol. What's going wrong?
Answer: This is a classic solvent effect issue. Your choice of a polar protic solvent (ethanol) is likely deactivating your nucleophile. Protic solvents form strong hydrogen bonds with the lone pairs of your amine or the negative charge of your alkoxide, creating a "solvent cage".[5][6] This cage stabilizes the nucleophile, making it less reactive and increasing the energy barrier for it to attack the electrophilic pyridine ring.[4][8]
The solution is to switch to a polar aprotic solvent . Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) will dissolve the reactants but will not form strong hydrogen bonds with the nucleophile, leaving it highly reactive and significantly accelerating the reaction rate.[5][7] For SNAr reactions, polar aprotic solvents are almost always the superior choice.[9]
Data Presentation: Solvent Impact on SNAr Rate
| Solvent | Classification | Dielectric Constant (ε) | Typical Relative Rate | Causality |
| Methanol | Polar Protic | 33 | 1x | Strong H-bonding solvates and deactivates the nucleophile.[5][7] |
| THF | Polar Aprotic | 7.6 | ~100x | Aprotic nature prevents H-bonding, but lower polarity offers less stabilization for the charged intermediate. |
| Acetonitrile | Polar Aprotic | 37.5 | ~5,000x | Aprotic nature and high polarity provide an excellent balance for nucleophile reactivity and intermediate stabilization.[7] |
| DMF | Polar Aprotic | 38.3 | >10,000x | Highly polar and aprotic, excellent at solvating cations while leaving anions highly reactive. |
| DMSO | Polar Aprotic | 47 | >20,000x | Highest polarity among common aprotics, superb for accelerating SNAr reactions by stabilizing the Meisenheimer complex.[4] |
Note: Relative rates are illustrative and depend on the specific nucleophile and temperature.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).
-
Add a polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1-0.2 M concentration).
-
Add the amine nucleophile (1.1-1.5 equiv.).
-
Add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) to act as a proton scavenger.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: SNAr Mechanism and Solvent Interaction
Caption: The Suzuki catalytic cycle involves several steps influenced by solvent.
Question 3: My Buchwald-Hartwig amination is failing. Are there specific solvent recommendations for this reaction?
Answer: Yes, the Buchwald-Hartwig amination is sensitive to solvent choice, though the reasons differ slightly from SNAr. T[10]his reaction is typically run under anhydrous, aprotic conditions. The most commonly employed and successful solvents are non-polar aprotic solvents like toluene , xylene , or moderately polar ethers like 1,4-dioxane .
[11][12]These solvents are favored because they are generally poor ligands for the palladium center, preventing unwanted inhibition of the catalyst. They also offer excellent solubility for the organic starting materials and the bulky phosphine ligands that are crucial for the reaction's success. While some polar aprotic solvents can be used, they are less common and the choice is highly dependent on the specific generation of catalyst and ligand being used.
[13][14]#### Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The Buchwald-Hartwig cycle for C-N bond formation.
Section 3: Hydrolysis of the Methyl Ester Group
A common and often overlooked issue is the unintended hydrolysis of the methyl ester at the C3 position, particularly under basic conditions used for SNAr or Suzuki couplings.
Question 4: I'm seeing significant formation of the corresponding carboxylic acid as a byproduct in my reaction. How can I prevent the hydrolysis of the methyl ester?
Answer: Ester hydrolysis is catalyzed by both acid and, more relevantly here, base. T[15]he presence of water and a strong base creates ideal conditions for saponification. This is a particular risk in Suzuki couplings that use aqueous base systems and in SNAr reactions if water is present as a contaminant.
Troubleshooting Guide: Preventing Unwanted Ester Hydrolysis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Ester Hydrolysis | 1. Presence of Water: Using aqueous solvents or non-anhydrous organic solvents. 2. Strong Base: Using hydroxide bases (NaOH, KOH) or overly strong alkoxides. 3. High Temperature/Long Reaction Time: Prolonged heating accelerates hydrolysis. | 1. Use Anhydrous Solvents: Ensure all solvents (e.g., DMF, Dioxane, Toluene) are rigorously dried before use. 2. Choose a Weaker, Non-Nucleophilic Base: Switch to inorganic carbonate bases like K₂CO₃ or Cs₂CO₃, which are less prone to causing hydrolysis than hydroxides. <[16]br> 3. Optimize Reaction Conditions: Aim for the lowest possible temperature and shortest reaction time required for conversion of the starting material. Monitor the reaction closely. |
Visualization: Troubleshooting Flowchart for Hydrolysis
Caption: A decision tree for troubleshooting ester hydrolysis.
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 6). Influence of protic and aprotic solvents on SN reactions. Retrieved from [Link]
-
ACS Publications. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Bentham Science. (n.d.). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparision of dielectric constant values of different pyridine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2002, January 15). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2020, April 1). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. Retrieved from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ACS Publications. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
YouTube. (2021, December 15). Solvent Dielectric Effects on Reaction Mechanisms. Retrieved from [Link]
-
International Journal of Information Technology and Computer Engineering. (2021, April 3). Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
IJSDR. (2025, March). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
YouTube. (2018, February 28). How to Memorize Organic Chemistry Reactions and Reagents [Workshop Recording]. Retrieved from [Link]
Sources
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chemrxiv.org [chemrxiv.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. ijitce.org [ijitce.org]
- 16. Suzuki Coupling [organic-chemistry.org]
work-up procedures for reactions involving Methyl 4,6-dichloronicotinate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the work-up of reactions involving Methyl 4,6-dichloronicotinate. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your research.
Introduction to this compound
This compound is a pivotal building block in medicinal and agrochemical synthesis. Its electron-deficient pyridine ring, activated by two chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] However, the reactivity that makes this compound so useful can also present unique challenges during reaction work-up and purification. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific, practical problems you may encounter after your reaction has completed.
Q1: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I break it?
A1: Emulsion formation is a common frustration, especially when residual polar solvents like DMF or DMSO are present, or when fine particulates (e.g., catalyst residues) stabilize the interface.
Underlying Cause: An emulsion is a stable mixture of two immiscible liquids, where one is dispersed in the other as microscopic droplets. This is often stabilized by surfactants or particulate matter.
Solutions, from least to most disruptive:
-
Patience and Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.
-
Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. Avoid vigorous shaking, which can worsen the problem.[2]
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, forcing the organic solvent to separate more cleanly.[2]
-
Change pH: If your target compound is stable, a slight change in the aqueous layer's pH by adding a few drops of dilute acid or base can disrupt the forces stabilizing the emulsion.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the emulsion by physically disrupting the droplets and removing fine solids.[3]
Q2: After a Suzuki-Miyaura cross-coupling, my crude product is contaminated with palladium catalyst and boronic acid residues. How do I remove them?
A2: This is a classic challenge in palladium-catalyzed reactions. The work-up must be designed to remove both the metal catalyst and water-soluble (or partially soluble) boron-containing species.
Workflow for Post-Suzuki Purification
Detailed Protocol for Removal of Contaminants:
-
Initial Quench & Dilution: Once the reaction is complete (monitored by TLC or GC-MS), cool it to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[4]
-
Aqueous Wash:
-
Ammonium Chloride (NH₄Cl): Wash the organic layer with a saturated aqueous solution of NH₄Cl. This helps to quench any remaining base and can complex with palladium, aiding its removal into the aqueous layer.[3]
-
Potassium Fluoride (KF): An alternative and often highly effective method is to wash with an aqueous solution of 1M KF. This reacts with boronic acid residues to form trifluoroborate salts (R-BF₃K), which are often insoluble and can be filtered off, or are partitioned into the aqueous layer.[3]
-
-
Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Final Purification: At this stage, residual triphenylphosphine oxide (if phosphine ligands were used) or trace palladium may still be present. These are typically removed by silica gel chromatography.
Q3: I performed a nucleophilic substitution with an amine, but I'm struggling to remove the excess amine from my product.
A3: Excess amine is a common basic impurity. The most effective way to remove it is by converting it into a water-soluble salt through an acid wash.
Expert Tip: The key is to use an acid that is strong enough to protonate the excess amine but not so strong that it hydrolyzes your methyl ester product, especially with heating.
Step-by-Step Protocol:
-
Dilute: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution. Good choices include:
-
1M Hydrochloric Acid (HCl)
-
10% Citric Acid Solution
-
Saturated Ammonium Chloride (NH₄Cl) solution (a milder acidic salt) The protonated amine (R-NH₃⁺Cl⁻) will partition into the aqueous layer.[3] Perform this wash 2-3 times.
-
-
Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any residual acid. Vent the separatory funnel frequently to release CO₂ gas.[2]
-
Final Steps: Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
Q4: My yield is very low after work-up and purification. What are the likely causes?
A4: Low yield is a multifaceted problem. A systematic approach is essential to diagnose the issue.[6][7]
| Problem Area | Potential Cause | Diagnostic & Solution |
| Reaction | Incomplete conversion | Check: TLC or GC-MS of the crude reaction mixture. Solution: Extend reaction time, increase temperature, or use a more active catalyst system. For Suzuki reactions, ensure reagents are high quality as they can degrade.[4][6] |
| Side reactions | Check: Look for unexpected spots on TLC or peaks in GC-MS. Common Side Reactions: Protodehalogenation (Cl replaced by H) in Suzuki couplings.[4] Hydrolysis of the ester group under harsh basic or acidic conditions.[8] Solution: Ensure a thoroughly degassed, inert atmosphere to prevent catalyst deactivation.[6] Carefully control stoichiometry, especially for mono- vs. di-substitution.[6] | |
| Work-up | Product lost in aqueous layer | Check: If your product has acidic or basic functionality, it may partition into the aqueous layer if the pH is incorrect. Solution: Adjust the pH of the aqueous layer and back-extract with fresh organic solvent. Always save all layers until your product is safely isolated.[2] |
| Purification | Co-elution or poor recovery | Check: Your product may be co-eluting with a byproduct during column chromatography, or it may not be dissolving/crystallizing as expected. Solution: Systematically screen TLC eluent systems to find one with better separation. For recrystallization, use a solvent pair (one solvent in which the compound is soluble, one in which it is not) for better recovery.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling this compound?
A1: Safety is paramount. Based on its Safety Data Sheet (SDS), this compound requires careful handling.[9][10]
| Category | Precaution |
| GHS Hazards | Signal Word: Warning. Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[11] |
| Handling | Handle in a well-ventilated area, preferably a fume hood.[9] Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[10] Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][12] It is often recommended to store it refrigerated (0-10°C).[11] |
| First Aid | Skin Contact: Wash off immediately with plenty of soap and water.[10][12] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12] Ingestion: Rinse mouth and get medical attention if you feel unwell.[10] |
Q2: I need to hydrolyze the methyl ester to the corresponding carboxylic acid. What is a reliable work-up procedure?
A2: Saponification (base-mediated hydrolysis) is the standard method. The work-up is critical for isolating the final carboxylic acid product.
General Protocol for Hydrolysis & Work-up:
-
Reaction: Dissolve this compound in a mixture of solvents like THF, methanol, and water. Add an aqueous solution of a base (e.g., NaOH or LiOH) and stir at room temperature until the reaction is complete (TLC monitoring is essential).[8]
-
Solvent Removal: Reduce the volume of the organic solvents (THF, methanol) using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add a strong acid (e.g., concentrated HCl or 1M HCl) with stirring until the pH is acidic (pH ~2).[8] The carboxylic acid product, which was soluble as its carboxylate salt, will precipitate as a solid.
-
Extraction: Extract the acidified mixture with an organic solvent (e.g., a mixture of ethyl acetate and diethyl ether).[8] The protonated carboxylic acid is now soluble in the organic layer. Repeat the extraction 2-3 times.
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4,6-dichloronicotinic acid.[8] Further purification can be achieved by recrystallization.[13]
Q3: Which chlorine atom is more reactive in SNAr reactions?
A3: In SNAr reactions on the dichloronicotinate ring system, the regioselectivity of the nucleophilic attack is a crucial consideration. The electron-withdrawing effects of the pyridine nitrogen and the ester group influence the electrophilicity of the C-4 and C-6 positions. While both positions are activated, the C-4 position often exhibits slightly different reactivity compared to the C-6 position. The outcome can be influenced by the nature of the nucleophile and the reaction conditions. For complex substrates, experimental verification is often necessary to determine the major product.[1]
References
- Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. (2025). Benchchem.
- GHS 11 (Rev.11)
- Safety Data Sheet - Methyl 6-piperazinonicotin
- SAFETY DATA SHEET - Methyl 4,6-Dichloronicotin
- This compound | 65973-52-6. Tokyo Chemical Industry UK Ltd.
- SAFETY DATA SHEET - Methyl 4,6-dichloronicotin
- Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. (2025). Benchchem.
- A Comparative Analysis of the Reactivity of Ethyl 4,6-dichloronicotinate and Methyl 4,6-dichloronicotin
- Technical Support Center: Synthesis of Substituted Nicotinic Acids. (2025). Benchchem.
- How to purify Nicotinic acid derivatives from the reaction mixture? (2017).
- Purification of nicotinic acid. (Patent US3037987A).
- This compound SDS, 65973-52-6 Safety D
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles - Merlic Group.
- Reaction Work-Up I. (2010). MIT Digital Lab Techniques Manual.
- Reaction Work-Ups. (2021). Chemistry LibreTexts.
- Methyl 4,6-dichloronicotin
- Nicotinic Acid. (1925). Organic Syntheses.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit r/Chempros.
- 4-(Hydroxymethyl)furan-2(5H)-one. (Procedure). Organic Syntheses.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- About Workup. University of Rochester, Department of Chemistry.
- Purification of nicotinamide. (Patent US2496114A).
- CAS 65973-52-6 | Methyl 4,6-dichloronicotin
- 65973-52-6|Methyl 4,6-dichloronicotin
- Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering (RSC Publishing).
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
- Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. (2015).
- Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxyl
- Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide and for the purification thereof. (Patent US4806639A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 65973-52-6 [chemicalbook.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 65973-52-6 Name: this compound [xixisys.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 65973-52-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. staging.keyorganics.net [staging.keyorganics.net]
- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Methyl 4,6-Dichloronicotinate Stability
Welcome to the technical support center for Methyl 4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the decomposition of this versatile chemical intermediate during storage and handling. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.
Introduction to the Stability of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity, stemming from the dichlorinated pyridine ring and the methyl ester group, also makes it susceptible to degradation if not stored and handled correctly. Understanding the potential decomposition pathways is the first step toward preventing them. The primary routes of degradation include hydrolysis of the methyl ester and nucleophilic substitution of the chlorine atoms. Environmental factors such as temperature, humidity, light, and pH can significantly accelerate these processes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C is recommended.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice, especially for long-term storage or if the container will be opened multiple times.
Q2: I've noticed the appearance of a new peak in the HPLC analysis of my stored this compound. What could it be?
A2: A new peak likely indicates the presence of a degradation product. The most common degradation product is 4,6-dichloronicotinic acid, formed via the hydrolysis of the methyl ester group.[3] This is especially likely if the compound has been exposed to moisture or acidic/basic conditions. Other possibilities include products of nucleophilic substitution if the compound has come into contact with reactive species.
Q3: Can I store this compound at room temperature for short periods?
A3: While refrigerated storage is ideal, short-term storage at ambient temperature is generally acceptable if the compound is in a tightly sealed container, protected from light and moisture. However, for periods longer than a few days, or in a humid environment, the risk of degradation increases. It is always best to minimize time spent outside of recommended storage conditions.
Q4: What type of container is best for storing this compound?
A4: Glass bottles, particularly amber glass to protect from light, with a tight-fitting, chemically resistant cap (e.g., with a PTFE liner) are ideal.[4] For larger quantities, stainless steel or carbon steel containers can be used, but ensure they are free from rust, which can catalyze degradation.[5][6] Avoid plastics that may be permeable to moisture or could leach impurities.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Moisture Absorption: The compound is hygroscopic and can absorb water from the atmosphere, leading to clumping and hydrolysis. 2. Photodegradation: Exposure to light, especially UV light, can cause decomposition and discoloration. | 1. Improve Sealing: Ensure the container is tightly sealed. Use desiccants in the secondary storage container (e.g., a desiccator cabinet). 2. Protect from Light: Store in an amber glass bottle or in a light-proof secondary container. |
| Decreased purity over time, as confirmed by analytical methods (e.g., HPLC, GC) | 1. Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of moisture, acids, or bases. 2. Thermal Decomposition: Elevated temperatures can accelerate degradation. | 1. Strict Moisture Control: Handle the compound in a dry environment (e.g., glove box or under a stream of dry inert gas). 2. Confirm Storage Temperature: Ensure the refrigerator or freezer is maintaining the correct temperature. Avoid repeated freeze-thaw cycles. |
| Inconsistent reaction yields when using an older batch of the compound | Presence of Degradants: Degradation products, such as 4,6-dichloronicotinic acid, can interfere with subsequent reactions or act as inhibitors. | 1. Re-analyze the Starting Material: Before use, confirm the purity of the this compound by a suitable analytical method (see Section on Analytical Protocols). 2. Purify if Necessary: If significant degradation has occurred, the material may need to be purified (e.g., by recrystallization or chromatography) before use. |
Understanding Decomposition Pathways
To effectively prevent degradation, it is crucial to understand the chemical reactions that lead to it. The two primary decomposition pathways for this compound are hydrolysis and nucleophilic substitution.
Caption: Primary decomposition pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][8][9][10][11][12]
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Then, dissolve in methanol to the stock solution concentration.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13][14][15][16][17] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[18][19][20][21][22]
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
Suggested HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Initial conditions: 30% acetonitrile, 70% water with 0.1% formic acid.
-
Gradient: Linearly increase to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[18][23] Specificity is demonstrated by the complete separation of the parent peak from all degradation peaks generated during the forced degradation study.
Caption: Workflow for stability assessment using a stability-indicating HPLC method.
Long-Term Stability Testing Protocol
For critical applications, a long-term stability study under intended storage conditions is recommended.[24][25][26][27]
Objective: To determine the re-test period or shelf life of this compound under recommended storage conditions.
Procedure:
-
Sample Preparation: Place a sufficient quantity of a single batch of this compound in the intended storage containers (e.g., amber glass vials with PTFE-lined caps).
-
Storage: Store the samples under the recommended long-term storage conditions (e.g., 2-8°C).
-
Testing Schedule: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, test the sample for appearance, purity (using a validated stability-indicating HPLC method), and any other critical quality attributes.
-
Evaluation: Evaluate the data for any trends in degradation. The re-test period is the time during which the compound remains within its established specifications.
References
- Guidance on Storage and Handling of Chlorinated Solvents.
- Guidance on Storage and Handling of Chlorin
- Choosing the Best Bottles for Chemical Storage. O.Berk.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Technical Support Center: Understanding and Mitigating Compound Degrad
- Application Notes and Protocols for Long-Term Stability Testing of Fluasterone Solutions. Benchchem.
- Stability Indicating HPLC Method Development and Valid
- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
- Stability testing of existing active substances and related finished products. European Medicines Agency.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Stability-Indicating HPLC Method Development.
- Troubleshooting Guide. Phenomenex.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Q1A(R2) Guideline. ICH.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- What Is The Best Way To Store Chemical Solvents?.
- Oxidative destruction of chlorinated hydrocarbons on Pt-containing fiber-glass c
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Meet the expert: The Importance of Photostability Testing. Sampled.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Chemical Storage Containers: Your Guide To Outdoor DG Storage. Storemasta Blog.
- Pharma Stability: Troubleshooting & Pitfalls.
- Photostability testing theory and practice. Q1 Scientific.
- stability-indicating hplc method: Topics by Science.gov.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB.
- Degradation of Nicotine in Chlorinated Water: P
- This compound SDS, 65973-52-6 Safety D
- This compound 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. NIH.
- This compound 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC).
- Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC.
- 4,6-Dichloronicotinic acid, 97% - India with worldwide shipping. Ottokemi.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- This compound, CasNo.
- 40296-46-6 Ethyl 4,6-dichloronicotin
- Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides.
- The bacterial oxid
- This compound | 65973-52-6 | Tokyo Chemical Industry UK Ltd.
- Microbial Degradation of Nicotine and Nicotinic Acid. Semantic Scholar.
- Glycerol - Wikipedia.
- Towards a Comprehensive Understanding of Malathion Degrad
- Photochemical Degradation of 2,4,6-Trichlorophenol in the Brij 35 Micellar Solution: pH Control on Product Distribution.
Sources
- 1. This compound | 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4,6-Dichloronicotinic acid, 97% 73027-79-9 manufacturers in India | 4,6-Dichloronicotinic acid, 97% - India with worldwide shipping [ottokemi.com]
- 4. royalchemical.com [royalchemical.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. 3 Important Photostability Testing Factors [sampled.com]
- 16. q1scientific.com [q1scientific.com]
- 17. ikev.org [ikev.org]
- 18. scispace.com [scispace.com]
- 19. web.vscht.cz [web.vscht.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ijtsrd.com [ijtsrd.com]
- 22. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 23. database.ich.org [database.ich.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. ema.europa.eu [ema.europa.eu]
- 27. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Dichloronicotinates: A Comparative Analysis of Methyl 4,6-dichloronicotinate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Dichlorinated pyridine derivatives, specifically the methyl esters of dichloronicotinic acids, represent a class of highly versatile and economically significant intermediates. Their utility stems from the presence of two reactive chlorine atoms on an electron-deficient pyridine core, offering multiple avenues for functionalization.
This guide provides an in-depth, objective comparison of Methyl 4,6-dichloronicotinate with its key positional isomers. As a Senior Application Scientist, my goal is to move beyond a simple cataloging of properties and delve into the causality behind their differential reactivity. We will explore how the placement of the chloro- and methyl ester substituents dictates the outcomes of crucial synthetic transformations and, ultimately, influences their suitability for specific applications in drug discovery and crop protection.
The Isomeric Landscape: Understanding the Key Players
The term "methyl dichloronicotinate" can refer to several positional isomers, each possessing a unique reactivity profile. The substitution pattern on the pyridine ring fundamentally alters the electronic and steric environment of the reactive sites. Below is a summary of the key isomers we will be comparing against our primary subject, this compound.
| Isomer | Structure | CAS Number | Melting Point (°C) |
| This compound | ![]() | 65973-52-6[1] | 41-43[2] |
| Methyl 2,6-dichloronicotinate | ![]() | 65515-28-8 | 57-61 |
| Methyl 2,5-dichloronicotinate | ![]() | 67754-03-4 | 38-40 |
| Methyl 5,6-dichloronicotinate | ![]() | 56055-54-0 | Not readily available |
| Methyl 2,4-dichloronicotinate | ![]() | 442903-28-8 | Not readily available |
Note: Structures are illustrative and require a chemical drawing tool for accurate representation. The CAS numbers and melting points are sourced from commercial supplier data.
Probing Reactivity: A Tale of Two Reaction Classes
The synthetic utility of dichloronicotinates is predominantly exploited through two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The regioselectivity of these transformations is a critical consideration for any synthetic chemist.
Nucleophilic Aromatic Substitution (SNAr): A Game of Electronics
The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the chlorine atoms and the methyl ester group, makes dichloronicotinates susceptible to nucleophilic attack. The general order of reactivity for chloro-positions on a pyridine ring towards SNAr is 4 > 2 >> 3 or 5. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
Logical Relationship: Factors Influencing SNAr Regioselectivity
Caption: Factors governing regioselectivity in SNAr reactions of dichloronicotinates.
-
This compound : In this isomer, the C4 position is highly activated by the para-relationship to the ring nitrogen, making it the primary site for nucleophilic attack. The C6 position is ortho to the nitrogen and is also activated, but to a lesser extent. This differential reactivity allows for selective mono-substitution at the C4 position under controlled conditions.
-
Methyl 2,6-dichloronicotinate : Here, both chlorine atoms are in electronically similar environments (ortho to the nitrogen). This often leads to a mixture of C2 and C6 substitution products, posing a significant challenge in achieving high regioselectivity. The choice of solvent can play a crucial role; non-polar, aprotic solvents may favor substitution at the C2 position through coordination of the nucleophile's counter-ion with the ester group.
-
Methyl 2,4-dichloronicotinate : Similar to the 4,6-isomer, the C4 position is the most activated site for SNAr. This allows for selective functionalization at this position.
-
Methyl 2,5- and 5,6-dichloronicotinates : The chlorine atoms at the 3 and 5 positions are significantly less activated towards nucleophilic attack due to their meta-relationship with the ring nitrogen. Consequently, these isomers are generally less reactive in SNAr reactions compared to those with halogens at the 2, 4, or 6 positions.
Palladium-Catalyzed Cross-Coupling: A Dance of Ligands and Oxidative Addition
Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming C-C and C-N bonds, respectively. The key step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens is I > Br > Cl, making chloro-substituents the most challenging. However, advancements in ligand design have enabled efficient coupling of aryl chlorides.
Experimental Workflow: Typical Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
-
This compound : In Suzuki coupling reactions, the C4 position is generally more susceptible to oxidative addition by the palladium catalyst, leading to preferential mono-arylation at this position. This allows for a stepwise functionalization strategy.
-
Methyl 2,6-dichloronicotinate : As a symmetrical molecule, it is a straightforward substrate for either mono- or di-functionalization via cross-coupling reactions.
-
Methyl 2,5-dichloronicotinate : The C2 position is generally more reactive in palladium-catalyzed couplings due to electronic activation by the adjacent nitrogen. However, under certain ligand-free conditions, selective cross-coupling at the C5 position has been demonstrated for the parent 2,5-dichloropyridine.
-
Methyl 2,4-dichloronicotinate : While the C2 position is conventionally more reactive in cross-coupling, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, favoring the C4 position. The Buchwald-Hartwig amination has been shown to be highly regioselective at the C-2 position of 2,4-dichloropyridine.[3]
Applications in Drug Discovery and Agrochemicals: A Comparative Perspective
The choice of a specific dichloronicotinate isomer is often dictated by the desired substitution pattern in the final target molecule.
Pharmaceutical Applications: The Rise of Kinase Inhibitors
Dichloronicotinates are key precursors for a number of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, many of which are implicated in cancer.
-
This compound : Its ethyl ester, ethyl 4,6-dichloronicotinate, is a crucial intermediate in the synthesis of Ripretinib (Qinlock), a kinase inhibitor used to treat gastrointestinal stromal tumors.[4] The synthesis leverages the higher reactivity of the C4 position for an initial SNAr reaction.
Agrochemical Applications: Protecting Global Food Supplies
Dichloronicotinic acid derivatives are integral to the synthesis of a wide range of herbicides, insecticides, and fungicides.
-
This compound : This isomer is a versatile intermediate for various agrochemicals, including pesticides and antifungal agents.[5][6] Its unique substitution pattern allows for the development of compounds with targeted pest control and minimal environmental impact.[6] Ethyl 4,6-dichloronicotinate is also a key building block in the synthesis of herbicides and insecticides.[7]
-
2,6-Dichloronicotinic Acid : This isomer is a cornerstone in the synthesis of advanced herbicides.[8] The two chlorine atoms provide reactive handles for creating potent active compounds for weed control.
-
Other Isomers : Pyridine derivatives, in general, are found in a vast array of agrochemicals. For example, pyridine is a critical structural unit in many neonicotinoid insecticides, such as imidacloprid and acetamiprid.[9] Various pyridine-based compounds have also been developed as fungicides.[10][11]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine
This is a general guideline and requires optimization for specific substrates and nucleophiles.
-
Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents : Add the amine nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Conclusion: Making an Informed Choice
The selection of the optimal dichloronicotinate isomer is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic route. This compound offers a valuable combination of reactivity and regioselectivity, particularly for the synthesis of 4-substituted pyridines. However, for symmetrical disubstitution, the 2,6-isomer may be more appropriate. The 2,4- and 2,5-isomers provide alternative substitution patterns that can be accessed through careful selection of reaction conditions. A thorough understanding of the principles of reactivity and regioselectivity, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to navigate the complexities of pyridine chemistry and accelerate the discovery of novel, impactful molecules.
References
-
Jinan Tantu Chemicals Co., Ltd. (n.d.). This compound CAS 65973-52-6. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CA2645263A1 - Agrochemical formulations.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
PubMed. (n.d.). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. Retrieved January 12, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US20050256005A1 - Agrochemical surfactant compositions.
-
ResearchGate. (n.d.). Synthesis and antifungal activity of slow-release pyridinylcarbonyl chitooligosaccharide copper complexes. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and antifungal activity of slow-release pyridinylcarbonyl chitooligosaccharide copper complexes. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.
- Google Patents. (n.d.). Agrochemical composition - JP4494631B2.
- Google Patents. (n.d.). US20230117137A1 - Stable agrochemical composition.
- Google Patents. (n.d.). WO 90/02486.
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved January 12, 2026, from [Link]
-
PubMed. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Retrieved January 12, 2026, from [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). AU2023263424A1 - Agrochemical formulation based on emulsion polymers.
- Google Patents. (n.d.). Agrochemical composition - US12096771B2.
- Google Patents. (n.d.). EP1140845A1 - Susbstituted pyridine herbicides.
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Development of novel pyridine-based agrochemicals: A review. Retrieved January 12, 2026, from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved January 12, 2026, from [Link]
-
Arkivoc. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound, CasNo.65973-52-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]
- 5. tantuchemicals.com [tantuchemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antifungal activity of slow-release pyridinylcarbonyl chitooligosaccharide copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to HPLC-Based Purity Validation of Methyl 4,6-dichloronicotinate
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. Methyl 4,6-dichloronicotinate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer supporting data to ensure scientific integrity.
The Criticality of Purity for this compound
This compound (C₇H₅Cl₂NO₂) serves as a crucial intermediate in multi-step syntheses. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted by-products, and compromised final product purity and safety. Potential impurities can arise from the synthetic route, such as the starting material, methyl 4,6-dihydroxynicotinate, or through degradation, like the hydrolysis of the ester to 4,6-dichloronicotinic acid[1]. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a fundamental aspect of successful research and development.
Comparative Analysis of Analytical Techniques
While several analytical techniques can be employed for purity assessment, High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally stable compounds like this compound. Let's compare its performance with two common alternatives: Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | A sub-category of HPLC utilizing smaller particle size columns (sub-2 µm) for higher resolution and speed.[2][3][4][5] |
| Applicability | Ideal for non-volatile and thermally stable compounds. Well-suited for this compound and its potential non-volatile impurities. | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile compounds. | Broad applicability similar to HPLC but with enhanced performance for complex mixtures and trace impurity detection.[2][5] |
| Resolution | Good | Excellent for volatile compounds | Superior, leading to better separation of closely eluting impurities.[3] |
| Analysis Time | Moderate (typically 15-30 minutes) | Fast for volatile compounds | Significantly faster than HPLC (typically 2-10 times faster).[6] |
| Solvent Consumption | Moderate | Low (uses carrier gas) | Lower than HPLC due to shorter run times and lower flow rates.[2][3] |
| Instrumentation Cost | Moderate | Lower to Moderate | High |
| Method Robustness | High, with well-established methods.[2] | Can be sensitive to temperature and injection technique. | Requires careful method development and robust instrumentation due to high backpressures. |
Expert Rationale: For routine quality control of this compound, HPLC strikes an optimal balance between performance, cost, and robustness. While GC could be a viable option, the compound's relatively low volatility might necessitate higher temperatures, risking thermal degradation. UPLC offers superior performance in terms of speed and resolution, making it an excellent choice for high-throughput screening or in-depth impurity profiling where trace-level detection is critical. However, the higher initial investment and more demanding maintenance may not be necessary for standard purity validation.[2][3][5][6]
Recommended HPLC Method for Purity Validation
This section details a robust isocratic Reverse-Phase HPLC (RP-HPLC) method suitable for the purity determination of this compound and the separation of its key potential impurities. The choice of a C18 column is based on its wide applicability for moderately polar organic molecules, and the mobile phase composition is selected to ensure adequate retention and sharp peak shapes.
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (of known purity, commercially available from suppliers like Synblock or Tokyo Chemical Industry[7][8])
-
4,6-dichloronicotinic acid reference standard (potential impurity)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. The acid is added to suppress the ionization of any acidic impurities, leading to better peak shapes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 259 nm (based on the chromophore of the pyridine ring)
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] The validation process itself serves as a self-validating system, demonstrating that the method is suitable for its intended purpose.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the method can accurately assess the analyte in the presence of impurities and degradants. | Analyze a blank, the reference standard, and a sample spiked with potential impurities (e.g., 4,6-dichloronicotinic acid). Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[11][12] | The peak for this compound should be well-resolved from all other peaks. Peak purity analysis should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). | The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | The mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): Analyze at least six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear. | Derived from the linearity and accuracy studies. | The specified range should be justified. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters should remain within acceptable limits. |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram, generated using Graphviz, outlines the key steps in the purity validation process.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
The purity validation of this compound is paramount for ensuring the quality and consistency of downstream applications in research and drug development. While UPLC and GC present viable alternatives for specific needs, a well-validated RP-HPLC method offers a robust, reliable, and cost-effective solution for routine quality control. The detailed protocol and validation strategy presented in this guide provide a comprehensive framework for establishing a self-validating system, ensuring data integrity and confidence in the purity of this critical chemical intermediate. By understanding the rationale behind the analytical choices and adhering to rigorous validation principles, scientists can build a solid foundation for their research and development endeavors.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
Proest. (2025, December 7). HPLC vs UPLC: Key Differences & Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]
-
The Pharma Innovation. (2018, July 20). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. Retrieved from [Link]
-
Flora, B., et al. (2018, August 13). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules, 23(8), 2029. Retrieved from [Link]
-
Gupta, A., et al. (2016, November 24). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. ResearchGate. Retrieved from [Link]
-
Ross, S., & Katzman, S. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(9), 1378-81. Retrieved from [Link]
-
Tandel, F., & More, P. (2023, March 21). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 05. Retrieved from [Link]
-
International Journal of Pharmacy Research & Technology. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Retrieved from [Link]
Sources
- 1. This compound | 65973-52-6 [chemicalbook.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. niito.kz [niito.kz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 8. This compound | 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 10. ijprt.org [ijprt.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Methyl 4,6-dichloronicotinate and Its Analogues
Introduction: The Versatile Scaffold of Methyl 4,6-dichloronicotinate
In the landscape of modern drug discovery and agrochemical development, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. This compound is one such pivotal intermediate, a substituted pyridine derivative whose inherent reactivity has made it a cornerstone for synthetic chemists.[1][2] The molecule is characterized by a pyridine ring functionalized with a methyl ester at the 3-position and two chlorine atoms at the 4- and 6-positions.[3][4] These chlorine atoms are excellent leaving groups, rendering the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2] This reactivity provides a robust platform for the synthesis of a diverse library of heterocyclic compounds with significant therapeutic and commercial potential.[1][5][6]
This guide provides a comparative analysis of the biological activities of analogues derived from this compound and its close relative, Ethyl 4,6-dichloronicotinate. We will delve into their anticancer, antimicrobial, and herbicidal properties, supported by experimental data and structure-activity relationship (SAR) insights to inform and guide researchers in the field.
Comparative Biological Activities: From Cancer to Crop Protection
The true value of a chemical scaffold is realized in the biological activity of its derivatives. The dichloronicotinate core has proven to be a privileged structure, giving rise to analogues with a wide spectrum of activities.
Anticancer Activity: Targeting Kinases and Chaperone Proteins
A significant area of application for dichloronicotinate derivatives is in oncology. The ethyl analogue, Ethyl 4,6-dichloronicotinate, is a key precursor in the synthesis of the pyrido[2,3-d]pyrimidine scaffold, a well-established pharmacophore in the design of kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.
Derivatives have demonstrated potent inhibitory activity against several key kinases:
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have shown remarkable potency, with IC₅₀ values in the nanomolar range.[5]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose mutations are implicated in non-small cell lung cancer. Specific analogues have been developed that show significant activity against mutant forms of EGFR.[5]
-
Heat Shock Protein 90 (Hsp90): A molecular chaperone essential for the stability of numerous oncoproteins. Dichloronicotinate-derived compounds have been explored as Hsp90 inhibitors, representing another avenue for cancer therapy.[5]
The cytotoxicity of these compounds has been confirmed in various human cancer cell lines, as detailed in the table below.
Table 1: Anticancer Activity of Dichloronicotinate Analogues
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 4 | PIM-1 Kinase | - | 0.0114 | [5] |
| Compound 11 | PIM-1 Kinase | - | 0.0214 | [5] |
| Compound 4 | - | MCF-7 (Breast Cancer) | 0.57 | [5] |
| Compound 11 | - | HepG2 (Liver Cancer) | 0.99 | [5] |
| Compound B1 | EGFR L858R/T790M | - | 0.013 | [5] |
| Compound B1 | - | H1975 (Lung Cancer) | 0.087 | [5] |
| Compound 7 | - | A549 (Lung Cancer) | Most Promising | [7] |
| Compound 8 | - | A549 & HepG2 | Significant Activity |[7] |
Furthermore, studies on other halogenated derivatives, such as those of benzofuran, have shown that the presence and position of halogen atoms can significantly influence cytotoxicity and pro-apoptotic properties.[7][8] For instance, a dibromoacetyl derivative exhibited stronger pro-oxidative and pro-apoptotic effects compared to a dichloroacetyl analogue, highlighting the nuanced role of halogen substitution in anticancer activity.[7]
Antimicrobial and Antifungal Activity
Infectious diseases remain a major global health challenge, necessitating the development of novel antimicrobial agents. Dichlorophenyl-containing compounds derived from related synthetic pathways have shown promising antifungal and antibacterial activities.
-
Antifungal Derivatives: Chalcones and dihydropyrazoles featuring a dichlorophenyl moiety have been synthesized and screened for antifungal activity.[9] Notably, dihydropyrazole derivatives demonstrated excellent activity, with one compound containing a 2-thienyl group (Compound 31) showing an MIC of 5.35 µM against Aspergillus niger and Candida tropicalis, outperforming the standard drug fluconazole.[9] This suggests that the dichlorinated ring, when combined with other heterocyclic systems, can be a potent antifungal pharmacophore.
-
Antibacterial Potential: While less explored for this compound itself, related organotin(IV) dithiocarbamate compounds have been tested against ESKAPE bacteria, with some showing bacteriostatic effects.[10] This indicates the broader potential of halogenated aromatic structures in antimicrobial research.
Table 2: Antifungal Activity of Dichlorophenyl Analogues
| Compound Class | Derivative | Target Organism | MIC (µM) | Reference |
|---|---|---|---|---|
| Dihydropyrazole | Compound 31 (2-thienyl) | A. niger, C. tropicalis | 5.35 | [9] |
| Dihydropyrazole | Compound 25 (3,4-methylenedioxyphenyl) | A. niger, C. tropicalis | 19.45 | [9] |
| Chalcone | Compound 16 (2-thienyl) | Not specified | 14.12 |[9] |
Agrochemical Applications: Herbicides
Beyond pharmaceuticals, this compound and its ethyl ester are valuable intermediates in the agrochemical industry for creating crop protection agents.[1][6][11] Their structure is leveraged to synthesize effective herbicides and insecticides.[6][11]
The mechanism of action for some of these herbicidal derivatives can be conceptually linked to other dichlorinated aromatic herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).[12] 2,4-D is a synthetic auxin that mimics the natural plant hormone, leading to uncontrolled growth and ultimately death in susceptible broadleaf plants.[12] It is plausible that novel herbicides derived from the dichloronicotinate scaffold could function through similar or other disruptive biological pathways in target weed species.
Structure-Activity Relationship (SAR) Insights: The "Why" Behind the Activity
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design.[13] For dichloronicotinate analogues, several key SAR principles have emerged.
-
The Dichloropyridine Core is Crucial: For certain activities, like P2X(7) receptor antagonism (related to anti-inflammatory effects), the 3,5-disubstituted chloride arrangement on the pyridine skeleton was found to be critical.[14] This highlights the importance of the core scaffold in orienting key interacting groups.
-
Substitution Matters: The nature of the group that replaces the chlorine atoms profoundly impacts efficacy and selectivity.
-
In anticancer kinase inhibitors, the formation of the fused pyrido[2,3-d]pyrimidine ring system is essential for high-potency binding to the kinase active site.[5]
-
In antifungal dihydropyrazoles, para-substitution with an electron-withdrawing group (like CF₃) on an adjacent phenyl ring enhanced activity.[9] The introduction of a 2-thienyl heterocyclic ring led to the most potent compound in the series, suggesting favorable interactions with the fungal target enzyme.[9]
-
-
Subtle Ester Modifications: The difference between a methyl and an ethyl ester (as in Methyl vs. Ethyl 4,6-dichloronicotinate) has a minimal direct electronic effect on the pyridine ring's reactivity.[2] However, the bulkier ethyl group can introduce steric hindrance, potentially slowing down reaction kinetics.[2] While often used interchangeably as starting materials, this subtle difference could influence the choice of synthetic strategy and may have downstream effects on the final analogue's properties, such as solubility and cell permeability.
Caption: A diagram illustrating the Structure-Activity Relationship (SAR) concept.
Experimental Methodologies: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and robust experimental protocols are essential. Below are methodologies central to evaluating the biological activity of dichloronicotinate analogues.
Protocol 1: General Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
This protocol describes a foundational step for converting the dichloronicotinate scaffold into a biologically active core, as inspired by the literature.[5]
Workflow Diagram
Caption: General synthetic workflow for Pyrido[2,3-d]pyrimidine derivatives.
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve Ethyl 4,6-dichloronicotinate in a suitable aprotic solvent (e.g., DMF or NMP).
-
Nucleophilic Substitution: Add a nucleophile, such as guanidine hydrochloride, along with a base (e.g., K₂CO₃ or NaH) to the reaction mixture. This step typically displaces one of the chlorine atoms.
-
Cyclization: Heat the reaction mixture (e.g., 80-120°C) to facilitate intramolecular cyclization, forming the fused pyrimidine ring. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate it under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the pyrido[2,3-d]pyrimidine intermediate.
-
Further Diversification: The remaining chlorine atom can be substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install a variety of substituents and build a diverse chemical library.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[5][7]
Workflow Diagram
Caption: The experimental workflow for a standard MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogues in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the treated plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a 10% SDS solution in 0.01 M HCl, to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Outlook
This compound and its analogues represent a chemically tractable and biologically relevant scaffold for modern research. The ease with which the dichloropyridine core can be functionalized has led to the discovery of potent kinase inhibitors for cancer therapy, novel antifungal agents, and promising leads for agrochemicals. The structure-activity relationships explored herein underscore the importance of rational design in optimizing potency and selectivity.
Future research should focus on expanding the diversity of the analogue library, exploring less common substitution patterns, and investigating novel biological targets. A deeper understanding of the mechanisms of action, particularly for the antimicrobial and herbicidal derivatives, will be crucial for their development into commercial products. The continued application of robust synthetic strategies and standardized biological assays will undoubtedly solidify the legacy of the dichloronicotinate scaffold as a source of impactful chemical innovation.
References
- BenchChem. (n.d.). The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. Application Notes and Protocols.
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (2025). This compound.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ethyl 4,6-dichloronicotinate and this compound.
- National Institutes of Health (NIH). (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- MDPI. (n.d.). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities.
- PubMed. (1989). Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. J Pharmacobiodyn.
- Drug Design Org. (2005). Structure Activity Relationships.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- PubMed. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.
- BenchChem. (n.d.). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis.
- R Discovery. (2020). In vitro Antifungal Activity of Dihydropyrimidinones/Thiones Against Candida albicans and Cryptococcus neoformans.
- PubMed. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Pharmaffiliates. (n.d.). CAS No : 65973-52-6 | Product Name : Methyl 4,6-dichloropyridine-3-carboxylate (BSC).
- J&K Scientific LLC. (n.d.). Ethyl 4,6-dichloronicotinate.
- Mycopathologia. (2011). In vitro antifungal activity of dihydroxyacetone against causative agents of dermatomycosis.
- ResearchGate. (2016). Antibacterial activity of organotin(IV) methyl and ethyl cylohexyldithiocarbamate compounds.
- Frontiers. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review.
- MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Methyl 4,6-dichloronicotinate for Unambiguous Structural Confirmation
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of Methyl 4,6-dichloronicotinate, a halogenated pyridine derivative and a valuable building block in the synthesis of complex pharmaceutical agents.
This document moves beyond simple data reporting. It is designed to provide a strategic framework for analysis, explaining the causality behind experimental choices and comparing the utility of different techniques. We will dissect the data from primary spectroscopic methods—NMR, Mass Spectrometry, and Infrared Spectroscopy—and contrast them with complementary techniques like 2D NMR, X-ray Crystallography, and Elemental Analysis to provide a holistic view of structural confirmation.
Section 1: The Spectroscopic Fingerprint of this compound
This compound (C₇H₅Cl₂NO₂) presents a simple yet informative case study. Its structure contains several key features—a substituted pyridine ring, two chlorine atoms, and a methyl ester group—that give rise to a distinct spectroscopic signature.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. For this compound, the spectrum is deceptively simple, yet highly diagnostic.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 8.84 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its significant downfield shift is a direct consequence of its proximity to the electronegative nitrogen atom and the overall electron-withdrawing nature of the aromatic heterocycle.
-
δ 7.98 (s, 1H): This signal represents the proton at the C5 position. It appears as a singlet because there are no adjacent protons within a three-bond coupling distance.
-
δ 3.90 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group. Its chemical shift is typical for methyl groups attached to an oxygen atom.
Causality Behind the Observations: The simplicity of the aromatic region (two singlets) immediately confirms the substitution pattern. The absence of ortho, meta, or para coupling constants is a critical piece of the structural puzzle. The integration values (1:1:3) provide a quantitative proton count for each distinct chemical environment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides a direct map of the carbon framework. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons.
Expected ¹³C NMR Data: Based on the structure, we anticipate seven distinct carbon signals. While specific literature values for this exact compound are sparse, we can predict the chemical shift regions based on established principles of NMR spectroscopy.[1]
-
~164 ppm: The carbonyl carbon (C=O) of the ester group, typically found in this downfield region.
-
~152 ppm (C6), ~150 ppm (C4), ~148 ppm (C2): The three carbons attached to heteroatoms (2x C-Cl, 1x C-N). These are deshielded and appear downfield. Assigning them precisely without 2D NMR requires computational modeling or comparison with very close analogs.
-
~125 ppm (C5), ~122 ppm (C3): The two remaining carbons of the pyridine ring.
-
~53 ppm: The methyl ester carbon (-OCH₃).
Why this is important: A count of seven distinct signals is a primary validation of the proposed structure. Any fewer would imply molecular symmetry that is not present, and any more would suggest impurities or an incorrect structure.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of a compound, offering one of the most definitive pieces of evidence for its identity. For halogenated compounds, MS offers a unique confirmatory fingerprint.
Expected Mass Spectrum Data:
-
Molecular Weight: 206.02 g/mol .[2]
-
Molecular Ion Peak (M⁺): An electron ionization (EI) spectrum would show a molecular ion at m/z 206.
-
Protonated Molecule [M+H]⁺: Electrospray ionization (ESI), a softer technique, would show a peak at m/z 207. An observed ESI [M+H]⁺ at 206.1 is consistent with the theoretical mass.[3]
-
The Chlorine Isotope Pattern: This is the most critical feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:
-
M⁺ (containing 2 x ³⁵Cl): Relative abundance of ~100% (or 9:6:1 ratio base).
-
[M+2]⁺ (containing 1 x ³⁵Cl and 1 x ³⁷Cl): Relative abundance of ~65%.
-
[M+4]⁺ (containing 2 x ³⁷Cl): Relative abundance of ~10%. The presence of this distinct 9:6:1 isotopic pattern is unambiguous proof that two chlorine atoms are present in the molecule.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing rapid confirmation of the functional groups present.
Expected Key IR Absorptions:
-
~1730-1715 cm⁻¹ (Strong): A sharp, strong absorption characteristic of the C=O (carbonyl) stretch of the ester functional group.
-
~1600-1450 cm⁻¹ (Medium-Weak): Several bands corresponding to the C=C and C=N stretching vibrations within the pyridine ring.
-
~1300-1100 cm⁻¹ (Strong): C-O stretching vibrations of the ester group.
-
~800-600 cm⁻¹ (Strong): C-Cl stretching vibrations.
Self-Validation: The presence of a strong carbonyl peak and the absence of a broad O-H stretch (which would be present in the corresponding carboxylic acid) validates the ester functionality.
Summary of Primary Spectroscopic Data
| Technique | Expected Observation | Information Confirmed |
| ¹H NMR | δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H) | Proton environments, 1:1:3 ratio, and substitution pattern on the pyridine ring. |
| ¹³C NMR | 7 distinct signals, including a C=O at ~164 ppm and an -OCH₃ at ~53 ppm. | Presence of 7 unique carbon atoms, confirming the carbon skeleton and functional groups. |
| Mass Spec | Molecular ion cluster at m/z 206, 208, 210 with a ~9:6:1 intensity ratio. | Molecular formula (C₇H₅Cl₂NO₂) and definitive proof of two chlorine atoms. |
| IR Spec | Strong C=O stretch at ~1720 cm⁻¹, C=C/C=N stretches at ~1550 cm⁻¹, and C-Cl stretches at <800 cm⁻¹. | Presence of ester, aromatic ring, and carbon-halogen functional groups. |
Section 2: A Comparative Guide to Structural Elucidation Techniques
While the primary spectroscopic methods provide a robust picture, certain scenarios—such as the presence of complex isomers or the need for absolute structural proof for regulatory submission—demand more advanced or alternative techniques.
2D NMR Spectroscopy: Unveiling Connectivity
For a simple molecule like this compound, 2D NMR is confirmatory. For more complex analogs, it is essential.[4]
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons. In this case, a COSY spectrum would be blank in the aromatic region, confirming the absence of ¹H-¹H coupling and reinforcing the singlet assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons they are attached to. It would show correlations between δ 8.84 and its attached carbon (C2), δ 7.98 and C5, and δ 3.90 and the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is exceptionally powerful for piecing together a molecule's framework. We would expect to see correlations from the methyl protons (δ 3.90) to the carbonyl carbon (~164 ppm) and from the aromatic protons to various carbons in the ring, locking in the structure.
Comparison: While ¹H and ¹³C NMR suggest the structure, HMBC proves the connectivity between the fragments (the ester and the dichloropyridine ring).
X-ray Crystallography: The Gold Standard
X-ray crystallography provides an unequivocal, three-dimensional map of a molecule's structure in the solid state by determining the precise spatial arrangement of its atoms.[5][6]
-
Performance: It is considered the "gold standard" for structural proof, as it leaves no ambiguity about atom connectivity or stereochemistry.
-
Comparison: Unlike spectroscopy, which provides data from which a structure is inferred, crystallography provides a direct image of the structure.
-
Limitations: The primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. The resulting structure represents the solid-state conformation, which may differ from the conformation in solution.
Elemental Analysis: Foundational Formula Confirmation
Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically C, H, N, S, and halogens) in a sample.[7]
-
Performance: It provides the empirical formula of the compound. For this compound (C₇H₅Cl₂NO₂), the theoretical percentages are: C (40.81%), H (2.45%), N (6.80%), Cl (34.41%). An experimental result within ±0.4% of these values confirms the elemental composition and high purity of the sample.
-
Comparison: Elemental analysis complements mass spectrometry. While MS provides the exact mass of a single molecule, elemental analysis provides the bulk composition of the sample, acting as a check on both identity and purity.
Section 3: Integrated Workflow and Experimental Protocols
A logical, phased approach to structural confirmation ensures efficiency and accuracy. The workflow begins with rapid, information-rich techniques and progresses to more definitive or specialized methods if ambiguity remains.
Workflow for Structural Confirmation
Caption: Logical workflow for structural confirmation.
Comparison of Analytical Techniques
Caption: Comparison of information provided by key analytical techniques.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum. A 30-degree pulse angle with a 1-second relaxation delay and 16 scans is typically sufficient.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate all signals to determine relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus.
-
Acquire a spectrum using a standard pulse program with broadband proton decoupling (e.g., zgpg30).
-
A longer acquisition time is required due to the low natural abundance of ¹³C. Typically, 1024 scans or more may be needed.
-
Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).
-
Optimize source parameters (capillary voltage, gas flow, temperature) to achieve a stable signal.
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and analyze the isotopic cluster to confirm the presence of two chlorine atoms.
Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
References
-
The Royal Society of Chemistry. Table of Contents. [Link]
-
MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. [Link]
-
University of Basrah. Element analysis. [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
Weizmann Institute of Science. Elemental analysis. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254591). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). [Link]
-
ResearchGate. Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF. [Link]
-
Pharmaffiliates. CAS No : 65973-52-6 | Product Name : Methyl 4,6-dichloropyridine-3-carboxylate (BSC). [Link]
-
Wikipedia. Pyridine. [Link]
-
PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Central Laboratories UCT Prague. Laboratory of Organic Elemental Analysis. [Link]
-
The Analytical Scientist. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
Wuxi InterpiPharm Pharmaceutical Development Co., Ltd. This compound|65973-52-6. [Link]
-
ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]
-
PMC. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
ProQuest. Selective halogenation of pyridines and diazines via unconventional intermediates. [Link]
-
ResearchGate. Selective meta-Halogenation of Pyridines. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubMed. A theoretical study on protonation of some halogen substituted pyridine derivatives. [Link]
-
Scribd. 2D NMR Spectroscopy for Organic Compounds | PDF. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
PubChemLite. Methyl4,6-dichloronicotinate (C7H5Cl2NO2). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram. [Link]
-
PubMed Central. Structures of the M2 channel-lining segments from nicotinic acetylcholine and NMDA receptors by NMR spectroscopy. [Link]
-
PubMed Central. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. [Link]
-
National Institute of Standards and Technology. 2,4-D - the NIST WebBook. [Link]
-
Amanote Research. (PDF) 2D NMR Methods for Structural Delineation of. [Link]
-
Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 3. This compound | 65973-52-6 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elemental analysis [chemistry.huji.ac.il]
A Comparative Guide to the Reactivity of Methyl 4,6-dichloronicotinate and Ethyl 4,6-dichloronicotinate for Researchers in Drug Development
In the landscape of pharmaceutical and agrochemical research, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug development program. Among the versatile intermediates, methyl 4,6-dichloronicotinate and ethyl 4,6-dichloronicotinate have emerged as pivotal scaffolds for the synthesis of a diverse array of bioactive molecules.[1] This guide provides an in-depth, objective comparison of the reactivity of these two closely related compounds, supported by established chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Reactivity Differences
While both esters share the same dichloropyridine core, the seemingly minor difference in their ester functionality—methyl versus ethyl—can subtly influence their physical properties and reactivity profiles. These differences, primarily driven by steric and electronic effects, can have tangible impacts on reaction kinetics, yields, and in some cases, regioselectivity.[2]
| Property | This compound | Ethyl 4,6-dichloronicotinate | Rationale for Difference |
| Molecular Formula | C₇H₅Cl₂NO₂ | C₈H₇Cl₂NO₂ | Additional methylene group in the ethyl ester. |
| Molecular Weight | 206.03 g/mol | 220.05 g/mol | Increased mass of the ethyl group. |
| Physical State | White to off-white solid | White to light yellow solid/liquid | The larger ethyl group can disrupt crystal packing, leading to a lower melting point. |
| Melting Point | 41-43 °C | 32-34 °C | Differences in crystal lattice energy. |
| Boiling Point | Not readily available | 85 °C @ 0.01 mmHg | The higher molecular weight of the ethyl ester generally leads to a higher boiling point. |
| Relative Reactivity | Generally higher | Generally lower | The smaller methyl group presents less steric hindrance to incoming nucleophiles or catalysts. |
Delving into the Reactivity Landscape: A Mechanistic Perspective
The reactivity of both methyl and ethyl 4,6-dichloronicotinate is dominated by the electron-deficient nature of the pyridine ring, which is further activated by the two electron-withdrawing chlorine atoms. This makes the C4 and C6 positions susceptible to nucleophilic attack and amenable to palladium-catalyzed cross-coupling reactions.[3]
Nucleophilic Aromatic Substitution (SNAr): A Tale of Steric Hindrance
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of these dichloronicotinates. In these reactions, a nucleophile displaces one of the chlorine atoms. The primary factor differentiating the reactivity of the methyl and ethyl esters in SNAr is steric hindrance .[2]
The ethyl group is bulkier than the methyl group. This increased steric bulk in ethyl 4,6-dichloronicotinate can impede the approach of a nucleophile, particularly to the C4 position, which is adjacent to the ester group.[2] Consequently, reactions with the methyl ester are anticipated to proceed at a faster rate and potentially with higher yields, especially when employing bulky nucleophiles.
Regioselectivity in SNAr:
Generally, the C4 position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent ester group and the pyridine nitrogen.[3] This preference for C4 substitution is a valuable synthetic handle, allowing for sequential functionalization. While the ester group's size is expected to have a minor influence on the inherent regioselectivity, the kinetic preference for C4 may be more pronounced with the less hindered this compound.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general guideline for the SNAr reaction of a dichloronicotinate with an amine nucleophile. Optimization of temperature, solvent, and base may be required for specific substrates.
-
Materials:
-
Methyl or Ethyl 4,6-dichloronicotinate (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
Anhydrous solvent (e.g., Ethanol, DMF, Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, if the amine is used as a salt)
-
-
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dichloronicotinate and the anhydrous solvent.
-
Add the amine nucleophile, followed by the base if required.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Visualization of SNAr Mechanism:
Caption: Generalized mechanism for the SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions: A Subtle Interplay of Sterics and Electronics
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the elaboration of the dichloronicotinate scaffold.[4] In these reactions, the choice between the methyl and ethyl ester can also influence reactivity, albeit often to a lesser extent than in SNAr.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling enables the formation of C-C bonds.[5] The reaction is generally tolerant of a wide range of functional groups. While the electronic difference between the methyl and ethyl ester is minimal, the steric bulk of the ethyl group could slightly disfavor the formation of the pre-catalytic complex, potentially leading to slower reaction rates compared to the methyl ester. For sterically demanding coupling partners, this effect may become more pronounced.[6]
Regioselectivity in Suzuki-Miyaura Coupling:
Similar to SNAr, the C4 position is generally more reactive in Suzuki-Miyaura couplings due to its higher electrophilicity, leading to preferential mono-arylation at this position.[5] This allows for the C6 chlorine to be retained for subsequent transformations.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a dichloronicotinate with a boronic acid.
-
Materials:
-
Methyl or Ethyl 4,6-dichloronicotinate (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
-
Procedure:
-
In a dry reaction vessel, combine the dichloronicotinate, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and any necessary ligands under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] Similar to the Suzuki coupling, the steric hindrance of the ethyl group may slightly reduce the reaction rate compared to the methyl ester, particularly with bulky amines or ligands. The choice of ligand is crucial in this reaction and can often mitigate minor substrate-based steric effects.[8]
Reactivity of the Ester Group: Hydrolysis
While the primary reactivity lies at the C-Cl bonds, the ester functionality itself can undergo hydrolysis under acidic or basic conditions. Comparative studies on the hydrolysis of methyl and ethyl esters of other aromatic systems have shown that methyl esters can be more susceptible to hydrolysis.[2][9] This is attributed to the lower steric hindrance around the carbonyl carbon of the methyl ester, making it more accessible to nucleophilic attack by water or hydroxide ions.[10] Therefore, when conducting reactions under conditions that could promote hydrolysis, ethyl 4,6-dichloronicotinate may offer slightly greater stability.
Practical Considerations and Recommendations
The choice between methyl and ethyl 4,6-dichloronicotinate will ultimately depend on the specific synthetic context.
-
For reactions where steric hindrance is a significant factor , such as SNAr with bulky nucleophiles or certain cross-coupling reactions, This compound is likely the more reactive and higher-yielding choice.
-
In situations where the stability of the ester group is a concern , particularly under basic or acidic conditions, ethyl 4,6-dichloronicotinate may provide a slight advantage.
-
Downstream processing considerations may also play a role. The difference in physical properties, such as melting and boiling points, could be leveraged for purification purposes.
-
Cost and availability are practical factors that should also be considered in the decision-making process.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Methyl 4,6-dichloronicotinate: A Cost-Benefit Analysis
Methyl 4,6-dichloronicotinate is a crucial intermediate in the synthesis of a variety of bioactive molecules, finding applications in the pharmaceutical and agrochemical industries.[1] Its strategic importance necessitates the development of efficient, cost-effective, and safe synthetic routes for its production. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable route for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly follows two strategic pathways: the chlorination of a pre-existing esterified pyridine ring or the esterification of a pre-chlorinated nicotinic acid derivative. Each approach presents a unique set of advantages and disadvantages concerning cost, yield, safety, and scalability. This guide will dissect these routes to provide a comprehensive cost-benefit analysis.
Route 1: Chlorination of Methyl 4,6-dihydroxynicotinate
This widely utilized method involves the conversion of the hydroxyl groups of Methyl 4,6-dihydroxynicotinate to chlorides using a potent chlorinating agent.
Reaction Pathway
Caption: Synthesis of this compound via chlorination.
In-depth Analysis
The chlorination of Methyl 4,6-dihydroxynicotinate is a robust and relatively high-yielding process. The use of phosphorus oxychloride (POCl3) as the chlorinating agent is a common and effective choice for this transformation. The addition of a tertiary amine base, such as N,N-diethylaniline, is crucial to neutralize the hydrochloric acid generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.
However, the significant drawbacks of this route lie in the hazardous nature of phosphorus oxychloride. POCl3 is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[2][3] Its handling requires stringent safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.[4] From an environmental perspective, the disposal of phosphorus-containing byproducts presents a challenge.
The scalability of this process for industrial production is feasible but requires specialized equipment to handle the corrosive and reactive nature of POCl3.[5]
Experimental Protocol
A general procedure for the synthesis of this compound from Methyl 4,6-dihydroxynicotinate is as follows:
-
To a solution of Methyl 4,6-dihydroxynicotinate (1 equivalent) in phosphoryl chloride (excess), add N,N-diethylaniline (1.2 equivalents).
-
Heat the reaction mixture to 120°C and maintain for 2 hours.
-
After cooling to room temperature, concentrate the reaction mixture under vacuum.
-
Slowly pour the concentrated residue into ice water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[1]
A reported yield for this reaction is approximately 42%.[1]
Route 2: Esterification of 4,6-dichloronicotinic Acid
This alternative approach involves the direct conversion of the carboxylic acid functionality of 4,6-dichloronicotinic acid to its corresponding methyl ester.
Reaction Pathway
Caption: Synthesis of this compound via Fischer esterification.
In-depth Analysis
The Fischer esterification is a classic and straightforward method for producing esters.[4][6] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is driven to completion by using an excess of the alcohol (methanol in this case) or by removing the water byproduct.[7] The primary advantages of this route are the relatively low cost and low toxicity of the reagents involved. Methanol and sulfuric acid are common laboratory chemicals and are significantly less hazardous than phosphorus oxychloride.
The main drawback of the Fischer esterification is its reversible nature, which can lead to incomplete conversion and lower yields if the equilibrium is not effectively shifted towards the product.[8] The reaction times can also be longer compared to the chlorination route.
For industrial-scale production, the Fischer esterification is a well-established and scalable process.[9] The use of corrosion-resistant reactors may be necessary due to the acidic conditions.
Experimental Protocol (Adapted from a similar procedure)
A general procedure for the Fischer esterification of 4,6-dichloronicotinic acid is as follows:
-
Dissolve 4,6-dichloronicotinic acid (1 equivalent) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.[7]
Alternative Esterification Methods and Their Hazards
Other reagents can be employed for the esterification of 4,6-dichloronicotinic acid, but they often come with increased costs and significant safety concerns:
-
Thionyl Chloride (SOCl2): This reagent can be used to convert the carboxylic acid to an acid chloride, which then readily reacts with methanol. However, thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing sulfur dioxide and hydrogen chloride gas.[10][11][12]
-
Diazomethane (CH2N2): Diazomethane is a highly efficient methylating agent that reacts rapidly with carboxylic acids at room temperature. However, it is extremely toxic, explosive, and carcinogenic, making it unsuitable for large-scale synthesis without specialized equipment and handling procedures.[13][14][15]
Cost-Benefit Comparison
| Parameter | Route 1: Chlorination | Route 2: Fischer Esterification |
| Starting Material Cost | Methyl 4,6-dihydroxynicotinate: Moderate to High[13] | 4,6-dichloronicotinic acid: Moderate[16][17] |
| Reagent Cost | POCl3: High[11][18]; N,N-diethylaniline: Moderate[10][14] | Methanol: Low; Sulfuric Acid: Low |
| Yield | Moderate (approx. 42%)[1] | Generally moderate to high, but equilibrium-dependent[8] |
| Reaction Time | Relatively short (2 hours at 120°C)[1] | Can be longer (several hours to overnight at reflux)[7] |
| Safety Hazards | High (POCl3 is highly toxic and corrosive)[3] | Moderate (Sulfuric acid is corrosive) |
| Environmental Impact | High (Phosphorus-containing waste) | Low (Water is the main byproduct) |
| Scalability | Feasible with specialized equipment[5] | Readily scalable[9] |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Route 1 (Chlorination) is a rapid and effective method that may be favored when the starting material, Methyl 4,6-dihydroxynicotinate, is readily available and the necessary infrastructure to handle hazardous reagents is in place. However, the significant safety and environmental concerns associated with phosphorus oxychloride are major deterrents.
Route 2 (Fischer Esterification) presents a more cost-effective, safer, and environmentally benign alternative. While it may require longer reaction times and careful optimization to maximize yield, the lower cost of reagents and the reduced safety and environmental burden make it a more attractive option for both laboratory-scale synthesis and large-scale industrial production. The use of highly hazardous alternatives like thionyl chloride or diazomethane for esterification is strongly discouraged unless absolutely necessary and with extreme caution.
For most applications, the Fischer esterification of 4,6-dichloronicotinic acid (Route 2) is the recommended synthetic strategy due to its superior cost-benefit profile, emphasizing safety and environmental responsibility without significantly compromising efficiency.
References
- Diazomethane - Health Hazard and Toxicity. (2019, September 12). ChemicalBook.
- Methyl 4,6-dichloronicotin
- Phosphorus oxychloride. Lanxess.
- N,N-Diethylaniline >= 99%. Sigma-Aldrich.
- N,N-Diethylaniline, 99%. Thermo Scientific Chemicals.
- Phosphorus oxitrichloride price. ChemicalBook.
- Phosphorus(V) oxychloride. Volochem Inc.
- N,N-Diethylaniline 99.0+%, TCI America 25 mL. Fisher Scientific.
- Thionyl Chloride HAZARD SUMMARY. NJ.gov.
- Phosphorus(V)
- Diazomethane - HAZARD SUMMARY. NJ.gov.
- DIAZOMETHANE. CAMEO Chemicals - NOAA.
- Safety D
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules, 17(4), 4533–4544.
- Fischer Esterification. (2022, November 16). Master Organic Chemistry.
- Thionyl chloride. ChemicalBook.
- Thionyl chloride Price and Market Analysis. ECHEMI.
- Fischer–Speier esterific
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. (2019).
- 4,6-Dichloronicotinic acid. Chem-Impex.
- 40296-46-6 Ethyl 4,6-dichloronicotin
- 4,6-Dichloronicotinic acid, 97%. Thermo Scientific Chemicals.
- Chlorination process of pyridine derivatives.
- POCl3-PCl5 mixture: A robust chlorinating agent. (2019). Journal of the Indian Chemical Society, 96(11), 1435-1442.
- Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (2004). Uniciencia, 21(1), 53-60.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Diazomethane. Sigma-Aldrich.
- (Trimethylsilyl)diazomethane, 1.8 to 2.4M solution in hexanes. Fisher Scientific.
- Diazomethane API RAW M
- Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
- Preparation of chlorinated pyridines.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- 4,6-Dichloronicotinic acid, 97%. Thermo Scientific Chemicals.
- 4,6-Dichloronicotinic Acid | 73027-79-9. TCI AMERICA.
- Vapor phase production of Chlorinated pyridines from alpha-picoline.
- Synthesis of methyl 2-chloronicotin
- Fischer Esterification: Mechanism & Examples. NROChemistry.
- Diazomethane. Organic Syntheses.
- Fischer Esterific
- Fischer Esterific
- Diazomethane. Sigma-Aldrich.
- Fischer Esterific
- Fischer Esterific
- How can I improve the yield of my Fischer Esterific
- Ethyl 4,6-dichloronicotin
Sources
- 1. Diazomethane - Wikipedia [en.wikipedia.org]
- 2. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. odinity.com [odinity.com]
- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 11. lanxess.com [lanxess.com]
- 12. nj.gov [nj.gov]
- 13. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. nj.gov [nj.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. 4,6-Dichloronicotinic Acid | 73027-79-9 | TCI AMERICA [tcichemicals.com]
- 18. dir.indiamart.com [dir.indiamart.com]
A Comparative Guide to Catalysts for the Functionalization of Methyl 4,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Among the myriad of pyridine-based building blocks, Methyl 4,6-dichloronicotinate stands out as a versatile intermediate, offering two distinct reactive sites for strategic functionalization. The selective introduction of new carbon-carbon and carbon-nitrogen bonds at the C4 and C6 positions is pivotal for the synthesis of novel bioactive compounds. This guide provides a comprehensive comparative analysis of various catalytic systems employed for the functionalization of this compound, with a focus on providing actionable experimental data and elucidating the principles that govern catalyst selection and performance.
The Strategic Importance of Selective Functionalization
This compound possesses two chlorine atoms that can be sequentially or selectively replaced through cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing methyl ester group, render the C4 and C6 positions susceptible to nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The ability to selectively functionalize one position over the other is a key strategic advantage in multi-step syntheses, allowing for the controlled and divergent construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization
Palladium-based catalysts are undoubtedly the most extensively studied and widely employed catalysts for the functionalization of halo-pyridines, including this compound.[1] Their high efficiency, broad functional group tolerance, and predictable reactivity make them the first choice for many synthetic chemists.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[2] In the case of dihalogenated pyridines, the regioselectivity of the reaction is a critical consideration. For 4,6-dihalopyridines, the C4 position is generally more electrophilic and, therefore, more susceptible to oxidative addition by the palladium catalyst. This often leads to a preference for mono-arylation at the C4 position.[3]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 4-aryl-6-chloronicotinate | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Good to Excellent | [3] |
| PdCl₂(dppf) | K₃PO₄ | Toluene | 110 | 16 | High | [3] |
| PXPd2 | K₂CO₃ | Methanol | 80 | 1 | >95 (for 2,6-dichloronicotinamide) | [4][5] |
Note: Data for the closely related 2,6-dichloronicotinamide is included to highlight the efficacy of modern catalysts.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the regioselective mono-arylation at the C4 position.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices: The choice of a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like those used with PXPd2 can significantly influence the catalytic activity and selectivity.[4][5] The base is crucial for the transmetalation step, and the biphasic solvent system helps to dissolve both the organic and inorganic reagents.
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable handles for further transformations in drug discovery.[6] This reaction typically employs a dual catalytic system of palladium and copper.[5]
Comparison of Catalytic Systems for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | High | [6] |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | 80 | Good to High | [6] |
| Pd/CuFe₂O₄ | - | K₂CO₃ | Ethanol | 70 | Moderate to Excellent | [7] |
Note: The data represents general conditions for Sonogashira couplings of aryl halides.
Experimental Protocol: Sonogashira Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
CuI (3 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
dot graph "Sonogashira_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.[8][9] The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners. Bulky, electron-rich phosphine ligands are often the most effective.[10]
Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine Scope | Reference |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | Primary and Secondary | [9] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | Broad | [1] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Secondary Amines | [10] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add this compound and toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Nickel catalysts have emerged as a more economical and earth-abundant alternative to palladium for cross-coupling reactions.[11][12] They often exhibit different reactivity and selectivity profiles, providing a complementary approach to palladium catalysis.
Comparative Insights: Nickel vs. Palladium in Suzuki-Miyaura Coupling
A head-to-head study using a dppf ligand revealed that while both Ni and Pd are effective, Ni-catalyzed reactions can sometimes be more sensitive to steric hindrance and electronic effects of the substrates.[11][13] However, for certain substrates, nickel catalysts can offer superior performance, especially for the activation of less reactive C-Cl bonds.
Key Considerations for Nickel Catalysis:
-
Ligand Choice is Crucial: The steric and electronic properties of the phosphine ligand have a significant impact on selectivity and yield.[11]
-
Reductant Often Required: Many nickel-catalyzed reactions require a stoichiometric reductant to generate the active Ni(0) species.
-
Different Mechanistic Pathways: Nickel can access different oxidation states and mechanistic pathways compared to palladium, sometimes leading to unique reactivity.
Copper-Catalyzed Cyanation: A Classic Transformation Modernized
The introduction of a cyano group is a valuable transformation in organic synthesis. While palladium catalysts are effective for cyanation, they can be prone to poisoning by excess cyanide.[3][14] Copper-catalyzed methods, rooted in the classical Rosenmund-von Braun reaction, offer a robust alternative.[3] Modern protocols utilize catalytic amounts of copper and often proceed under milder conditions than their stoichiometric predecessors.
Palladium vs. Copper in Cyanation Reactions
| Feature | Palladium Catalysis | Copper Catalysis |
| Catalyst Cost | High | Low |
| Substrate Scope | Broad (including chlorides) | Generally requires bromides/iodides |
| Cyanide Poisoning | Susceptible | Less prone |
| Reaction Conditions | Generally milder | Can require higher temperatures |
| Cyanide Source | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | CuCN, KCN, NaCN |
Emerging Catalytic Systems: Photoredox and Enzymatic Functionalization
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions.[15][16] For the functionalization of heteroarenes, photoredox catalysis can facilitate C-H functionalization, offering a complementary approach to traditional cross-coupling reactions.[15] While specific examples for this compound are still emerging, the general principles suggest that photoredox-mediated radical reactions could be a powerful tool for its derivatization.
Enzymatic Catalysis
Biocatalysis offers the potential for unparalleled selectivity and sustainability in chemical synthesis.[17] While the direct enzymatic functionalization of this compound is not yet well-established, the use of enzymes, such as halogenases, to introduce functionality onto pyridine rings is an active area of research. These biocatalytically installed handles can then be subjected to the cross-coupling reactions discussed above.
Conclusion and Future Outlook
The functionalization of this compound is a rich field with a diverse array of catalytic tools at the disposal of the synthetic chemist. Palladium catalysts remain the gold standard for their reliability and broad applicability in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. However, the growing importance of sustainable chemistry makes nickel- and copper-based systems increasingly attractive alternatives. The choice of catalyst should be guided by a careful consideration of the desired transformation, substrate scope, cost, and scalability.
The future of this field will likely see the development of even more efficient and selective catalysts, particularly for challenging transformations. The integration of photoredox and enzymatic catalysis with traditional cross-coupling methods holds immense promise for developing novel and sustainable synthetic routes to complex pyridine derivatives, further empowering researchers in the discovery of new medicines and agrochemicals.
References
-
Organic & Biomolecular Chemistry. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Available at: [Link]
-
ResearchGate. Test reactions for catalyst screening. Available at: [Link]
-
Thieme Chemistry. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Available at: [Link]
-
International Journal of New Chemistry. PDF 1014.01 K. Available at: [Link]
-
ResearchGate. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Available at: [Link]
-
Chemical Society Reviews. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
PMC. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link]
-
ResearchGate. Why Cu catalyzed reactions required more catalyst loadings as compared to the Pd. Available at: [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
MDPI. Recent Advances in Photoredox Catalysts. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Available at: [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]
-
Sci-Hub. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Available at: [Link]
-
RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]
-
MDPI. Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
MDPI. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Available at: [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
Organic Chemistry Frontiers. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]
-
PMC. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available at: [Link]
-
PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Available at: [Link]
-
PMC. Dawn of photoredox catalysis. Available at: [Link]
-
Journal of the Chemical Society, Chemical Communications. Selective functionalization of unactivated methine positions. 4-Acetyldiamantane. Available at: [Link]
-
MDPI. Boosting the Catalytic Performance of Co/Mg/La Catalyst for Ammonia Synthesis by Selecting a Pre-Treatment Method. Available at: [Link]
-
PURE. Selective functionalization of unactivated methine positions. 4-Acetyldiamantane. Available at: [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling / Organic Letters, 2003 [sci-hub.ru]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. ijnc.ir [ijnc.ir]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
A Comparative Guide to the Structural Confirmation of Methyl 4,6-dichloronicotinate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. Methyl 4,6-dichloronicotinate, a key building block, is no exception. Its utility in the synthesis of kinase inhibitors and other bioactive molecules necessitates an unambiguous confirmation of its chemical structure. This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of this compound, offering insights into the experimental data and the rationale behind methodological choices.
The Imperative of Orthogonal Structural Verification
Confirming the structure of a molecule like this compound, with its substituted pyridine ring, requires a multi-faceted analytical approach. Relying on a single technique can be misleading. Therefore, employing orthogonal methods—techniques that measure different physical properties of the molecule—provides a robust and self-validating system for structural confirmation. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: For a molecule like this compound, ¹H NMR allows for the direct observation of the protons on the pyridine ring and the methyl ester group. The chemical shift (δ) of each proton is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the ester functionality. The simplicity of the spectrum is in itself a key piece of evidence.
Experimental Data: The ¹H NMR spectrum of this compound, recorded in DMSO-d6 at 400 MHz, displays the following signals[1]:
-
δ 8.84 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.
-
δ 7.98 (s, 1H): This singlet is assigned to the proton at the C5 position.
-
δ 3.90 (s, 3H): This singlet represents the three equivalent protons of the methyl ester group (-OCH₃).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 8.84 | Singlet | 1H |
| H-5 | 7.98 | Singlet | 1H |
| -OCH₃ | 3.90 | Singlet | 3H |
Trustworthiness: The presence of only two singlets for the aromatic protons is a strong indicator of the 4,6-dichloro substitution pattern. Any other arrangement of the chlorine atoms would likely result in more complex splitting patterns due to proton-proton coupling. The integration values (1:1:3) further validate the assignment.
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR provides a direct look at the carbon skeleton. For this compound, we expect to see seven distinct carbon signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (Cl, O, N) appearing further downfield.
Predicted Spectroscopic Data: Although specific experimental data for this compound is not readily available in the searched literature, we can predict the approximate chemical shifts based on established principles and data for similar structures[2][3][4]:
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164 |
| C-4 | ~155 |
| C-6 | ~152 |
| C-2 | ~150 |
| C-5 | ~125 |
| C-3 | ~123 |
| -OCH₃ | ~53 |
Trustworthiness: The predicted chemical shifts provide a benchmark for experimental verification. The downfield shifts of C-4 and C-6 are expected due to the direct attachment of chlorine atoms. The carbonyl carbon (C=O) will be the most deshielded carbon in the molecule.
Experimental Protocol: NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry: The Molecular Fingerprint
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Expertise & Experience: For halogenated compounds like this compound, the isotopic pattern of the molecular ion is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of two chlorine atoms in the molecule will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.
Predicted Mass Spectrum Data: While a specific experimental mass spectrum for this compound was not found in the searched literature, the expected key features can be predicted:
| Ion | m/z (for ³⁵Cl) | Predicted Relative Intensity | Notes |
| [M]⁺ | 205 | 9 | Molecular ion |
| [M+2]⁺ | 207 | 6 | Molecular ion with one ³⁷Cl |
| [M+4]⁺ | 209 | 1 | Molecular ion with two ³⁷Cl |
| [M-OCH₃]⁺ | 174 | Variable | Loss of the methoxy radical |
| [M-COOCH₃]⁺ | 146 | Variable | Loss of the carbomethoxy radical |
Trustworthiness: The observation of the correct isotopic pattern for the molecular ion is a very strong piece of evidence for the presence of two chlorine atoms. The fragmentation pattern, particularly the loss of the ester group fragments, further supports the proposed structure.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).
-
Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions to deduce the fragmentation pathway.
-
Caption: Workflow for MS-based structural confirmation.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most unambiguous structural determination by mapping the precise three-dimensional arrangement of atoms in the solid state.
Expertise & Experience: Obtaining a single crystal suitable for X-ray diffraction can be a challenging yet rewarding step. The resulting crystal structure provides a definitive confirmation of the connectivity and stereochemistry of the molecule, serving as the "gold standard" for structural elucidation.
Experimental Data: The crystal structure of Methyl 4,6-dichloropyridine-3-carboxylate has been reported[5]. The key findings from the crystallographic data confirm the following:
-
Connectivity: The arrangement of atoms unequivocally matches that of this compound.
-
Bond Lengths and Angles: The bond lengths and angles are within the normal ranges for this type of compound[5].
-
Planarity: The pyridine ring is planar, as expected.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Trustworthiness: A solved crystal structure is considered definitive proof of the molecular structure. It validates the interpretations made from spectroscopic data and leaves no room for ambiguity regarding the substitution pattern.
Experimental Protocol: X-ray Crystallography
Objective: To determine the precise three-dimensional atomic arrangement of this compound.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the compound. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
-
Data Collection:
-
Select a well-formed, clear crystal.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct or Patterson methods.
-
Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Caption: Workflow for X-ray crystallography structural confirmation.
Comparative Summary and Conclusion
Each of these techniques provides a unique and vital piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment and connectivity | Rapid, non-destructive, excellent for solution-state structure | Can be complex for molecules with extensive proton coupling |
| ¹³C NMR | Carbon skeleton | Direct observation of all unique carbons | Lower sensitivity, longer acquisition times |
| Mass Spectrometry | Molecular weight and fragmentation | High sensitivity, isotopic information for halogens | Does not provide detailed connectivity information |
| X-ray Crystallography | Definitive 3D structure in the solid state | Unambiguous structural proof | Requires a suitable single crystal, solid-state structure may differ from solution |
References
-
Li, M., & Wang, Z. (2014). Methyl 4,6-dichloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1097. [Link]
-
Pharmaffiliates. Methyl 4,6-dichloropyridine-3-carboxylate (BSC). [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
Sources
A Senior Application Scientist's Guide to Analytical Standards for Methyl 4,6-dichloronicotinate
Introduction: The Critical Role of a Reliable Standard
Methyl 4,6-dichloronicotinate (CAS No. 65973-52-6) is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its unique dichloro-substituted pyridine ring is a key structural motif for developing molecules with enhanced bioactivity, including anti-inflammatory and antimicrobial properties.[1] For researchers and drug development professionals, the precise quantification and quality control of this intermediate are paramount. An inaccurate assessment of purity or identity can lead to significant downstream consequences, including inconsistent reaction yields, compromised final product purity, and potential safety liabilities.
This guide provides an in-depth comparison of analytical standards for this compound. It moves beyond a simple product listing to explain the causality behind experimental choices, offering robust protocols for in-house verification and use. Our objective is to empower researchers to select and effectively utilize the most appropriate standard for their specific application, ensuring data integrity and accelerating development timelines.[2][3]
Section 1: Physicochemical Profile & Handling
Understanding the fundamental properties of this compound is the first step in developing robust analytical methods.
| Property | Value | Source |
| CAS Number | 65973-52-6 | [4][5] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][4] |
| Molecular Weight | 206.02 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 43 - 47 °C | [1] |
| Storage | Refrigerated (2 - 8 °C), protected from light | [1][6] |
Expert Insight: The relatively low melting point and sensitivity to heat necessitate refrigerated storage to prevent degradation. When preparing samples for analysis, it is crucial to ensure complete dissolution in an appropriate solvent, such as acetonitrile or methanol, to achieve accurate and reproducible results.
Section 2: The Hierarchy of Analytical Standards
Not all standards are created equal. The choice of standard depends on the criticality of the application, from early-stage research to final product quality control (QC).[7]
-
Primary Standards: The highest quality, with purity established without reference to another standard. Often characterized by a metrological institute.
-
Certified Reference Materials (CRMs): These are well-characterized materials with certified property values and associated uncertainty, providing traceability to SI units.[8] They are ideal for method validation and instrument calibration.
-
Secondary Standards (Working Standards): Characterized by comparison to a primary standard.[7] These are cost-effective for routine, day-to-day analyses like reaction monitoring.
The diagram below illustrates the flow of metrological traceability, ensuring that measurements made with a working standard are ultimately linked to a higher-order, internationally recognized standard.
Caption: Metrological traceability of analytical standards.
Section 3: Comparative Analysis of Commercial Standards
When sourcing a standard for this compound, suppliers typically offer materials with purities ranging from >95% to >99%.[1][9] While a higher-purity, fully characterized CRM is ideal, it may not always be necessary or available. The critical differentiator is not just the stated purity but the method used to determine it and the quality of the accompanying documentation.
Let's compare two common offerings:
| Feature | Standard A (Research Grade) | Standard B (Certified Reference Material) | Why It Matters |
| Stated Purity | >95% (GC)[1] | 99.8% (qNMR) | A higher, more accurately determined purity value reduces measurement uncertainty. |
| Characterization | GC, ¹H NMR for identity | ¹H NMR, Mass Spec, HPLC, GC, qNMR for purity assay | Orthogonal methods (using different techniques) provide much greater confidence in both identity and purity.[7] |
| Documentation | Certificate of Analysis (CoA) with purity lot number | Certified CoA with purity, uncertainty value, full characterization data, and statement of traceability | A certified CoA provides the necessary documentation for regulatory submissions and quality audits. |
| Intended Use | R&D, reaction monitoring | Quantitative analysis (assay), method validation, impurity identification | Using a standard appropriate for the task is crucial for data reliability.[2][7] |
Expert Recommendation: For quantitative applications, such as the assay of a drug substance or impurity profiling, Standard B is the unequivocal choice. The purity determined by Quantitative NMR (qNMR) is considered a primary ("direct") method as it provides a direct link to SI units without the need for a specific reference standard of the analyte itself.[8][10][11] For qualitative work, such as confirming the presence of the main component in a synthesis reaction, the more economical Standard A is often sufficient.
Section 4: Essential Experimental Protocols
Regardless of the standard purchased, in-house verification is a critical part of good laboratory practice. Here are two fundamental protocols for the characterization and use of a this compound standard.
Protocol 4.1: Purity Verification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol establishes the purity profile of the standard and can be used for routine analysis of synthesized material.
Rationale: Reversed-phase HPLC is an ideal technique due to the moderate polarity of the analyte. A gradient elution ensures that any impurities with different polarities are well-resolved from the main peak. UV detection is suitable as the pyridine ring is a chromophore.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare samples of your synthesized material at the same concentration.
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) at 260 nm[12]
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and samples. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC-UV workflow for purity analysis.
Protocol 4.2: Identity Confirmation and Assay by Quantitative ¹H NMR (qNMR)
Rationale: qNMR is a powerful primary method for both identity confirmation and accurate purity assignment.[13][14] It relies on the principle that the signal integral is directly proportional to the number of nuclei.[10][13] By comparing the integral of a known analyte proton signal to that of a certified internal standard, a highly accurate purity value can be determined.[14]
Step-by-Step Methodology:
-
Internal Standard Selection: Choose a high-purity, certified internal standard with a simple spectrum (ideally a singlet) that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound standard into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H experiment.
-
Key Parameters: Ensure a sufficient relaxation delay (D1, typically 5 times the longest T₁ of both analyte and standard) to allow for full magnetization recovery, which is critical for accurate integration. A value of 30 seconds is a safe starting point.
-
Acquire the spectrum with a good signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from this compound (e.g., the singlet from the methyl ester protons) and a signal from the internal standard.
-
Calculate the purity using the following equation[13][14]:
Purity (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
Subscripts 'a' and 'std' refer to the analyte and internal standard, respectively.
-
-
Conclusion and Final Recommendations
The selection of an analytical standard for this compound is a critical decision that directly impacts the quality and reliability of research and development data.
-
For Routine & Qualitative Use: A standard with >95% purity confirmed by GC or HPLC is generally sufficient for tasks like reaction monitoring or preliminary identification.
-
For Quantitative & Regulatory Use: A Certified Reference Material (CRM) with purity assigned by a primary method like qNMR is essential. The higher initial cost is justified by the increased accuracy, reduced uncertainty, and robust documentation required for method validation and regulatory filings.[15]
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
A Guide to Using Analytical Standards. Techno-Sciences Inc. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
-
How To Choose the Proper Analytical Reference Standards? Symtera Analytics. [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Sage Group. [Link]
-
This compound. Amerigo Scientific. [Link]
-
CAS No : 65973-52-6 | Product Name : Methyl 4,6-dichloropyridine-3-carboxylate (BSC). Pharmaffiliates. [Link]
-
Drug Development Priorities: Preclinical Data Drives Regulatory Success. AMSbiopharma. [Link]
-
Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. ScholarWorks@UARK. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
Analyzing haloacetic acids using gas chromatography/mass spectrometry. PubMed. [Link]
-
Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. [Link]
-
Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. PubMed. [Link]
-
Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. upm-inc.com [upm-inc.com]
- 4. CAS 65973-52-6 | this compound - Synblock [synblock.com]
- 5. This compound | 65973-52-6 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. How To Choose the Proper Analytical Reference Standards? [symteraanalytics.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. 生薬製品向け品質管理用標準物質における定量NMR [sigmaaldrich.com]
- 11. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. emerypharma.com [emerypharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Drug Development Priorities: Preclinical Data Drives Regulatory Success | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Environmental Impact of Methyl 4,6-dichloronicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4,6-dichloronicotinate is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. As the chemical industry increasingly embraces the principles of green chemistry, a thorough assessment of the environmental impact of its synthetic routes is paramount. This guide provides an in-depth, objective comparison of the prevalent synthesis methods for this compound, offering experimental data and analysis to inform environmentally conscious decisions in research and development.
Introduction: The Imperative for Greener Synthetic Pathways
The synthesis of specialty chemicals like this compound often involves the use of hazardous reagents and generates significant waste. A critical evaluation of synthetic methodologies is essential to minimize environmental footprint and ensure worker safety. This guide will dissect two primary routes to this compound, evaluating them based on key green chemistry metrics and the inherent hazards of the materials employed.
Comparative Analysis of Synthetic Routes
Two main synthetic strategies for this compound are prevalent: a direct, one-pot chlorination and a two-step approach involving the synthesis and subsequent esterification of an acid intermediate.
Route 1: Direct Chlorination of Methyl 4,6-dihydroxynicotinate
This widely utilized method involves the direct conversion of Methyl 4,6-dihydroxynicotinate using a potent chlorinating agent, typically phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-diethylaniline.
Reaction Scheme:
Caption: Direct chlorination of Methyl 4,6-dihydroxynicotinate.
Route 2: Two-Step Synthesis via 4,6-Dichloronicotinic Acid
An alternative strategy involves the initial synthesis of 4,6-Dichloronicotinic acid, followed by its esterification to the desired methyl ester. This approach offers the potential for purification of the intermediate acid, which may lead to a cleaner final product. A common method for the esterification of the analogous ethyl ester utilizes oxalyl chloride to form the acid chloride, followed by the addition of the alcohol. This can be adapted for the synthesis of the methyl ester.
Reaction Scheme:
Caption: Two-step synthesis of this compound.
Environmental Impact Assessment: A Quantitative Comparison
To objectively compare the environmental performance of these two routes, we will utilize established green chemistry metrics: Atom Economy and E-Factor (Environmental Factor).
Green Chemistry Metrics
| Metric | Route 1: Direct Chlorination | Route 2: Two-Step Synthesis |
| Atom Economy | Lower | Higher (for the esterification step) |
| E-Factor | Higher | Potentially Lower |
| Reagent Hazards | High (POCl₃, N,N-diethylaniline) | High (POCl₃, Oxalyl Chloride) |
| Solvent Usage | Moderate to High | High |
| Energy Consumption | High (reflux temperatures) | Moderate to High |
Atom Economy is a measure of the efficiency of a reaction in converting reactant atoms to the desired product. A higher atom economy indicates less waste generation.
E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is indicative of a greener process.
In-Depth Analysis of Reagent and Solvent Hazards
A crucial aspect of environmental impact assessment is the inherent toxicity and hazard profile of the chemicals used.
| Reagent/Solvent | Route(s) Used | Key Hazards |
| Phosphoryl Chloride (POCl₃) | 1, 2 | Highly corrosive, toxic by inhalation, reacts violently with water, producing toxic and corrosive fumes. |
| N,N-Diethylaniline | 1 | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects. |
| Oxalyl Chloride | 2 | Highly toxic and corrosive. Reacts with water to produce hydrochloric acid, carbon monoxide, and oxalic acid. |
| Thionyl Chloride (SOCl₂) (Alternative to Oxalyl Chloride) | 2 | Corrosive, toxic if inhaled, and reacts violently with water. |
| Dichloromethane (DCM) | 2 | Suspected carcinogen, volatile organic compound (VOC). |
| Methanol | 2 | Flammable, toxic. |
Experimental Protocols
Protocol for Route 1: Direct Chlorination
-
To a solution of Methyl 4,6-dihydroxynicotinate in phosphoryl chloride, add N,N-diethylaniline.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
After cooling, the reaction mixture is concentrated under vacuum.
-
The residue is carefully poured into ice water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated to yield the crude product, which is then purified by chromatography.
Protocol for Route 2: Two-Step Synthesis
Step 1: Synthesis of 4,6-Dichloronicotinic Acid
-
Heat a mixture of 4,6-dihydroxynicotinic acid in an excess of phosphoryl chloride.
-
After the reaction is complete, the excess phosphoryl chloride is removed by distillation.
-
The residue is quenched with ice water, and the precipitated solid is filtered, washed, and dried.
Step 2: Esterification to this compound
-
To a suspension of 4,6-Dichloronicotinic acid in an inert solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride at a low temperature.
-
After the formation of the acid chloride is complete, add methanol to the reaction mixture.
-
The reaction is stirred until completion, followed by an aqueous workup and extraction.
-
The organic layer is dried and concentrated to afford the final product.
Workflow Diagrams
Caption: Experimental workflow for the direct chlorination route.
Caption: Experimental workflow for the two-step synthesis route.
Discussion and Recommendations
Both synthetic routes to this compound present significant environmental and safety challenges.
Route 1 is a more direct, one-pot synthesis. However, it utilizes the highly toxic and corrosive phosphoryl chloride in large excess, which also acts as the solvent. The use of N,N-diethylaniline as a base also adds to the toxicity profile and waste stream. The E-factor for this route is expected to be high due to the large excess of reagents and the generation of significant inorganic and organic waste.
Route 2 offers the advantage of a potentially cleaner final product through the isolation and purification of the intermediate 4,6-Dichloronicotinic acid. While the first step still employs the hazardous phosphoryl chloride, the subsequent esterification step can be performed under milder conditions. The use of oxalyl chloride (or thionyl chloride) in the esterification step also introduces highly reactive and hazardous reagents. However, the overall mass of hazardous reagents might be lower compared to the direct chlorination route where POCl₃ is used as both reagent and solvent. The two-step nature of this route may lead to a lower overall yield but could offer better control and potentially a lower E-factor if the recovery and reuse of solvents and reagents are implemented.
Future Perspectives and Greener Alternatives:
The development of a truly "green" synthesis for this compound remains a challenge. Future research should focus on:
-
Alternative Chlorinating Agents: Exploring less hazardous and more selective chlorinating agents to replace phosphoryl chloride, such as those based on N-chlorosuccinimide or other milder reagents.
-
Catalytic Methods: Developing catalytic approaches for the chlorination of the pyridine ring, which would significantly reduce the amount of waste generated from stoichiometric reagents.
-
Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives.
-
Flow Chemistry: Investigating the use of continuous flow reactors, which can offer better control over reaction conditions, improve safety, and potentially reduce waste.
Conclusion
A comprehensive environmental assessment of the synthesis of this compound reveals that both the direct chlorination and the two-step synthesis routes have significant environmental drawbacks due to the use of hazardous reagents and the generation of substantial waste. While the two-step route may offer some advantages in terms of process control and potential for a lower E-factor, it is more laborious.
For researchers and drug development professionals, the choice of synthetic route should be made with a clear understanding of these environmental and safety considerations. The development of novel, greener synthetic methodologies for this important building block is a critical area for future research and will be essential for the long-term sustainability of the pharmaceutical and agrochemical industries.
References
- ROTH, C. *
A Comparative Performance Guide to Methyl 4,6-dichloronicotinate in Key Synthetic Applications
<
Introduction: The Strategic Value of Dichlorinated Pyridines
In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their value lies in the ability to undergo selective, high-yield transformations, most notably palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures.[1] Methyl 4,6-dichloronicotinate, and its ethyl ester analogue, have emerged as strategically important starting materials.[2] The dichloro-substituted pyridine core provides two distinct reactive sites for nucleophilic substitution and cross-coupling, offering a robust platform for synthesizing a diverse array of functionalized pyridine derivatives.[2][3]
This guide provides a comparative benchmark of this compound's performance in two critical applications: Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. We will objectively compare its reactivity and efficiency against a relevant alternative, 2,4-dichloropyrimidine, providing supporting data and detailed experimental protocols to inform your synthetic strategy.
Application 1: Palladium-Catalyzed Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, prized for its mild conditions and broad functional group tolerance.[4] For dihalogenated pyridines like this compound, the key performance indicator is regioselectivity—the ability to selectively functionalize one halogenated position over the other.
Mechanism and Rationale for Regioselectivity
The site of reactivity in the Suzuki coupling of dihalopyridines is dictated by the electronic and steric environment of the carbon-halogen bonds.[4] In 4,6-dihalopyridines, the C4 position is generally more electrophilic and, therefore, more susceptible to the initial oxidative addition by the palladium(0) catalyst.[4] This inherent electronic bias typically leads to a strong preference for mono-arylation at the C4 position, leaving the C6 chlorine available for subsequent transformations.[1][4] This predictable selectivity is a significant advantage, enabling a stepwise approach to building complex, differentially substituted pyridines.
The general catalytic cycle, a well-established mechanism in organic chemistry, underpins this transformation.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Performance Benchmark: this compound vs. 2,4-Dichloropyrimidine
To provide a clear performance benchmark, we've compiled representative data for the Suzuki-Miyaura coupling of a similar, well-studied substrate, 2,4-dichloropyrimidine. The reactivity patterns observed for this analogue at its C4 position are highly indicative of the performance expected for this compound under similar conditions.[4][6]
| Coupling Partner | Reagent | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 12 | 71 | [6][7] |
| 4-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 12 | 85 | [6] |
| 3-Furanylboronic acid | 2-chloro-4,6-dimethoxypyrimidine | PdCl₂(dppf) (0.15) | K₃PO₄ | THF/MeOH | 24 | ~80 | [8] |
| 4-(Trifluoromethyl)phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 16 | 65 | [6] |
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings. Its selection provides a reliable baseline for performance.[9]
-
Base: An aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃ is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.[3]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is standard. The organic solvent solubilizes the reagents, while water is necessary to dissolve the inorganic base.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for halopyridines.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic and aqueous layers.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target Methyl 4-aryl-6-chloronicotinate.[3]
Application 2: Palladium/Copper-Catalyzed Sonogashira C-C Bond Formation
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[10][11] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and conjugated materials where a rigid linear linker is desired.[12]
Mechanism and Rationale
The Sonogashira reaction traditionally employs a dual catalytic system.[13] A palladium catalyst facilitates the oxidative addition of the aryl halide, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[11][12] This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the arylalkyne product and regenerate the active palladium(0) species.[13] The regioselectivity mirrors that of the Suzuki coupling, with the C4 position of this compound being the preferred site of reaction.
Relationship Diagram: Key Reagents in Sonogashira Coupling
Caption: Inter-relationships of core Sonogashira components.
Performance Benchmark: Halogenated Heterocycles in Sonogashira Coupling
Quantitative, directly comparable yield data for Sonogashira couplings on this compound versus 2,4-dichloropyrimidine is sparse in readily available literature. However, established principles and data from analogous systems provide a strong predictive framework. The reactivity trend for the halide is I > Br > Cl. While chloro-substituted heterocycles are more challenging substrates than their bromo- or iodo-counterparts, modern catalyst systems have made their use routine. Excellent yields can be achieved with appropriate catalyst and ligand selection. For instance, a Sonogashira coupling on 3-bromo-6-methyl-1,2,4,5-tetrazine using PdCl₂(PPh₃)₂ resulted in a 75% yield, demonstrating the viability of this reaction on halogenated N-heterocycles.[14]
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI | Et₃N | Toluene | RT | 75 | [14] |
| Aryl Bromides (general) | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | RT | High | [11] |
| Aryl Iodides (general) | Terminal Alkynes | Pd₂(dba)₃ / Ligand 2 | CuI | Amine | Various | RT | High | [13] |
Causality Behind Experimental Choices:
-
Dual Catalysis: The combination of palladium and copper(I) iodide is the classic, highly effective system. Copper(I) accelerates the crucial deprotonation of the alkyne, allowing the reaction to proceed under milder conditions.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and neutralizes the hydrogen halide formed during the reaction, driving it to completion.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst degradation and ensure high yields.[11]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure based on established methods.[3][10]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N, anhydrous)
-
DMF (anhydrous)
Procedure:
-
To a dry Schlenk flask containing a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Conclusion and Outlook
This compound stands as a versatile and reliable building block for the synthesis of complex substituted pyridines. Its performance in palladium-catalyzed cross-coupling reactions is characterized by predictable regioselectivity, favoring functionalization at the C4 position. This allows for the retention of a reactive chlorine handle at the C6 position for subsequent synthetic manipulations.
While direct, head-to-head quantitative comparisons with alternatives like 2,4-dichloropyrimidine require specific experimental setups, the wealth of data on analogous systems demonstrates that high yields are readily achievable for both Suzuki-Miyaura and Sonogashira couplings. The provided protocols, grounded in established chemical principles, offer robust starting points for researchers to leverage the synthetic potential of this compound in drug discovery and materials science programs.[2][15]
References
- Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 6127-6130.
- Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. (n.d.). Benchchem.
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
- Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
- Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. (2020). Drug Metabolism and Pharmacokinetics, 35(2), 238-243.
- Palladium-catalyzed chemoselective cross-coupling of acyl chlorides and organostannanes. (2005). The Journal of Organic Chemistry, 70(21), 8601-8604.
- Synthesis and biological evaluation of phosphonate analogues of nevirapine. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1493-1497.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotinate. (n.d.). Benchchem.
- Lowcost, high yield synthesis of nevirapine. (2016). Google Patents.
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. (n.d.). Benchchem.
- Nevirapine Batch Transfer Document. (n.d.). [Source not specified].
- Palladium Catalyzed C-C Coupling Reactions of 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one. (2025). [Source not specified].
- Application Notes: The Role of Methyl 4-bromo-6-methylnicotinate and Its Isomers in Kinase Inhibitor Synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. (n.d.). Benchchem.
- Preparation method of 4-amino-2-chloronicotinaldehyde. (n.d.). Google Patents.
- The isolated yield of product 3 after Suzuki coupling of... (n.d.). ResearchGate.
- Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotinate. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Source not specified].
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). National Institutes of Health.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). Amazon S3.
- Lipshutz Research Group Publications - Reviews. (n.d.). UC Santa Barbara.
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (n.d.). PubMed Central.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. (2016). DSpace@MIT.
- Comparative yields for Suzuki‐Miyaura couplings of (A)... (n.d.). ResearchGate.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Publishing.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of Dichloronicotinate Isomers in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The dichloronicotinate scaffold, a di-chlorinated derivative of nicotinic acid, represents a versatile class of chemical intermediates with significant applications in the agrochemical and pharmaceutical industries. The specific positioning of the two chlorine atoms on the pyridine ring gives rise to ten possible isomers, each possessing distinct physicochemical properties and, consequently, unique reactivity and biological activity profiles. This guide provides a comparative overview of several key dichloronicotinate isomers, synthesizing available data to illuminate their respective applications and guide researchers in selecting the optimal isomer for their specific synthetic and developmental needs.
Introduction to Dichloronicotinate Isomers
Dichloronicotinate isomers are heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of functional molecules. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring significantly influences the reactivity of the molecule, making it amenable to various chemical modifications. The differential reactivity of the chlorine atoms, depending on their position relative to the carboxylic acid group and the ring nitrogen, allows for regioselective functionalization, a key advantage in multi-step syntheses.
While all ten isomers hold potential, this guide will focus on the most prominently documented isomers in the scientific literature, highlighting their established and emerging applications.
Key Dichloronicotinate Isomers: A Comparative Analysis
This section details the synthesis, properties, and primary applications of several dichloronicotinate isomers, supported by available experimental data.
2,6-Dichloronicotinic Acid
2,6-Dichloronicotinic acid is a pivotal intermediate in both the pharmaceutical and agrochemical sectors.[1][2] Its structure features chlorine atoms flanking the nitrogen atom, influencing its electronic properties and reactivity.
Synthesis: The synthesis of 2,6-dichloronicotinic acid often involves the chlorination of nicotinic acid derivatives.[1] Advanced manufacturing processes, including continuous flow technology, are employed to ensure high purity and yield.[1]
Applications:
-
Pharmaceuticals: It is a key building block for pyridine derivatives used in the development of novel therapeutic agents.[1] Notably, it has been utilized in the synthesis of potential drug candidates for metabolic disorders by targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1.[1]
-
Agrochemicals: This isomer is extensively used in the production of herbicides and pesticides.[1]
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 140-143°C |
Ethyl 4,6-Dichloronicotinate
Ethyl 4,6-dichloronicotinate is a versatile chemical intermediate primarily utilized in the agrochemical industry.[3] The ester functional group provides an additional site for chemical modification.
Synthesis: A common synthetic route involves the treatment of 4,6-dichloronicotinic acid with ethanol in the presence of a suitable catalyst.[3]
Applications:
-
Agrochemicals: It serves as a precursor for a variety of herbicides and pesticides, contributing to crop protection.[3]
-
Pharmaceuticals: Its derivatives are being explored for applications in medicinal chemistry, particularly in the development of agents targeting neurological disorders.[3]
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈HCl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Appearance | White to Orange to Green powder to lump |
| Melting Point | 31.0 to 35.0 °C |
5,6-Dichloronicotinic Acid
5,6-Dichloronicotinic acid is another important intermediate with applications in both agrochemical and pharmaceutical research.
Synthesis: One synthetic method involves the hydrolysis of ethyl 5,6-dichloronicotinate.[4] Another route describes its preparation from the short-distillation residue of 2,3-dichloro-5-trichloromethylpyridine (DCTC), highlighting a method for resource utilization.[5]
Applications:
-
Agrochemicals: It is a known pesticide intermediate.[5]
-
Pharmaceuticals: This isomer and its derivatives are utilized in the synthesis of compounds for potential therapeutic applications.[1] It has been investigated for its role in the synthesis of multifunctional agents for the treatment of Alzheimer's disease.[1]
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| IUPAC Name | 5,6-dichloropyridine-3-carboxylic acid |
2,5-Dichloronicotinic Acid
2,5-Dichloronicotinic acid is recognized for its role as an intermediate in the synthesis of biologically active compounds.[4][6]
Applications:
-
Pharmaceuticals: It is used in pharmaceutical synthesis, with potential applications in the development of anti-inflammatory and anti-cancer agents.[4][6][7]
-
Agrochemicals: This isomer serves as a key intermediate in the formulation of herbicides and pesticides.[4][6]
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| Appearance | White Powder |
| Melting Point | 154-155°C |
3,5-Dichloropyridine Derivatives
While not a nicotinic acid itself, 3,5-dichloropyridine is a closely related and highly relevant scaffold in medicinal chemistry. Its derivatives have shown significant biological activity.
Applications:
-
Pharmaceuticals: Derivatives of 3,5-dichloropyridine have been identified as potent P2X7 receptor antagonists, which are targets for inflammatory conditions.[1][7][8] Structure-activity relationship (SAR) studies have highlighted that the 3,5-dichloro substitution pattern is critical for this antagonistic activity.[4]
Structure-Activity Relationships (SAR)
The biological activity of dichloronicotinate isomers is intrinsically linked to the position of the chlorine atoms. These substitutions influence the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.
For example, in the case of P2X7 receptor antagonists, the specific 3,5-dichloro substitution on the pyridine ring was found to be crucial for activity, with other isomers like the 2,6-dichloro derivative showing significantly reduced antagonistic effects.[4] This underscores the importance of isomer selection in drug design and lead optimization. A thorough understanding of SAR principles is essential for rationally designing more potent and selective compounds.[9][10][11]
Experimental Protocols
General Synthesis of Dichloronicotinic Acids from their Esters (Example: 5,6-Dichloronicotinic Acid)
This protocol describes a general method for the hydrolysis of a dichloronicotinate ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5,6-dichloronicotinate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
2N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl)
-
Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 5,6-dichloronicotinate in a mixture of THF, MeOH, and water.[4]
-
Add 2N aqueous NaOH solution to the mixture.[4]
-
Stir the reaction mixture at room temperature for approximately 30 minutes.[4]
-
Monitor the reaction for completion (e.g., by TLC).
-
Once complete, concentrate the mixture to remove the organic solvents.[4]
-
Acidify the remaining aqueous solution with 2N HCl to a pH of about 2.[4]
-
Extract the product with ether.[4]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the organic layer to obtain 5,6-dichloronicotinic acid as a solid.[4]
Visualization of the General Hydrolysis Workflow:
Caption: General workflow for the hydrolysis of ethyl dichloronicotinate isomers.
Comparative Summary and Future Outlook
The available data, while not exhaustive for all isomers, clearly indicates that the positional isomerism of the chlorine atoms on the nicotinic acid scaffold has a profound impact on the potential applications of these compounds.
| Isomer | Primary Applications | Key Insights |
| 2,6-Dichloronicotinic Acid | Pharmaceuticals, Agrochemicals | Versatile building block for herbicides, pesticides, and potential drugs for metabolic disorders.[1] |
| Ethyl 4,6-Dichloronicotinate | Agrochemicals, Pharmaceuticals | Precursor for herbicides and pesticides; derivatives explored for neurological disorders.[3] |
| 5,6-Dichloronicotinic Acid | Agrochemicals, Pharmaceuticals | Pesticide intermediate; investigated for Alzheimer's disease treatments.[1] |
| 2,5-Dichloronicotinic Acid | Pharmaceuticals, Agrochemicals | Intermediate for anti-inflammatory, anti-cancer agents, herbicides, and pesticides.[4] |
| 3,5-Dichloropyridine Derivatives | Pharmaceuticals | Core scaffold for potent P2X7 receptor antagonists for inflammatory diseases.[1][7][8] |
Logical Relationship of Isomer Properties to Applications:
Caption: Relationship between isomer structure, properties, and applications.
The field of dichloronicotinate chemistry would greatly benefit from direct, systematic comparative studies of all ten isomers. Such research would provide a comprehensive dataset of their physicochemical properties and biological activities, enabling a more rational and efficient approach to their utilization in drug discovery and agrochemical development. Future investigations should focus on:
-
Comprehensive Biological Screening: Evaluating all isomers in a panel of standardized assays (e.g., herbicidal, fungicidal, insecticidal, and various pharmacological targets) to create a comparative activity profile.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activity of novel dichloronicotinate derivatives based on their isomeric structure.
-
Exploration of Underrepresented Isomers: Synthesizing and characterizing the less-studied isomers to unlock their potential applications.
By systematically exploring the chemical space of dichloronicotinate isomers, the scientific community can continue to leverage these versatile building blocks for the development of innovative solutions in medicine and agriculture.
References
Please note that due to the nature of the search results, a comprehensive list of clickable URLs for all references is not available. The following list is based on the information retrieved.
- Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.
- Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- 3,5-Dichloropyridine. MedChemExpress.
- In-vitro anticancer activity (Growth Inhibition).
- 3,5-Dichloropyridine. Chem-Impex.
- Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. Benchchem.
- Analytical Methods. Source Not Specified.
- 2,4-Dichlorophenoxyacetic acid. Source Not Specified.
- 4,6-Dichloronicotinic acid. Chem-Impex.
- Design, synthesis and herbicidal activity of novel 2,4-dichlorobenzene-3-morpholine derivatives as potential hydroxyphenylpyruvate dioxygenase inhibitors.
- 2,5-Dichloronicotinic acid. Chem-Impex.
- Ethyl 4,6-Dichloronicotin
- Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Isomer-specific activity of dichlorodyphenyltrichloroethane with estrogen receptor in adult and suckling estrogen reporter mice. PubMed.
- A Comparative Guide to the Chromatographic Separation of Dichlorotoluene Isomers. Benchchem.
- 2,5-Dichloronicotinic acid. Santa Cruz Biotechnology.
- Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI.
- Structure Activity Rel
- Toxicological Comparison of Pesticide Active Substances Approved for Conventional vs. Organic Agriculture in Europe. MDPI.
- Overview of Analytical Separ
- Structure-Activity Relationships: Theory, Uses and Limitations.
- Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor.
- Synthesis and herbicidal activity of 2H-1,2,4-thiadiazolo[2,3-a]-pyrimidine derivatives(III).
- Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
- Structure activity relationship – Knowledge and References. Taylor & Francis.
- SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. CDC Stacks.
- Physicochemical Properties in Relation to Biological Action. Pharmaguideline.
- Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. PubMed Central.
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. MDPI.
- Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobromin
- A Comparative Analysis of the In Vitro Anticancer Activity of Iridium(III) {η5-C5Me4R} Complexes with Variable R Groups. MDPI.
- Anticancer Activity of Roburic Acid: In Vitro and In Silico Investig
- Cas 59782-85-3,2,5-Dichloronicotinic acid. lookchem.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Comparing Properties of Isomers. Chemistry LibreTexts.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). PubMed.
- 3,4-Dichloroaniline. PubChem.
- Process for separating dichlorobenzene isomers.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
- A Comparative Spectroscopic Analysis of Dichloroacetophenone Isomers. Benchchem.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.
- Structure-Stability and Energy Storage Capacity of Para Acetyl-Dichloro Chalcone and Chromen Isomers: A Density Functional Theory Investig
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Michal Holčapek.
- Synthesis and structural characterization of diorganotin(IV) complexes with 2,6‐pyridinedicarboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 4,6-Dichloronicotinate | 40296-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 4,6-dichloronicotinate in Reaction Mixtures
In the landscape of pharmaceutical and agrochemical development, the precise quantification of intermediates is paramount for ensuring reaction efficiency, product purity, and overall process control. Methyl 4,6-dichloronicotinate, a key building block in the synthesis of various active compounds, presents a unique analytical challenge due to its chemical properties and the complexity of typical reaction matrices.[1] This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry, ensuring that methods for testing raw materials and intermediates are reliable and accurate.[2][3] This guide is structured to not only present various analytical options but also to provide the foundational knowledge for their proper validation.
Comparative Overview of Analytical Methodologies
The choice of an analytical technique for quantifying this compound in a reaction mixture is a critical decision that impacts the accuracy, precision, and throughput of the analysis. The three most pertinent techniques for this application are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method possesses distinct advantages and limitations that must be carefully considered in the context of the specific analytical problem.
A logical workflow for selecting the appropriate analytical method is presented below:
Sources
A Senior Application Scientist's Guide to the Characterization of Byproducts in Methyl 4,6-dichloronicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, the meticulous identification and control of impurities are not merely a regulatory hurdle but a critical component of ensuring product safety and efficacy. Methyl 4,6-dichloronicotinate is a pivotal intermediate in the synthesis of numerous commercial products. Its purity directly impacts the quality of the final API. This guide provides an in-depth comparison of analytical methodologies for the characterization of byproducts generated during its synthesis, grounded in established chemical principles and supported by experimental data.
The Synthetic Landscape: Formation of this compound and Its Inherent Byproducts
The most prevalent industrial synthesis of this compound involves the chlorination of Methyl 4,6-dihydroxynicotinate using phosphoryl chloride (POCl₃) in the presence of a tertiary amine base, such as N,N-diethylaniline.[1] While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate downstream processes and compromise the purity of the final product.
Caption: Synthetic pathway to this compound and potential byproduct formation.
Understanding the genesis of these impurities is fundamental to selecting the appropriate analytical strategy for their detection and quantification.
-
Incomplete Chlorination: The stepwise conversion of the two hydroxyl groups to chlorides can be incomplete, leading to the presence of monochlorinated intermediates, primarily Methyl 4-chloro-6-hydroxynicotinate.
-
Hydrolysis: The ester functional group of both the starting material and the product is susceptible to hydrolysis, particularly during aqueous workup, yielding the corresponding carboxylic acids. The primary hydrolysis byproduct of concern is 4,6-dichloronicotinic acid.[1]
-
Over-chlorination: Although less common under controlled conditions, harsh reaction conditions can lead to further chlorination of the pyridine ring, resulting in trichlorinated nicotinate isomers.
-
Reaction with the Base: N,N-diethylaniline can undergo side reactions, including chlorination, to form substituted anilines such as N,N-diethyl-2-chloroaniline and N,N-diethyl-4-chloroaniline.[2]
A Comparative Analysis of Analytical Techniques for Byproduct Characterization
The choice of analytical methodology is dictated by the chemical nature of the byproducts and the required sensitivity. A multi-pronged approach, leveraging the strengths of different techniques, is often the most robust strategy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for routine purity analysis and quantification of known impurities. Its versatility in column chemistry and detection methods makes it highly adaptable.
Method Comparison:
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | C18, C8 | Silica, Cyano |
| Mobile Phase | Acetonitrile/Water, Methanol/Water gradients with acid modifier (e.g., formic acid, TFA) | Hexane/Isopropanol, Hexane/Ethyl Acetate gradients |
| Best For | Separating compounds with a range of polarities. Ideal for the main product and less polar byproducts. | Resolving positional isomers and highly polar compounds. |
| Advantages | Robust, reproducible, wide range of column choices, compatible with mass spectrometry. | Excellent for separating structurally similar, non-polar isomers. |
| Limitations | May have difficulty resolving highly similar non-polar isomers. | Sensitive to water content in the mobile phase, less compatible with MS. |
Experimental Protocol: RP-HPLC for Routine Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of 50:50 Acetonitrile:Water.
This method provides excellent separation of the starting material, main product, and the more polar hydrolysis byproduct.
Caption: A typical workflow for HPLC analysis of the crude reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of volatile and semi-volatile byproducts, particularly those that are less polar. It offers excellent separation efficiency and definitive identification through mass spectral libraries.
Performance Comparison with HPLC:
| Feature | GC-MS | HPLC-UV/MS |
| Analyte Volatility | Required | Not required |
| Derivatization | Often necessary for polar compounds | Generally not required |
| Separation Efficiency | Very high for volatile compounds | High for a wide range of polarities |
| Identification | High confidence through spectral libraries | MS provides molecular weight and fragmentation data |
| Quantification | Good with appropriate internal standards | Excellent with UV detection |
Experimental Protocol: GC-MS for Volatile Byproduct Analysis
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of Dichloromethane. For the analysis of polar byproducts like the hydrolysis product, derivatization with a silylating agent (e.g., BSTFA) or methylation with diazomethane may be necessary to increase volatility.[3]
GC-MS is particularly adept at identifying byproducts arising from the N,N-diethylaniline base and any over-chlorinated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of unknown byproducts. While not a separation technique itself, it provides detailed information about the chemical environment of each atom in a molecule.
Comparative Strengths of 1H and 13C NMR:
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Number of protons, chemical environment, connectivity (through coupling) | High sensitivity, rapid acquisition | Signal overlap in complex mixtures |
| ¹³C NMR | Number of unique carbons, functional groups | Wider chemical shift range, less signal overlap | Lower sensitivity, longer acquisition times |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons, carbons, and their neighbors | Unambiguous structural assignment | Requires more instrument time and expertise |
Key Application in Byproduct Characterization:
NMR is the definitive method for identifying positional isomers, which can be challenging to resolve by chromatography alone. The distinct chemical shifts and coupling patterns of protons on the pyridine ring allow for unambiguous assignment of the substitution pattern. Tables of known chemical shifts for common laboratory solvents and impurities are invaluable for distinguishing byproducts from extraneous signals.[4][5][6]
Data Summary and Interpretation
The following table summarizes the expected retention times and mass spectral data for the primary product and key byproducts using the analytical methods described above.
| Compound | Expected RP-HPLC Retention Time (min) | Expected GC Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| Methyl 4,6-dihydroxynicotinate | ~5 | N/A (requires derivatization) | 169, 138, 110 |
| This compound | ~15 | ~12 | 205, 174, 146, 111 |
| Methyl 4-chloro-6-hydroxynicotinate | ~10 | N/A (requires derivatization) | 187, 156, 128 |
| 4,6-Dichloronicotinic Acid | ~12 | N/A (requires derivatization) | 191, 174, 146, 111 |
| N,N-diethyl-4-chloroaniline | ~18 | ~14 | 183, 168, 140 |
Conclusion: A Holistic Approach to Byproduct Characterization
A comprehensive understanding of the byproducts in this compound synthesis is paramount for process optimization and quality control. No single analytical technique is sufficient for complete characterization. A synergistic approach, employing HPLC for routine quantification, GC-MS for the identification of volatile impurities, and NMR for the definitive structural elucidation of unknown byproducts, provides a robust and self-validating system. By understanding the chemical origins of these impurities and applying the appropriate analytical tools, researchers and drug development professionals can ensure the production of high-purity this compound, a critical step in the manufacture of safe and effective medicines and agrochemicals.
References
-
Butler, A. R., & Sanderson, A. P. (1980). The chlorination of some N,N-Dimethylanilines with 1,3,5-Trichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Trichloroisocyanuric acid). Australian Journal of Chemistry, 33(4), 843–852. [Link]
-
Cheng, Y., Jiao, P., Williams, D. J., & Cohn, O. M. (1996). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1, (16), 1881–1885. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(6), 1100–1108. [Link]
-
Effenberger, F., Konig, G., & Klenk, H. (1981). Mixed Carboxylic-Dichlorophosphoric Anhydrides—Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 20(10), 842–843. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Deoxychlorination. [Link]
- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Al-Fatlawi, A. A., et al. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 11(11), 160-169. [Link]
-
Patel, R., Rout, O. P., & Joshi, P. K. (2018). GC-MS analysis of chemical components of two different stages of root part of Moolak (Raphanus sativus Linn.). International Journal of Research in Ayurveda and Pharmacy, 9(4), 114-121. [Link]
-
MDPI. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]
-
RSC Publishing. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
ResearchGate. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2- b ]pyrroles. [Link]
-
Sciencemadness.org. (n.d.). The Chlorination of Reactive Anilines. [Link]
-
NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
Sources
Safety Operating Guide
Proper Disposal of Methyl 4,6-Dichloronicotinate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring that all waste, particularly reactive and potentially hazardous compounds like Methyl 4,6-dichloronicotinate, is managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and established safety protocols. Our aim is to empower laboratory personnel with the knowledge to not only comply with regulations but also to foster a culture of safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound is a chlorinated pyridine derivative. The presence of chlorine atoms on the pyridine ring significantly influences its reactivity and toxicity.
Key Hazards:
-
Irritant: Causes skin and serious eye irritation.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Proper disposal is crucial to prevent contamination of soil and water.
The Safety Data Sheet (SDS) is the primary source of information and should always be consulted before handling this compound.[1][2]
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [1] |
| Acute Aquatic Toxicity | Data not available, but halogenated organics are often harmful to aquatic life. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation. The following workflow is designed to ensure safety and compliance at every stage.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any solid byproducts into a designated solid waste container.
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and solvent rinses, should be collected in a separate liquid waste container.
-
Avoid Mixing: Do not mix chlorinated waste with non-chlorinated solvent waste.[3] This is crucial for both safety and cost-effective disposal, as different waste streams require different treatment methods.
Step 2: Selection of Compatible Waste Container
The choice of waste container is critical to prevent leaks, reactions, and exposure.
-
Primary Container: Use a container made of a material compatible with chlorinated organic compounds. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[1] The container must have a secure, leak-proof screw cap.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential spills. This is a mandatory practice for ensuring laboratory safety.
Step 3: Proper Labeling of the Waste Container
Accurate and detailed labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste. The label must be affixed to the container as soon as the first drop of waste is added.
Essential Information for the Hazardous Waste Label:
-
The words "Hazardous Waste" must be clearly visible.
-
Full Chemical Name: "this compound". Avoid abbreviations or chemical formulas.
-
Hazard Characteristics: Indicate the hazards, such as "Irritant" and "Environmental Hazard".
-
Generator Information: Your name, laboratory, and contact information.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Segregation: Store the this compound waste segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][5]
Step 5: Scheduling Waste Pickup with a Licensed Disposal Company
Disposal of hazardous waste is a regulated activity that must be handled by a certified and licensed hazardous waste disposal company.
-
Vendor Selection: Your institution's Environmental Health and Safety (EHS) office will have a list of approved vendors. It is the generator's responsibility to ensure the chosen vendor is properly licensed and equipped to handle chlorinated organic waste.
-
Waste Profile: You will need to provide the disposal company with a detailed waste profile, including the chemical composition and hazard information from the SDS.
-
RCRA Waste Codes: Based on its characteristics, this compound waste is likely to be classified under the Resource Conservation and Recovery Act (RCRA) with the following potential waste codes:
-
U-List Waste: As a toxic waste, if it were a commercial chemical product being discarded, it could fall under a "U" code. Pyridine itself is listed as U196.[2] While this compound is not specifically listed, its pyridine structure and toxicity are relevant.
-
F-List Waste: If mixed with certain spent solvents, it could fall under an "F" code for hazardous wastes from non-specific sources. For example, F002 and F005 codes apply to certain spent halogenated and non-halogenated solvents, respectively.[6][7][8][9]
-
D-List Waste: If the waste exhibits the characteristic of toxicity as defined by the Toxicity Characteristic Leaching Procedure (TCLP), it could be assigned a "D" code. Pyridine has the D038 code if the TCLP level exceeds 5.0 mg/L.[2]
-
Your EHS office or the waste disposal vendor will provide guidance on the appropriate waste codes.
Step 6: Transportation and Final Disposal by Vendor
Once the waste is collected by the licensed vendor, they are responsible for its safe transportation and final disposal.
-
Common Disposal Method: The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[10] This process is designed to completely destroy the organic molecule, converting it to less harmful compounds such as carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the exhaust gases.
-
Documentation: Ensure you receive and retain all documentation from the waste disposal company, including the hazardous waste manifest. This "cradle-to-grave" documentation is your proof of proper disposal.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult the SDS: The SDS will have specific instructions for spill cleanup.[1]
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Containment and Absorption: For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Laboratory-Scale Chemical Neutralization (For Informational Purposes)
While not a replacement for professional disposal, understanding the principles of chemical degradation can provide valuable insight. These procedures should only be attempted by trained chemists in a well-equipped laboratory with all necessary safety precautions in place.
Recent research has explored methods for the dechlorination of chloropyridines. One such method involves a carbonate species-activated hydrogen peroxide process, which has been shown to be effective in breaking the C-Cl bond.[11] Another approach involves dechlorination in an acidic medium using zinc as a reducing agent. These methods, while promising, are still in the research phase and are not recommended for routine waste disposal in a standard laboratory setting without specific validation and safety protocols. The complexity and potential for hazardous byproducts necessitate that the final disposal be handled by professionals.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a matter of following rules; it is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain the integrity of their institution's research operations. Always prioritize safety, consult your institution's EHS office for specific guidance, and partner with qualified professionals for the final disposal of all hazardous chemical waste.
References
- TOKYO CHEMICAL INDUSTRY CO., LTD. (2021).
- Washington State University. (n.d.).
- Penta. (2024).
- Jubilant Ingrevia Limited. (2024).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Google Patents. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- MDPI. (2024).
- U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
- Environmental Safety, Sustainability and Risk, University of Southern California. (n.d.). EPA Hazardous Waste Codes.
- Wikipedia. (n.d.). Phosgene.
- Ball State University. (n.d.).
- ResearchGate. (2024).
- PubMed. (2024).
- Google Patents. (n.d.). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
- ACTenviro. (2024).
- New York University. (2007).
- Lion Technology. (2020). P or U? RCRA Waste Codes for Chemical Products.
- PubMed Central. (2019).
- PubMed. (n.d.).
- University of Glasgow. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded.
- Case Western Reserve University. (n.d.).
- ResearchGate. (n.d.). A plot representing time of degradation of nicotinic acid ethyl ester a....
- Cornell University Environmental Health and Safety. (n.d.).
- Google Patents. (n.d.).
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. nj.gov [nj.gov]
- 6. epa.gov [epa.gov]
- 7. wku.edu [wku.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
Personal protective equipment for handling Methyl 4,6-dichloronicotinate
A Researcher's Guide to Safely Handling Methyl 4,6-dichloronicotinate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This compound is a valuable reagent in synthetic chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive, step-by-step approach to its safe use, from preparation to disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance, and it is crucial to understand its specific risks to appreciate the necessity of the protective measures outlined in this guide. The primary hazards associated with this compound are:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2/2A) : The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation (Category 3) : Inhalation of dust or fumes may lead to respiratory irritation.[2][3]
These classifications, derived from Globally Harmonized System (GHS) standards, form the basis for the specific personal protective equipment (PPE) recommendations and handling procedures that follow.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash potential.[1][4] | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact, which can cause irritation.[1][2] |
| Body | A standard laboratory coat. For larger quantities or increased risk of splashes, chemical-resistant overalls may be necessary.[1][2] | Protects skin on the arms and body from accidental contact. |
| Respiratory | A dust mask or respirator is recommended, especially when handling the solid form or when ventilation is inadequate.[1] | Minimizes the risk of inhaling dust particles, which can cause respiratory irritation.[2] |
Step-by-Step Safe Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks. The following protocol outlines the essential steps for safely handling this compound.
Preparation and Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to control airborne dust and vapors.[2]
-
Eyewash and Safety Shower : Ensure that an eyewash station and a safety shower are readily accessible and in good working order before you begin any work.
-
Gather Materials : Before starting, ensure you have all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers readily available.
Handling and Use
-
Donning PPE : Put on all required PPE before entering the designated handling area.
-
Dispensing : When weighing or transferring the solid, do so carefully to avoid generating dust. Use a spatula to handle the material.
-
In Solution : When working with the compound in solution, be mindful of the potential for splashes.
-
Avoid Contact : At all times, avoid direct contact with the skin, eyes, and clothing.
-
Hygiene : Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]
Storage
-
Container : Keep the container tightly closed when not in use.[2]
-
Location : Store in a cool, dry, and well-ventilated area. The safety data sheet recommends storing it in a refrigerator.
-
Segregation : Store away from incompatible materials.
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, immediate and appropriate action is vital.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Waste Disposal
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
-
Spill Management : In case of a spill, evacuate unnecessary personnel from the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2] Prevent the spill from entering drains.[1]
-
Waste Disposal : Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats) as hazardous chemical waste. This should be done through a licensed waste disposal company in accordance with local, state, and federal regulations.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: A flowchart outlining the key steps and decision points for the safe handling of this compound.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (2021-09). American Chemistry Council.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

